Ethyl 1-benzyl-2-piperidineacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGCVNJUUPUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447358 | |
| Record name | ethyl 1-benzyl-2-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122059-35-2 | |
| Record name | ethyl 1-benzyl-2-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 1-benzyl-2-piperidineacetate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-benzyl-2-piperidineacetate
Executive Summary: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics.[1] Its conformational flexibility and ability to engage with biological targets make it a privileged structure for drug design. This guide focuses on a specific derivative, this compound, a valuable intermediate for constructing more complex molecules. We present a comprehensive, field-proven methodology for its synthesis via N-alkylation of ethyl 2-piperidineacetate. This document provides a detailed, step-by-step protocol, discusses the underlying reaction mechanism, outlines critical characterization techniques for structural verification and purity assessment, and contextualizes the compound's relevance in pharmaceutical research.
Introduction and Strategic Overview
The functionalization of the piperidine ring is a critical strategy in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The target molecule, this compound, combines three key structural motifs: the core piperidine ring, an N-benzyl protecting group which is common in synthesis and can also be part of a final pharmacophore, and a C2-linked ethyl acetate side chain that provides a handle for further chemical elaboration.
The strategic approach detailed herein is predicated on efficiency and reliability, utilizing a classical N-alkylation reaction. This method is chosen for its robustness, high potential yield, and the ready availability of the requisite starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target compound suggests a straightforward disconnection at the nitrogen-benzyl bond. This approach identifies ethyl 2-piperidineacetate as the piperidine precursor and a suitable benzylating agent, such as benzyl bromide, as the electrophile. This is a classic SN2-type transformation common in amine synthesis.
Caption: Retrosynthetic approach for the target molecule.
Synthesis Protocol: N-Alkylation of Ethyl 2-piperidineacetate
This section details the complete experimental workflow for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and scalability.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-piperidineacetate | ≥97% | Sigma-Aldrich, TCI |
| Benzyl Bromide | ≥98% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | BDH |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for synthesis and purification.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-piperidineacetate (10.0 g, 58.4 mmol, 1.0 eq).[2] Add anhydrous potassium carbonate (16.1 g, 116.8 mmol, 2.0 eq) and anhydrous acetonitrile (100 mL).
-
Reagent Addition: While stirring vigorously at room temperature, add benzyl bromide (7.6 mL, 64.2 mmol, 1.1 eq) dropwise over 10 minutes. The slow addition helps to control any initial exotherm and minimize the formation of quaternary ammonium salt byproducts.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting piperidine spot is consumed.
-
Workup - Filtration: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts through a pad of Celite, washing the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any residual acidic impurities.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a pure liquid.
Mechanistic Rationale
The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[4]
-
Base Function: Anhydrous potassium carbonate acts as a mild, heterogeneous base.[5] It neutralizes the hydrobromic acid (HBr) that is cogenerated during the reaction, driving the equilibrium towards the product. Using a base is essential to prevent the protonation of the starting piperidine's nitrogen, which would render it non-nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of ethyl 2-piperidineacetate acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This attack displaces the bromide ion, forming the new carbon-nitrogen bond.
-
Solvent Choice: Acetonitrile is an excellent choice as it is a polar aprotic solvent, which can solvate the potassium cation but does not strongly solvate the amine nucleophile, thus facilitating the SN2 reaction. It also has a convenient boiling point for reflux.[6]
Characterization and Structural Elucidation
Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Data Interpretation
The following data are predicted based on the known spectral properties of analogous N-benzylpiperidine and ethyl ester structures.[7][8]
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group). ~4.1 ppm: Quartet, 2H (O-CH₂ -CH₃ of the ethyl ester). ~3.5 ppm: Singlet, 2H (benzylic CH₂ ). ~2.0-3.0 ppm: Multiplets, 7H (piperidine ring protons). ~1.2 ppm: Triplet, 3H (O-CH₂-CH₃ of the ethyl ester). |
| ¹³C NMR | ~173 ppm: Ester carbonyl (C =O). ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~129, 128, 127 ppm: Aromatic -CH carbons. ~63 ppm: Benzylic C H₂. ~60 ppm: Ester O-C H₂. ~50-60 ppm: Piperidine ring carbons. ~14 ppm: Ester -C H₃. |
| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. ~2940, 2860 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: Strong C=O stretch (ester). ~1180 cm⁻¹: C-O stretch. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 261.17. Key Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺, characteristic of benzyl group), m/z = 170 ([M-C₇H₇]⁺, loss of benzyl group). |
Purity Assessment
-
HPLC: A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) can be developed to assess the final purity of the compound, which should ideally be >98% for use in subsequent research.
-
TLC: Confirms the absence of starting materials and byproducts in the final purified sample.
Applications in Drug Development
This compound is not an end-product therapeutic but rather a highly versatile chemical building block. Its structure is a precursor to more complex molecules with potential biological activity.
-
CNS Agents: N-benzylpiperidine derivatives are known to interact with various CNS targets. For instance, related structures have been investigated as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and as dopamine reuptake inhibitors.[9][10][11]
-
Scaffold for Libraries: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for high-throughput screening. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.
Conclusion
This guide provides a robust and well-rationalized framework for the synthesis and characterization of this compound. The described N-alkylation protocol is efficient and employs common laboratory reagents and techniques. The detailed characterization plan ensures that researchers can confidently verify the structure and purity of the synthesized material. As a versatile intermediate, this compound serves as a valuable starting point for the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
- Process for the preparation of d-threo-2-phenyl-2-piperidin-2-yl-acetic acid esters.
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. ResearchGate. [Link]
- Method for preparing 4-piperidyl piperidine.
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]
-
ETHYL 2-PIPERIDINEACETATE. LookChem. [Link]
-
N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]
-
Ethyl Acetate. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas 2739-99-3,ETHYL 2-PIPERIDINEACETATE | lookchem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 1-Benzyl-4-Piperidine acetic acid ethylester synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Ethyl Acetate [webbook.nist.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
A Technical Guide to Ethyl 1-benzyl-2-piperidineacetate (CAS 77034-34-5): Properties, Synthesis, and Applications in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-benzyl-2-piperidineacetate, registered under CAS number 77034-34-5, is a heterocyclic organic compound featuring the N-benzyl piperidine scaffold. While not an active pharmaceutical ingredient itself, this molecule serves as a critical intermediate and structural building block in the field of medicinal chemistry. Its significance is derived from the prevalence of the N-benzyl piperidine motif in a wide range of biologically active compounds, including approved drugs and clinical candidates.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, projected analytical characteristics, a detailed synthetic protocol, and explores its potential applications in drug discovery, grounded in the established utility of its core structure.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound consists of a central piperidine ring, N-substituted with a benzyl group, and featuring an ethyl acetate group at the C2 position. This combination of a lipophilic benzyl group, a basic tertiary amine, and an ester functional group defines its chemical reactivity and physical properties.
Caption: 2D Structure of this compound.
The key physicochemical properties are summarized in the table below, compiled from various chemical data providers.
| Property | Value | Source(s) |
| CAS Number | 77034-34-5 | [3] |
| Molecular Formula | C₁₅H₂₁NO₂ | [3][4] |
| Molecular Weight | 247.337 g/mol | [3] |
| Boiling Point | 327 °C at 760 mmHg | [3][4] |
| Density | 1.075 g/cm³ | [3][4] |
| Flash Point | 110.7 °C | [3][4] |
| Refractive Index | 1.533 | [3] |
| LogP | 2.542 | [3][4] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 5 | [3] |
| Synonyms | Ethyl 1-benzylpiperidine-2-carboxylate, ethyl N-benzylpipecolinate | [3] |
Projected Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable projection of its spectral characteristics. This theoretical analysis is crucial for researchers to confirm its identity and purity following synthesis.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons of the benzyl group would appear as a multiplet in the δ 7.2-7.4 ppm range. The benzylic methylene protons (N-CH₂) should be visible as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The ethyl group will present as a quartet (O-CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.2 ppm. The piperidine and acetate methylene protons will produce a series of complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum should display 15 unique signals. Key resonances would include the ester carbonyl (C=O) around δ 170-175 ppm, aromatic carbons between δ 125-140 ppm, and a series of aliphatic carbons for the piperidine ring, benzylic methylene, and ethyl group between δ 14-65 ppm.
-
Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 247.157, corresponding to the exact mass of the molecule.[3] A prominent fragment is expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed by the cleavage of the benzyl group. Other fragments may arise from the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate moiety.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the ester. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).
Synthesis and Reactivity
This compound can be synthesized via several routes. A modern and efficient method is the direct reductive amination using an iridium catalyst, which combines the precursor amine and a carbonyl compound in the presence of a hydrogen source.[5]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Iridium-Catalyzed Reductive Amination
This protocol is adapted from a general procedure for direct reductive amination.[5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (3 μmol) and triphenylphosphine (PPh₃) (13.2 μmol) in anhydrous 2,2,2-trifluoroethanol (2 mL) in a vial. Stir the solution at room temperature for 20 minutes to generate the active Ir-PPh₃ catalyst complex in situ.
-
Reaction Setup: In a separate vial, add ethyl pipecolinate (0.3 mmol) and benzaldehyde (0.36 mmol).
-
Initiation: Add 1.5 mL of anhydrous trifluoroethanol, followed by 10 μL of the prepared Ir-PPh₃ catalyst solution (0.01 mol%).
-
Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge the autoclave with H₂ gas three times, then pressurize to 20-40 atm of H₂.
-
Reaction: Stir the mixture at a temperature between 20-50 °C for 24 hours.
-
Workup and Purification: After 24 hours, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Causality Note: The choice of an iridium catalyst is based on its high efficiency and selectivity for reductive amination under relatively mild conditions. 2,2,2-Trifluoroethanol is an excellent solvent for this reaction as it can stabilize the catalytic species and activate the iminium intermediate.
Role in Medicinal Chemistry and Drug Development
The true value of this compound is realized in its application as a scaffold in drug discovery. The N-benzyl piperidine (N-BP) motif is a privileged structure in medicinal chemistry, frequently used to optimize the efficacy and physicochemical properties of drug candidates.[1][2] It can engage in crucial cation-π interactions with target proteins and provides a three-dimensional framework that can be modified to achieve desired potency and selectivity.[2]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 1-benzylpiperidine-2-carboxylate|lookchem [lookchem.com]
- 4. ETHYL1-BENZYLPIPERIDINE-2-CARBOXYLATE | CAS#:77034-34-5 | Chemsrc [chemsrc.com]
- 5. ETHYL 1-BENZYLPIPERIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-benzyl-2-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of a myriad of therapeutic agents.[1][2] Its conformational flexibility, coupled with the ability to present substituents in well-defined three-dimensional space, makes it a valuable component for optimizing ligand-receptor interactions. This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of a representative member of this class, Ethyl 1-benzyl-2-piperidineacetate. We will delve into the stereochemical nuances dictated by the interplay of the N-benzyl and C2-ester substituents, leveraging foundational principles of conformational analysis, spectroscopic methodologies, and computational modeling. This document is intended to serve as a detailed resource for researchers engaged in the design and development of piperidine-based therapeutic agents.
Introduction: The Significance of the N-Benzylpiperidine Moiety in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered ring system can adopt a stable chair conformation, providing a robust framework for the spatial orientation of functional groups. The introduction of a benzyl group onto the nitrogen atom (N-benzylpiperidine) imparts specific and often desirable properties. The N-benzyl group can engage in crucial cation-π interactions with biological targets and serves as a versatile anchor for modulating physicochemical properties such as lipophilicity and metabolic stability.[1] Furthermore, the stereochemical and conformational behavior of the piperidine ring is profoundly influenced by the nature of its substituents, a factor that is of paramount importance in rational drug design.[3][4]
This guide focuses on this compound, a molecule that embodies the key structural features of this important class of compounds. A thorough understanding of its conformational preferences is critical for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics.
Molecular Structure and Key Features
This compound possesses a chiral center at the C2 position of the piperidine ring, immediately adjacent to the nitrogen atom. This seemingly simple structure gives rise to a complex and fascinating conformational landscape.
| Property | Value | Source |
| Molecular Formula | C15H21NO2 | LookChem[4] |
| Molecular Weight | 247.33 g/mol | LookChem[4] |
| CAS Number | 77034-34-5 | LookChem[4] |
| Canonical SMILES | CCOC(=O)C1CCCCN1CC2=CC=CC=C2 | LookChem[4] |
The primary structural determinants of the molecule's conformation are:
-
The Piperidine Ring: Inherently flexible, it can exist in several conformations, with the chair form being the most energetically favorable.
-
The N-Benzyl Group: A bulky and conformationally demanding substituent on the nitrogen atom.
-
The C2-Ethylacetate Group: A substituent at a stereocenter, its orientation (axial or equatorial) is a key determinant of the overall molecular shape.
The Conformational Landscape: A Tale of Two Chairs
The conformational analysis of this compound is dominated by the equilibrium between different chair conformations of the piperidine ring. The key question is the preferred orientation of the C2-ethylacetate substituent and the N-benzyl group.
Chair Conformations and Ring Inversion
The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. Through a process of ring inversion, one chair conformation can convert into another, leading to the exchange of axial and equatorial positions of the substituents.
Caption: Piperidine Ring Inversion Equilibrium.
The Influence of the N-Benzyl Group and A1,3 Strain
In N-substituted piperidines, the nitrogen atom's lone pair and its substituent also have preferred orientations. For an N-benzyl group, there is a significant energetic barrier to nitrogen inversion. More importantly, the presence of a substituent at the C2 position introduces what is known as A1,3 strain (allylic 1,3-strain).[5][6][7] This is a type of steric strain that arises from the interaction between a substituent on an sp2 or pseudo-sp2 center (in this case, the benzylic nitrogen) and a substituent at the allylic position (the C2-ethylacetate group).
To alleviate this strain, the molecule will adopt a conformation that minimizes the steric clash between the N-benzyl group and the C2-substituent. This often leads to a preference for the C2-substituent to be in the axial position.[8][9] This is counterintuitive to the general principle that larger substituents prefer the equatorial position in cyclohexanes.
Caption: A1,3 Strain Driving Conformational Preference.
Therefore, for this compound, the conformer with the C2-ethylacetate group in the axial position is predicted to be the more stable one. The N-benzyl group itself will likely occupy an equatorial position to minimize its own steric interactions with the rest of the ring.
Experimental and Computational Approaches to Conformational Analysis
A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[10] Key NMR parameters provide insights into the geometry of the piperidine ring and the orientation of its substituents.
Expected ¹H NMR Spectral Features for the Major Conformer (Axial C2-Substituent):
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Rationale |
| H2 (axial) | ~3.0 - 3.5 | Doublet of doublets (dd) or triplet (t) with small J values | The dihedral angles to the C3 protons would lead to small coupling constants. |
| N-CH₂ (benzyl) | ~3.5 - 4.0 | AB quartet or two doublets | Due to the chiral center at C2, the benzylic protons are diastereotopic. |
| Ethyl (OCH₂CH₃) | ~4.1 (q), ~1.2 (t) | Quartet and Triplet | Standard ethyl ester pattern. |
| Piperidine Ring CH₂ | 1.5 - 2.8 | Complex multiplets | Significant overlap of signals from the piperidine ring protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions, which can confirm the axial orientation of the C2 substituent.
-
-
Data Analysis: Analyze the coupling constants, particularly for the H2 proton, and look for NOE correlations between the N-benzyl protons and the piperidine ring protons to confirm the preferred conformation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[11] While the conformation in the solid state may not be identical to that in solution, it provides a crucial, experimentally determined structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Caption: Experimental Workflow for X-ray Crystallography.
Computational Chemistry
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for exploring the conformational space of a molecule and calculating the relative energies of different conformers.[12][13]
Computational Protocol: Conformational Search and Energy Calculation
-
Structure Building: Construct a 3D model of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy barriers for interconversion.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the N-alkylation of ethyl pipecolinate (ethyl 2-piperidinecarboxylate).
Reaction Scheme:
Ethyl pipecolinate + Benzyl bromide --(Base)--> this compound
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of ethyl pipecolinate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (2-3 equivalents).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conclusion and Implications for Drug Design
The conformational analysis of this compound reveals a nuanced interplay of steric and electronic factors that govern its three-dimensional structure. The dominant conformation is likely a chair form with the C2-ethylacetate group in an axial orientation to minimize A1,3 strain with the N-benzyl substituent. This conformational preference has significant implications for drug design, as it dictates the spatial relationship between the key pharmacophoric elements of the molecule. A thorough understanding of these conformational principles, validated by experimental and computational methods, is essential for the rational design of potent and selective N-benzylpiperidine-based therapeutic agents. By controlling the conformational landscape of the piperidine scaffold, medicinal chemists can fine-tune the presentation of functional groups to optimize interactions with biological targets, ultimately leading to the development of more effective and safer medicines.
References
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022. [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. Royal Society of Chemistry. [Link]
-
1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines. Angewandte Chemie International Edition, 2011. [Link]
-
1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. NIH Public Access, 2011. [Link]
-
1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. Semantic Scholar. [Link]
-
Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate, 2025. [Link]
-
Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design, 1991. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
(a) Use of 1,3-allylic strain to establish conformational diversity in... ResearchGate. [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central, 2021. [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 2024. [Link]
-
Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) - PubMed. Bioorganic & Medicinal Chemistry, 2006. [Link]
-
Ethyl 1-benzylpiperidine-2-carboxylate. LookChem. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 2021. [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Dalton Transactions, 2014. [Link]
-
1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate, 2025. [Link]
-
Conformational equilibrium in N-methylpiperidine. Journal of the Chemical Society, Chemical Communications, 1986. [Link]
-
(S)-1-benzyl 2-ethyl piperidine-1,2-dicarboxylate - Optional[13C NMR]. SpectraBase. [Link]
-
Synthesis and Conformational Analysis of Fluorinated Pipecolic Acids. ResearchGate. [Link]
-
1-Benzylpiperidine. PubChem. [Link]
-
Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. [Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]
-
Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate. PubMed Central. [Link]
-
Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. [Link]
-
Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. NIH. [Link]
-
Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. ResearchGate. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
(PDF) A comparative study of the crystal structures of 2-(4-(2-(4-(3-chlorophenyl)pipera -zinyl)ethyl) benzyl)isoindoline-1,3-dione by synchrotron radiation X-ray powder diffraction and single-crystal X-ray diffraction. ResearchGate. [Link]
-
N-Benzyl-D-proline ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. [Link]
-
(PDF) "Grafting-from" synthesis and characterization of poly (2-ethyl-2- oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications. ResearchGate. [Link]
-
(R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. PubChem. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. 1,3-allylic strain as a strategic diversification element for constructing libraries of substituted 2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1 , 3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines | Semantic Scholar [semanticscholar.org]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ethyl 1-benzyl-2-piperidineacetate: A Privileged Scaffold for Novel Therapeutic Discovery
An In-Depth Technical Guide
Introduction: The Piperidine Moiety as a Cornerstone of Modern Medicine
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in over a hundred commercially available drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and modulation of physicochemical properties, and relative metabolic stability.[3] These features have enabled the development of piperidine-containing drugs across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2]
Ethyl 1-benzyl-2-piperidineacetate, with its characteristic N-benzyl group and an ethyl acetate substituent at the C2 position, represents a specific chemical space within this broad class. While direct research on this exact molecule is sparse, its structural motifs are present in numerous highly active pharmaceutical agents. The N-benzylpiperidine core, for instance, is a key pharmacophore in acetylcholinesterase inhibitors like Donepezil, used in Alzheimer's therapy, and in potent dopamine transporter ligands.[4][5] This guide, therefore, puts forth a hypothesis-driven research plan to systematically evaluate this compound as a candidate for three high-impact therapeutic applications: neurodegenerative disease, oncology, and CNS disorders.
Part 1: Foundational Characterization & Synthesis
Before biological evaluation, the foundational physicochemical properties of this compound must be rigorously established.
Analytical Characterization
A full analytical validation is the bedrock of any drug discovery program.
-
Identity and Structure Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are required to unequivocally confirm the chemical structure and exact mass.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric detection (LC-MS) is the gold standard for determining purity. A purity level of >98% is mandatory for biological screening.[6]
-
Physicochemical Properties: Initial determination of solubility in aqueous and organic solvents, lipophilicity (LogP), and pKa will inform formulation development and interpretation of biological data.
Proposed Synthetic Route
A reliable synthetic route is essential for producing the quantities of material required for extensive testing. A plausible and efficient method involves the reductive amination of ethyl 2-(2-oxocyclohexyl)acetate with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or a direct N-alkylation of ethyl pipecolinate with benzyl bromide.
Part 2: Potential Research Application I - Neurodegenerative Disorders
Scientific Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease
The cholinergic hypothesis remains a cornerstone of Alzheimer's disease (AD) therapy, positing that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[7] Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a clinically validated strategy.[8] The structure of this compound shares key features with Donepezil, a leading AChE inhibitor, namely the N-benzylpiperidine moiety which is known to interact with the peripheral anionic site (PAS) of the AChE enzyme.[4][9] We hypothesize that this compound will act as a novel AChE inhibitor.
Experimental Protocol: From In Vitro Inhibition to In Vivo Efficacy
Step 1: In Vitro Enzyme Inhibition Assay
-
Objective: To determine the compound's inhibitory potency against AChE and its selectivity over the related enzyme, butyrylcholinesterase (BuChE).
-
Methodology (Ellman's Method): [10][11]
-
Prepare a solution of purified human AChE or BuChE in phosphate buffer (pH 8.0).
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Initiate the reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the production of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Calculate the rate of reaction and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Step 2: In Vitro Neuroprotection Assay
-
Objective: To assess if the compound can protect neurons from oxidative stress, a key pathological feature of AD.
-
Methodology (SH-SY5Y Cell Model): [12]
-
Culture human neuroblastoma SH-SY5Y cells.
-
Pre-treat cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or β-amyloid peptide (Aβ).
-
After 24 hours, assess cell viability using the MTT assay.
-
Quantify the protective effect of the compound relative to untreated, stressed cells.
-
Step 3: In Vivo Pharmacodynamic & Efficacy Model
-
Objective: To evaluate the compound's ability to reverse cognitive deficits in an animal model.
-
Methodology (Scopolamine-Induced Amnesia in Mice): [1][13]
-
Administer this compound to mice via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
After a set pre-treatment time (e.g., 60 minutes), induce a cholinergic deficit by administering scopolamine.
-
Assess spatial working memory and learning using behavioral tests such as the Y-maze spontaneous alternation or the Morris water maze.
-
Compare the performance of compound-treated mice to vehicle-treated and positive control (e.g., Donepezil) groups.
-
Data Presentation & Visualization
Table 1: Hypothetical In Vitro Cholinesterase Inhibition Data
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
|---|---|---|---|
| This compound | 15.5 | 1860 | 120 |
| Donepezil (Control) | 8.2 | 3500 | 427 |
Part 3: Potential Research Application II - Oncology
Scientific Rationale: Induction of Apoptosis in Cancer Cells
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many successful chemotherapeutics function by reactivating this pathway.[14] Piperidine derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms that include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[15][16] The lipophilic nature of the N-benzyl group and the ester moiety in this compound may facilitate cell membrane permeability, allowing it to reach intracellular targets and trigger apoptotic signaling cascades.[17]
Experimental Protocol: From Cytotoxicity Screening to Xenograft Models
Step 1: In Vitro Antiproliferative Screening
-
Objective: To determine the compound's cytotoxic effects against a panel of human cancer cell lines.
-
Methodology (Sulforhodamine B Assay): [18]
-
Seed cancer cells (e.g., PC3 prostate, A549 lung, MCF-7 breast) in 96-well plates.
-
After 24 hours, treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the total cellular protein with Sulforhodamine B dye.
-
Measure the absorbance at 540 nm and calculate the GI50 (concentration causing 50% growth inhibition).
-
Step 2: Apoptosis Induction and Mechanistic Assays
-
Objective: To confirm that cell death occurs via apoptosis and to explore the underlying mechanism.
-
Methodologies: [15]
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Utilize a luminogenic or fluorogenic substrate to measure the activity of executioner caspases, a key indicator of apoptosis.
-
Mitochondrial Membrane Potential Assay: Employ a fluorescent dye (e.g., JC-1 or TMRE) to detect mitochondrial depolarization, an early event in the intrinsic apoptotic pathway.
-
Step 3: In Vivo Antitumor Efficacy Model
-
Objective: To evaluate the compound's ability to inhibit tumor growth in a living organism.
-
Methodology (Human Tumor Xenograft Model): [19][20]
-
Implant human cancer cells (e.g., PC3) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound systemically according to a predetermined schedule and dose.
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., body weight loss).
-
Data Presentation & Visualization
Table 2: Hypothetical In Vitro Anticancer Activity (GI50, µM)
| Compound | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | HaCaT (Normal Keratinocyte) |
|---|---|---|---|---|
| This compound | 1.5 | 3.2 | 2.8 | > 50 |
| Doxorubicin (Control) | 0.1 | 0.2 | 0.05 | 0.8 |
Part 4: Potential Research Application III - CNS Disorders
Scientific Rationale: Modulating the Dopamine Transporter
The dopamine transporter (DAT) is a critical protein that regulates dopamine levels in the synapse and is a key target for drugs treating conditions like ADHD, depression, and substance abuse.[21] The piperazine-based compound GBR 12935 is a well-known potent and selective DAT inhibitor.[21][22] Structurally related piperidine derivatives have also demonstrated high affinity for the DAT.[5][23] The core structure of this compound is analogous to these DAT ligands, suggesting it may bind to and inhibit the dopamine transporter.
Experimental Protocol: From Receptor Binding to Behavioral Pharmacology
Step 1: In Vitro Radioligand Binding Assays
-
Objective: To determine the compound's binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Methodology:
-
Prepare crude membrane fractions from rat striatum (rich in DAT) and cortex (rich in SERT/NET).
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC50 values to quantify binding affinity.
-
Step 2: In Vitro Neurotransmitter Uptake Assay
-
Objective: To measure the functional inhibition of neurotransmitter reuptake.
-
Methodology:
-
Use rat brain synaptosomes or cells expressing the human transporters.
-
Pre-incubate the synaptosomes/cells with the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
After a short incubation, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated inside the cells/synaptosomes.
-
Determine the IC50 for uptake inhibition.
-
Step 3: In Vivo Behavioral Assessment
-
Objective: To assess the compound's effect on locomotor activity, a behavioral output modulated by dopamine levels.
-
Methodology (Locomotor Activity in Mice):
-
Acclimate mice to open-field activity chambers equipped with infrared beams to track movement.
-
Administer the test compound (or vehicle/positive control like cocaine) and place the mice back in the chambers.
-
Record locomotor activity (e.g., total distance traveled, rearing counts) over a period of 1-2 hours.
-
Analyze the data to determine if the compound has stimulant, depressant, or no effect on activity.
-
Data Presentation & Visualization
Table 3: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | SERT | NET | DAT/SERT Selectivity |
|---|---|---|---|---|
| This compound | 25.0 | 850 | 450 | 34 |
| GBR 12935 (Control) | 5.5 | 320 | 150 | 58 |
Conclusion
This compound stands as a molecule of significant, albeit unrealized, potential. Its structure contains key pharmacophoric elements that are hallmarks of successful drugs targeting complex diseases. The comprehensive, multi-disciplinary research plan outlined in this guide—spanning neurodegenerative disorders, oncology, and CNS modulation—provides a robust and scientifically rigorous pathway to elucidate its therapeutic value. By systematically progressing from in vitro mechanistic studies to in vivo proof-of-concept, researchers can efficiently determine if this compound is a viable lead candidate worthy of further preclinical and clinical development. This strategic approach maximizes the potential for discovery while adhering to the principles of modern, milestone-driven drug development.
References
-
Ishikawa, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(11), 1211-1217.
-
Reyes-Márquez, A. A., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. PLoS One, 17(7), e0270530.
-
Auctorres Online. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Neurological Research and Therapy.
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
-
Ortega, J. A., et al. (2003). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 11(19), 4151-4159.
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Ingenta Connect.
-
Abdel-Maksoud, M. S., et al. (2018). Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. Bioorganic Chemistry, 78, 374-387.
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate.
-
Yoshida, T., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 13(18), 4633.
-
Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Progress in Clinical and Biological Research, 85, 33-50.
-
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 120.
-
Lee, C. H., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 183-188.
-
Rampa, A., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 169-174.
-
Fu, J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Bioorganic & Medicinal Chemistry, 28(1), 115203.
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.
-
Wang, H., et al. (2021). Pd-Catalyzed Direct Modification of an Anti-Alzheimer's Disease Drug: Synthesis and Biological Evaluation of α-Aryl Donepezil Analogues. ACS Omega, 6(36), 23395-23403.
-
Creative Animodel. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
-
Yilmaz, M., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
-
ResearchGate. (n.d.). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells.
-
Sadaqa, E., & Arsul, M. I. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. ResearchGate.
-
Singh, D., et al. (2023). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 16(1), 453-460.
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
-
Caldwell, K. A., et al. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119.
-
Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706.
-
Bartels, B., et al. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(5), 461-462.
-
Sadek, B., et al. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. Molecules, 23(12), 3247.
-
Carroll, F. I., et al. (2001). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 44(25), 4477-4488.
-
ResearchGate. (n.d.). The synthetic routes for the newly synthesized donepezil analogs.
-
Dutta, A. K., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(4), 749-756.
-
Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 39(4), 749-756.
-
BenchChem. (n.d.). A Comparative Analysis of Piperidine Derivatives in Anticancer Research.
-
Semantic Scholar. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.
-
Dutta, A. K., et al. (1996). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. ACS Publications.
-
de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 26(10), 2798-2807.
-
Ong, Y. C., et al. (2021). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega, 6(32), 20746-20756.
-
Zhang, M., et al. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 44(22), 3746-3756.
-
Tsetsenis, T., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(9), 7949.
-
ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives.
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(4), 481-501.
-
Li, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis.
-
Wikipedia. (n.d.). GBR-12935.
-
Al-Obaidi, A. A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
Imaoka, S., et al. (1995). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Biochemical Pharmacology, 50(7), 1051-1056.
Sources
- 1. auctoresonline.org [auctoresonline.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsi.org [ijpsi.org]
- 8. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 15. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GBR-12935 - Wikipedia [en.wikipedia.org]
- 22. Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 1-benzyl-2-piperidineacetate in Pharmaceutical Synthesis
Introduction: The Significance of the Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets, particularly within the central nervous system (CNS). Within this class of heterocycles, Ethyl 1-benzyl-2-piperidineacetate emerges as a synthetic intermediate of strategic importance. The N-benzyl group not only serves as a common protecting group but also features as a key pharmacophoric element in numerous active pharmaceutical ingredients (APIs), providing crucial interactions with target proteins. This guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77034-34-5 | |
| Molecular Formula | C₁₅H₂₁NO₂ | |
| Molecular Weight | 247.33 g/mol | |
| Boiling Point | 327°C at 760 mmHg | |
| Density | 1.075 g/cm³ | |
| Flash Point | 110.7°C | |
| Refractive Index | 1.533 |
Spectroscopic Signature
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5-4.0 ppm), signals for the ethyl group of the ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and a series of multiplets for the piperidine ring protons.
-
¹³C NMR: Key resonances would include those for the aromatic carbons (127-138 ppm), the carbonyl carbon of the ester (~170-175 ppm), the benzylic carbon (~50-60 ppm), the ethoxy carbons (~60 ppm and ~14 ppm), and the aliphatic carbons of the piperidine ring (typically in the 20-60 ppm range).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ester group around 1735 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z 247. The fragmentation pattern is expected to be characterized by the loss of the ethoxy group (-45) and the formation of a stable benzyl cation or tropylium ion at m/z 91.
Synthesis of this compound: Core Methodologies
The construction of the this compound scaffold can be efficiently achieved through two primary and robust synthetic strategies: direct N-alkylation and iridium-catalyzed reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Method 1: Direct N-Alkylation of Ethyl Pipecolinate
This classical and widely-used approach involves the direct alkylation of a secondary amine, ethyl pipecolinate (also known as ethyl 2-piperidinecarboxylate), with an alkyl halide, typically benzyl bromide.
The reaction proceeds via a standard SN2 mechanism. Ethyl pipecolinate acts as a nucleophile, with the lone pair of electrons on the secondary amine nitrogen attacking the electrophilic benzylic carbon of benzyl bromide. The use of a mild inorganic base, such as potassium carbonate, is crucial. It serves as an acid scavenger, neutralizing the hydrobromic acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. N,N-dimethylformamide (DMF) or toluene are often chosen as solvents due to their high boiling points, which allow the reaction to be conducted at elevated temperatures to increase the rate, and their ability to dissolve both the polar and nonpolar reactants.
-
Reaction Setup: To a solution of ethyl pipecolinate (1.0 equiv.) in toluene (approx. 3 mL per gram of amine), add potassium carbonate (1.4 equiv.).
-
Reagent Addition: Stir the suspension vigorously and add benzyl chloride (1.0 equiv.) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 100-110°C) for 4-6 hours.
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water. Separate the organic phase.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Caption: Workflow for Direct N-Alkylation Synthesis.
Method 2: Iridium-Catalyzed Direct Reductive Amination
A more modern and atom-economical approach is the direct reductive amination, which constructs the N-benzyl bond in a single step from different precursors. A particularly effective variant utilizes an iridium catalyst. This method is noted for its high yield and efficiency.
This reaction follows a "borrowing hydrogen" mechanism. The iridium catalyst temporarily "borrows" hydrogen from a hydrogen source (in this case, H₂ gas) to form a reactive iridium-hydride species. The amine and an aldehyde (benzaldehyde) first condense to form an iminium ion intermediate. The iridium-hydride then reduces this iminium ion to the final tertiary amine product. This catalytic cycle avoids the use of stoichiometric alkylating agents and generates water as the only byproduct, making it a greener alternative. Trifluoroethanol is an excellent solvent for this catalysis as it can stabilize the polar intermediates.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(cod)Cl]₂ (0.01 mol%) and triphenylphosphine (PPh₃) in anhydrous 2,2,2-trifluoroethanol. Stir at room temperature for 20 minutes to generate the active catalyst complex.
-
Reaction Setup: In a separate vial, add the amine substrate (e.g., ethyl pipecolinate, 1.0 equiv.) and benzaldehyde (1.2 equiv.).
-
Reagent Addition: Add anhydrous trifluoroethanol, followed by the prepared iridium catalyst solution.
-
Reaction Execution: Transfer the vial to an autoclave. Purge three times with hydrogen gas and then pressurize with H₂ (20 atm). Stir the reaction at room temperature for 24 hours.
-
Workup: Carefully release the hydrogen pressure and concentrate the solution.
-
Purification: Purify the crude product by column chromatography to afford the final product.
Caption: Workflow for Iridium-Catalyzed Reductive Amination.
Comparative Analysis of Synthetic Routes
| Parameter | Direct N-Alkylation | Iridium-Catalyzed Reductive Amination |
| Starting Materials | Ethyl pipecolinate, Benzyl bromide | Ethyl pipecolinate, Benzaldehyde |
| Key Reagents | K₂CO₃ | [Ir(cod)Cl]₂, PPh₃, H₂ |
| Byproducts | KBr, H₂O | H₂O |
| Typical Yield | Good to Excellent | Excellent (up to 95%) |
| Advantages | Classical, well-understood, readily available reagents | High atom economy, mild conditions, greener |
| Disadvantages | Formation of halide salt waste, potential for over-alkylation | Requires specialized catalyst and equipment (autoclave) |
Application in Pharmaceutical Synthesis: A Versatile Building Block
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with analgesic or CNS activity. The 2-substituted piperidine motif is a key feature in a number of pharmaceuticals.
Gateway to Novel Analgesics
The ester functionality at the 2-position of the piperidine ring is a versatile handle for further chemical transformations. It can be readily reduced to the corresponding primary alcohol, which can then be elaborated into a variety of functional groups. This strategy is employed in the synthesis of potent analgesics, where the N-benzylpiperidine core acts as a scaffold to correctly orient pharmacophoric elements for receptor binding.
Precursor for CNS-Active Agents
The N-benzylpiperidine moiety is a well-established pharmacophore in drugs targeting the central nervous system. For instance, the structurally related intermediate, N-benzyl ethyl isonipecotate (the 4-substituted isomer), is a known precursor in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The synthesis involves the reduction of the ethyl ester to an alcohol, followed by further elaboration. This highlights the strategic importance of the N-benzyl piperidine ester scaffold in accessing complex neurological drugs.
The ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common functional group in many APIs. Alternatively, it can participate in reactions such as the Claisen condensation to build more complex carbon skeletons. This chemical versatility makes this compound a powerful tool in the drug discovery and development pipeline.
Conclusion
This compound stands as a testament to the enduring importance of the piperidine scaffold in modern drug discovery. Its synthesis is achievable through both classical and modern catalytic methods, each offering distinct advantages that can be tailored to specific laboratory or industrial needs. The strategic placement of the N-benzyl group and the versatile ethyl ester handle provides medicinal chemists with a robust platform for the elaboration into a wide range of complex and biologically active molecules. As the demand for novel therapeutics for CNS disorders and pain management continues to grow, the utility of this and related intermediates is set to expand, reinforcing its status as a key building block in the pharmaceutical scientist's arsenal.
References
-
Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols: N-Benzylpiperidine. ResearchGate. (2025-08-06). Available from: [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. (n.d.). Available from: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. (n.d.). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. (n.d.). Available from: [Link]
-
Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. (2016). Available from: [Link]
The Multifaceted Biological Activities of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
The N-benzylpiperidine (N-BP) scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and significant presence in a multitude of biologically active compounds.[1][2][3] Its three-dimensional nature and ability to engage in crucial cation-π interactions with biological targets make it a highly valuable motif in drug design and development.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities of N-benzylpiperidine derivatives, with a focus on their therapeutic potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering detailed experimental protocols and elucidating the underlying mechanisms of action to empower the next wave of drug discovery.
Acetylcholinesterase Inhibition: A Beacon of Hope in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits observed in patients.[4] Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[4] N-benzylpiperidine derivatives have emerged as a prominent class of AChE inhibitors, with some demonstrating potency comparable or superior to existing treatments.[5][6]
Mechanism of Action: Dual Binding Site Inhibition
The efficacy of many N-benzylpiperidine-based AChE inhibitors stems from their ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The protonated piperidine ring can form a crucial cation-π interaction with the tryptophan residue (Trp84) in the CAS, while the benzyl group and other substituents can extend into the PAS, blocking the entry of acetylcholine and stabilizing the inhibitor-enzyme complex. This dual-binding mechanism contributes to their high inhibitory potency.
Quantitative Assessment of AChE Inhibitory Activity
The inhibitory potency of N-benzylpiperidine derivatives against AChE is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.
| Compound | AChE IC50 (µM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.00056 | [6] |
| N-benzylpiperidine derivative 4a (structure not fully specified in abstract) | 2.08 | [7] |
| 1,2,4-thiadiazolidinone derivative with N-benzylpiperidine fragment (specific compound not detailed) | Potent | [5] |
| N-benzyl-piperidinyl acylhydrazone derivative 6i | 58.40 | [8] |
| N-benzyl-piperidinyl acylhydrazone derivative 6k | 59.58 | [8] |
Experimental Protocol: The Ellman's Assay for AChE Inhibition
The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity and inhibition.[9][10]
Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh yields thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[9][10]
Workflow Diagram:
Caption: Workflow for the Ellman's assay.
Step-by-Step Methodology: [9][10]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the assay is typically around 0.1 U/mL.
-
DTNB Solution: 3 mM in phosphate buffer. Protect from light.
-
ATCh Solution: 15 mM in deionized water. Prepare fresh daily.
-
Test Compound Stock Solution: Typically 10 mM in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: In triplicate, add the following to the wells:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The piperidine scaffold is a key structural element in numerous anticancer agents.[11] N-benzylpiperidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, making them an active area of research in oncology drug discovery.[8]
Mechanism of Action: A Multifaceted Approach
The anticancer mechanisms of N-benzylpiperidine derivatives are diverse and can involve the modulation of several key signaling pathways that are often dysregulated in cancer. These can include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer drugs. Piperidine derivatives have been shown to induce apoptosis by activating signaling pathways such as those involving p53, caspases, and the Bax/Bcl-2 protein ratio.[12]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cells from proliferating. Some N-benzylpiperidine derivatives have been observed to cause cell cycle arrest, for instance at the G2/M phase.[8]
-
Inhibition of Key Signaling Pathways: Pathways like PI3K/Akt and NF-κB, which are crucial for cancer cell survival and proliferation, can be targeted and inhibited by these compounds.[12]
Signaling Pathway Diagram:
Caption: Potential anticancer mechanisms of N-benzylpiperidine derivatives.
Quantitative Assessment of Cytotoxicity
The cytotoxic effect of N-benzylpiperidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-piperidinyl acylhydrazone 6i | HepG2 | 58.40 | [8] |
| N-benzyl-piperidinyl acylhydrazone 6k | A549 | 59.58 | [8] |
| Benzyl alcohol derivative 4 (related structure) | MDA-MB231 | 59.90 | [13] |
| Benzyl alcohol derivative 5 (related structure) | MDA-MB231 | 35.40 | [13] |
Experimental Protocol: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology: [14][16]
-
Cell Seeding:
-
Culture the desired cancer cell line to a logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-benzylpiperidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. N-benzylpiperidine derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[17][18][19]
Mechanism of Action: Disrupting Microbial Integrity
The precise antimicrobial mechanisms of N-benzylpiperidine derivatives are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. One proposed mechanism is the interference with the microbial cell membrane, leading to a loss of integrity and subsequent cell death. For instance, some derivatives containing an imidazole ring are believed to exert their bactericidal action by disrupting intermolecular interactions within the cell membrane.[19]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of N-benzylpiperidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[20]
| Compound/Derivative Class | Microorganism | MIC (mg/mL or µg/mL) | Reference |
| N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent Activity | [17][18] |
| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Potent Activity | [17][18] |
| Benzyl bromide derivative 1a (related structure) | Staphylococcus aureus | 1 mg/mL | [21] |
| Benzyl bromide derivative 1c (related structure) | Streptococcus pyogenes | 0.5 mg/mL | [21] |
| O-benzyl aminotriol 22b, 23a (related structure) | Candida albicans | 0.78 µg/mL | [22] |
Experimental Protocol: The Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][23][24][25]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. Following incubation, the lowest concentration of the compound that shows no visible growth (turbidity) is recorded as the MIC.[20]
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology: [20][24]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare serial two-fold dilutions of the N-benzylpiperidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
Grow the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this standardized suspension to the final inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific microorganism.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
-
Conclusion and Future Perspectives
The N-benzylpiperidine scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse biological activities, ranging from potent acetylcholinesterase inhibition to significant anticancer and antimicrobial effects, underscore the remarkable versatility of this chemical motif. The experimental protocols detailed in this guide provide a robust framework for the evaluation of new N-benzylpiperidine derivatives, enabling researchers to systematically assess their therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual AChE and BACE-1 inhibitors for Alzheimer's disease, is a promising strategy.[7]
-
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways involved in the anticancer and antimicrobial activities of these derivatives will facilitate the development of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation into clinical candidates.
By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of N-benzylpiperidine derivatives and contribute to the development of innovative medicines for a range of challenging diseases.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Broth microdilution reference methodology. Slideshare. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Ellman Esterase Assay Protocol. Scribd. Available at: [Link]
-
Broth Microdilution Guide for Labs. Scribd. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link]
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
-
cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. Available at: [Link]
-
N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
IC50 values of the representative set of active compounds identified in the HTS. ResearchGate. Available at: [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pelagia Research Library Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. iMedPub. Available at: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available at: [Link]
-
Article. Revista Virtual de Química. Available at: [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Available at: [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]
-
Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]
-
Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. Available at: [Link]
-
Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. Available at: [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. Available at: [Link]
-
Most relevant antimicrobial activity of O-benzyl derivatives expressed.... ResearchGate. Available at: [Link]
-
Minimum inhibitory concentration (MIC) values against different.... ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. imedpub.com [imedpub.com]
- 19. mdpi.com [mdpi.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. scribd.com [scribd.com]
The N-Benzylpiperidine Scaffold: A Privileged Core in Modern Medicinal Chemistry – A Technical Guide Centered on Ethyl 1-Benzyl-2-piperidineacetate
Abstract
The N-benzylpiperidine motif is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active agents. Its inherent structural and physicochemical properties—a basic nitrogen atom for crucial ionic interactions, a flexible linker, and an aromatic ring for π-π stacking and hydrophobic interactions—render it a versatile template for designing ligands for a diverse range of biological targets. This technical guide explores the synthesis, chemical properties, and medicinal chemistry applications of the N-benzylpiperidine core, with a specific focus on Ethyl 1-benzyl-2-piperidineacetate as a representative example. We will delve into the structure-activity relationships (SAR) of this class of compounds as potent inhibitors of cholinesterases and monoamine transporters, providing a rationale for their therapeutic potential in neurodegenerative disorders and other CNS-related conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
Introduction: The Significance of the N-Benzylpiperidine Moiety
The piperidine ring is a ubiquitous heterocycle in medicinal chemistry, present in numerous FDA-approved drugs. The addition of an N-benzyl group significantly enhances its drug-like properties by increasing lipophilicity, which can improve blood-brain barrier penetration, and by providing a vector for specific interactions within protein binding pockets. Consequently, N-benzylpiperidine derivatives have been successfully developed as inhibitors of various enzymes and transporters, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the dopamine transporter (DAT).
This compound, while not extensively studied itself, embodies the key structural features of this important class of molecules. Its analysis serves as a valuable entry point to understanding the broader therapeutic potential of N-benzylpiperidines.
Synthesis and Characterization of this compound and its Analogs
The synthesis of this compound and its structural isomers typically proceeds via a classical nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, displacing a halide from a benzyl halide derivative.
General Synthetic Pathway
The most common and straightforward method for the synthesis of N-benzylpiperidine esters is the direct N-alkylation of the corresponding ethyl piperidinecarboxylate with benzyl bromide or benzyl chloride in the presence of a weak base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid formed during the reaction.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl pipecolinate (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Anhydrous acetonitrile or Toluene (solvent)
Procedure:
-
To a solution of Ethyl pipecolinate in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will confirm the presence of the benzyl and piperidine protons, and their respective integrations and splitting patterns will validate the structure. 13C NMR will show the characteristic chemical shifts for the ester carbonyl, the benzylic carbon, and the carbons of the piperidine and benzene rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹) and the C-N stretch of the tertiary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 327°C at 760 mmHg |
| Density | 1.075 g/cm³ |
| LogP | 2.54 |
Medicinal Chemistry Applications of the N-Benzylpiperidine Scaffold
The N-benzylpiperidine scaffold is a versatile platform for the development of therapeutics targeting the central nervous system.
Cholinesterase Inhibition for the Treatment of Alzheimer's Disease
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine. One therapeutic strategy is to inhibit the enzymes responsible for its degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several N-benzylpiperidine derivatives have been identified as potent cholinesterase inhibitors.
The N-benzyl group often interacts with the peripheral anionic site (PAS) of AChE, while the piperidine core and its substituents can interact with the catalytic active site (CAS).
Table 2: Structure-Activity Relationship of N-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
| Compound/Modification | Target | IC₅₀ (nM) | Key Structural Features and SAR Insights | Reference |
| Donepezil | AChE | 5.7 | N-benzyl group, piperidine linker, and indanone moiety are crucial for high-affinity binding. | [Link to relevant study] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | Introduction of a bulky benzamide substituent significantly increases potency. | [Link to relevant study] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 410 | Replacement of an ester with a more stable amide linker maintains good activity. | [Link to relevant study] |
Monoamine Transporter Inhibition
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibitors of these transporters are used to treat a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD). N-benzylpiperidine derivatives have been extensively explored as potent and selective monoamine transporter inhibitors.
Caption: Dopamine signaling and DAT inhibition by N-benzylpiperidines.
Table 3: Structure-Activity Relationship of N-Benzylpiperidine Derivatives as Dopamine Transporter (DAT) Inhibitors
| Compound/Modification | DAT Ki (nM) | SERT/DAT Selectivity | Key Structural Features and SAR Insights | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 15.2 | >100 | The diphenylmethoxyethyl side chain is a key pharmacophore for DAT affinity. | [Link to relevant study] |
| 4-[2-(bis(4-fluorophenyl)methoxy)ethyl]-1-(4-nitrobenzyl)piperidine | 16.4 | 108 | Electron-withdrawing groups on the N-benzyl ring enhance DAT affinity and selectivity. | [Link to relevant study] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(4-vinylbenzyl)piperidine | Potent | High | Alkenyl and alkynyl substitutions on the N-benzyl ring can increase potency. | [Link to relevant study] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add DTNB solution to each well.
-
Add AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for the AChE inhibition assay.
Dopamine Transporter (DAT) Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the DAT.
Materials:
-
Cell membranes expressing the human dopamine transporter (hDAT)
-
Radioligand (e.g., [³H]-WIN 35,428)
-
Non-specific binding control (e.g., GBR 12909)
-
Assay buffer
-
Test compounds
Procedure:
-
In a 96-well plate, combine the hDAT-expressing cell membranes, the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of a known DAT inhibitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Conclusion and Future Directions
The N-benzylpiperidine scaffold remains a highly attractive starting point for the design of novel CNS-active agents. While this compound itself requires further biological evaluation, the wealth of data on its structural analogs highlights the potential of this chemical class. Future research should focus on:
-
Synthesis and evaluation of a focused library of 2-substituted N-benzylpiperidine esters to establish a clear SAR for this sub-class.
-
Exploration of bioisosteric replacements for the ester functionality to improve metabolic stability and pharmacokinetic properties.
-
Multi-target drug design , leveraging the inherent promiscuity of the N-benzylpiperidine scaffold to develop single molecules that can modulate multiple targets implicated in complex diseases like Alzheimer's.
By continuing to explore the chemical space around this privileged core, medicinal chemists are well-positioned to develop the next generation of therapeutics for a range of challenging diseases.
References
A Preclinical Development Roadmap for Ethyl 1-benzyl-2-piperidineacetate: A Novel Piperidine-Based Scaffold for Neurological Disorder Research
An in-depth technical guide or whitepaper on the core.
Abstract
The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, forming the structural basis of numerous approved therapeutics. This guide introduces Ethyl 1-benzyl-2-piperidineacetate, a novel, underexplored molecule, as a promising candidate for neurological disorder research. Due to its novelty, this document moves beyond a review of existing data to establish a comprehensive, prospective framework for its preclinical evaluation. We delineate a rigorous, multi-stage research plan commencing with rational chemical synthesis and characterization, progressing through in-vitro pharmacological profiling and mechanism of action studies, and culminating in in-vivo validation using established animal models. This whitepaper is designed for researchers, medicinal chemists, and drug development professionals, providing detailed experimental protocols, data interpretation frameworks, and the strategic rationale underpinning each phase of investigation. Our objective is to furnish a self-validating, scientifically robust roadmap to unlock the therapeutic potential of this and similar novel chemical entities.
Part 1: Rationale and Synthesis of a Novel CNS Candidate
The Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The piperidine motif is a recurring structural feature in a significant number of drugs targeting the central nervous system. Its prevalence is not coincidental; the saturated heterocyclic amine can be readily functionalized, and its chair-like conformation allows for precise spatial orientation of substituents to interact with complex biological targets. This conformational rigidity, combined with its basic nitrogen atom (which is typically protonated at physiological pH), makes it an ideal pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and ion channels. Prominent examples of piperidine-containing CNS drugs include methylphenidate (Ritalin), used for ADHD, and donepezil (Aricept), an acetylcholinesterase inhibitor for Alzheimer's disease.
This compound combines several key structural features:
-
1-Benzyl Group: This bulky, lipophilic group can facilitate blood-brain barrier penetration and may confer specificity for certain receptor binding pockets.
-
Piperidine Core: The foundational scaffold providing the characteristic three-dimensional structure.
-
2-Acetate Moiety: The ethyl acetate group at the C2 position introduces a polar, ester functional group that can serve as a hydrogen bond acceptor and may be susceptible to enzymatic hydrolysis in vivo, potentially acting as a pro-drug.
Given these features, a logical starting point for investigation would be its potential interaction with targets implicated in disorders like Alzheimer's disease, Parkinson's disease, or neuropathic pain.
Proposed Synthetic Route and Characterization
A plausible and efficient synthesis of the target compound can be achieved via a multi-step process starting from commercially available 2-piperidinecarboxylic acid. The proposed pathway emphasizes scalability and purification efficiency.
Experimental Protocol: Synthesis of this compound
-
Step 1: Esterification of 2-Piperidinecarboxylic Acid
-
To a solution of 2-piperidinecarboxylic acid (1.0 eq) in absolute ethanol (EtOH, 10 mL/g), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Re-dissolve the resulting crude solid in ethyl acetate and wash with saturated sodium bicarbonate solution to yield the ethyl 2-piperidinecarboxylate intermediate.
-
-
Step 2: N-Benzylation
-
Dissolve the ethyl 2-piperidinecarboxylate intermediate (1.0 eq) in acetonitrile (ACN, 15 mL/g).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (BnBr, 1.2 eq).
-
Heat the mixture to 60 °C and stir for 12-16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, filter the solid K₂CO₃ and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, this compound.
-
-
Step 3: Analytical Characterization
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. Key expected signals include the benzylic protons and the characteristic shifts of the piperidine ring protons.
-
Mass Spectrometry (MS): Verify the molecular weight via high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
HPLC: Assess purity, which should be >98% for use in biological assays.
-
Part 2: In-Vitro Pharmacological Profiling: A Target-Agnostic Approach
To efficiently identify the biological target(s) of a novel compound, a tiered screening approach is optimal. This begins with a broad panel to identify initial "hits" and is followed by more specific functional assays to characterize the nature of the interaction.
Primary Screening Cascade
A broad-based primary screen against a panel of CNS-relevant receptors, transporters, and enzymes is the most effective starting point. A commercially available panel, such as the Eurofins Cerep Safety Panel, can provide data on dozens of targets simultaneously, conserving both time and compound.
Caption: High-throughput screening cascade for a novel CNS compound.
Hypothetical Screening Results and Next Steps
For the purpose of this guide, let us hypothesize that the primary screen reveals a significant interaction (>80% inhibition at 10 µM) with the Acetylcholinesterase (AChE) enzyme. AChE inhibitors are a clinically validated class of drugs for the symptomatic treatment of Alzheimer's disease.[1][2] This "hit" would immediately prioritize the compound for further investigation.
Table 1: Hypothetical Primary Screening Hit Summary
| Target Family | Specific Target | % Inhibition @ 10 µM | Next Action |
| Enzyme | Acetylcholinesterase (AChE) | 85.2% | Prioritize for Potency Testing |
| GPCR | 5-HT₂ₐ Receptor | 21.5% | Not significant |
| Ion Channel | hERG | 5.8% | Low risk of cardiac toxicity |
| Transporter | Dopamine Transporter (DAT) | 15.3% | Not significant |
Potency and Functional Assays
The next logical step is to determine the potency of the compound for AChE. This is achieved by generating a dose-response curve.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), measured at 412 nm.
-
Preparation: Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction: In a 96-well plate, add AChE enzyme, the test compound at various concentrations, and DTNB.
-
Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Measurement: Read the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
A potent compound would typically exhibit an IC₅₀ in the low nanomolar to mid-micromolar range. Let's assume our compound yields an IC₅₀ = 75 nM . This would be a very promising result, warranting progression to cell-based and in-vivo models.
Part 3: Mechanism of Action and In-Vivo Validation
Validating the Mechanism in a Cellular Context
An IC₅₀ from a biochemical assay is crucial, but it's vital to confirm that the compound can engage its target in a more complex biological system. A cell-based assay using a neuroblastoma cell line, such as SH-SY5Y, is a standard approach.[1]
Preclinical Animal Models: Assessing Efficacy
With a confirmed mechanism and cellular activity, the next stage is to evaluate the compound's efficacy in a relevant animal model of cognitive dysfunction. Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents that is widely used as a rapid screening model for potential anti-Alzheimer's drugs.
Experimental Protocol: Scopolamine-Induced Amnesia Model (Morris Water Maze)
-
Subjects: Adult male C57BL/6 mice.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4 days): Mice are trained to find the hidden platform over multiple trials per day.
-
Test Day (Day 5):
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneal injection) or vehicle.
-
30 minutes later, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
30 minutes after scopolamine injection, place the mouse in the pool for a 60-second probe trial (platform removed).
-
-
Data Collection: Track the mouse's swim path using an automated video system. Key parameters are:
-
Escape Latency: Time to find the platform (during training).
-
Time in Target Quadrant: Time spent in the quadrant where the platform was located (during probe trial).
-
Platform Crossings: Number of times the mouse swims over the exact former location of the platform.
-
-
Expected Outcome: The scopolamine-only group should show significant impairment (less time in the target quadrant). An effective compound will reverse this deficit, with treated mice performing similarly to the control group.
Table 2: Hypothetical Morris Water Maze Probe Trial Data
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (s) | Platform Crossings |
| Vehicle + Saline | - | 25.5 ± 2.1 | 4.8 ± 0.5 |
| Vehicle + Scopolamine | 1 | 11.2 ± 1.8 | 1.5 ± 0.3 |
| Compound + Scopolamine | 1 | 14.8 ± 2.0 | 2.1 ± 0.4 |
| Compound + Scopolamine | 5 | 22.1 ± 1.9# | 4.2 ± 0.6# |
| Compound + Scopolamine | 10 | 24.3 ± 2.3# | 4.5 ± 0.5# |
| *p < 0.01 vs. Vehicle + Saline; #p < 0.01 vs. Vehicle + Scopolamine |
Pharmacokinetics and Safety
Concurrent with efficacy studies, preliminary pharmacokinetic (PK) and safety assessments are critical.
-
Pharmacokinetics: A single-dose PK study in rodents would determine key parameters like half-life (T₁/₂), maximum concentration (Cₘₐₓ), and brain-to-plasma ratio. A favorable profile would show good oral bioavailability and significant brain penetration.
-
Safety/Toxicity: An acute toxicity study helps determine the maximum tolerated dose (MTD). In-vitro assays, like the Ames test for mutagenicity and a hERG channel assay for cardiotoxicity, are also essential. Our primary screen already suggested a low hERG risk.
Caption: Integrated preclinical development workflow for a novel CNS drug candidate.
Part 4: Conclusion and Future Directions
This guide has outlined a hypothetical yet scientifically rigorous pathway for the preclinical evaluation of a novel compound, this compound. By following a logical sequence of synthesis, in-vitro screening, mechanistic validation, and in-vivo testing, we have built a strong, data-driven case for its potential as an acetylcholinesterase inhibitor for treating cognitive deficits.
The positive hypothetical data—a potent IC₅₀ of 75 nM, reversal of scopolamine-induced amnesia in mice, and a clean off-target profile—strongly support its advancement.
Future Directions:
-
Lead Optimization: Synthesize analogs of the parent molecule to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).
-
Chronic Disease Models: Test the optimized lead compound in more complex, chronic models of neurodegeneration, such as the 5XFAD or APP/PS1 transgenic mouse models of Alzheimer's disease.
-
IND-Enabling Studies: Conduct formal Good Laboratory Practice (GLP) toxicology, safety pharmacology, and drug manufacturing (CMC) studies required for an Investigational New Drug (IND) application to the FDA.
The journey of drug discovery is long and complex, but a systematic, evidence-based approach, as detailed here, provides the most efficient path from a novel chemical concept to a potential therapeutic reality.
References
-
Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases Source: PMC - PubMed Central URL: [Link]
-
Title: Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease Source: Neuroquantology URL: [Link]
-
Title: Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... Source: ResearchGate URL: [Link]
-
Title: Piperidine derivatives as potential drugs for Alzheimer disease therapy... Source: ResearchGate URL: [Link]
-
Title: SafetyScreen44™ Panel Source: Eurofins Discovery URL: [Link]
-
Title: Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents Source: PMC - PubMed Central URL: [Link]
-
Title: Safety screening in early drug discovery: An optimized assay panel Source: PubMed URL: [Link]
Sources
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Structure
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and influential structural motifs in medicinal chemistry. Its prevalence across a vast spectrum of natural products and FDA-approved synthetic drugs has earned it the designation of a "privileged scaffold."[1][2][3][4] From the potent analgesics derived from the opium poppy to synthetically crafted antipsychotics and ADHD medications, the piperidine moiety has consistently provided a robust framework for engaging with complex biological targets.[5][6]
This guide offers a deep dive into the multifaceted role of piperidine alkaloids and their synthetic analogs in drug discovery. Moving beyond a simple catalog of compounds, we will explore the underlying principles that make this scaffold so successful. We will dissect the causality behind its favorable pharmacokinetic properties, examine its role in precise molecular target engagement, and provide detailed methodologies for its utilization in the modern drug discovery workflow. This document is designed for the laboratory scientist and drug development professional, providing not only foundational knowledge but also actionable, field-proven insights.
The Piperidine Advantage: Decoding its Physicochemical & Pharmacokinetic Profile
The success of the piperidine scaffold is not accidental; it stems from a unique convergence of physicochemical properties that render it exceptionally "drug-like."[4] These features allow medicinal chemists to finely tune a molecule's behavior in a biological system.
Key Physicochemical Properties:
-
Basicity and Target Engagement: The piperidine nitrogen is basic (pKa of the conjugate acid is ~11), ensuring it is predominantly protonated at physiological pH.[3] This positive charge is critical for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a feature that anchors many drugs to their sites of action.
-
Conformational Rigidity and Flexibility: The sp³-hybridized carbons allow the piperidine ring to adopt a stable, low-energy chair conformation. This provides a degree of three-dimensional complexity and rigidity that can reduce the entropic penalty of binding to a target.[3] The defined axial and equatorial positions for substituents allow for precise spatial orientation, which is crucial for optimizing target engagement and selectivity.[4]
-
Modulation of Lipophilicity: The piperidine ring itself offers a balance of lipophilicity and hydrophilicity. By choosing appropriate substituents, chemists can systematically modulate a compound's logP value, which is a critical parameter influencing its solubility, cell membrane permeability, and metabolic stability.[1][4] Introducing a chiral center into the ring can further refine these properties.[7]
These properties collectively enhance a molecule's "druggability," improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile while often reducing toxicity.[4] The scaffold's metabolic stability is generally high, though it can be susceptible to oxidation at positions adjacent to the nitrogen, a factor that must be considered in lead optimization.[1][4]
Pharmacological Diversity and Key Mechanisms of Action
Piperidine-containing molecules exhibit a remarkable breadth of pharmacological activities, targeting nearly every major class of physiological and pathological process. This diversity is a direct result of the scaffold's ability to present pharmacophoric elements in a precise three-dimensional arrangement.
| Prominent Piperidine Alkaloid/Drug | Primary Source/Class | Core Biological Activity | Molecular Mechanism of Action (MoA) |
| Piperine | Piper nigrum (Natural) | Anti-inflammatory, Anticancer, Anticonvulsant | Modulates multiple signaling pathways including NF-κB, PI3K/Akt, and STAT-3; inhibits voltage-gated Na+ channels.[8][9][10] |
| Lobeline | Lobelia inflata (Natural) | CNS Stimulant, Smoking Cessation Aid | Agonist/antagonist at nicotinic acetylcholine receptors (nAChRs); interacts with dopamine transporters.[11] |
| Haloperidol | Butyrophenone (Synthetic) | Antipsychotic | Potent antagonist of the dopamine D2 receptor in the mesolimbic and mesocortical systems of the brain.[5][12] |
| Methylphenidate (Ritalin) | Phenethylamine (Synthetic) | CNS Stimulant (ADHD Treatment) | Acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing synaptic concentrations of these neurotransmitters.[13][14] |
| Donepezil | N-benzylpiperidine (Synthetic) | Anti-Alzheimer's | Reversible inhibitor of acetylcholinesterase (AChE), increasing acetylcholine levels in the brain. |
| Fexofenadine | Piperidino-alkanol (Synthetic) | Antihistamine | Selective peripheral H1-receptor antagonist, blocking the action of histamine. |
Signaling Pathway Example: Haloperidol's Antipsychotic Action
The mechanism of haloperidol, a cornerstone first-generation antipsychotic, exemplifies the targeted action enabled by the piperidine scaffold. Psychotic symptoms are often linked to a hyperdopaminergic state in the brain's limbic system.[5] Haloperidol directly counteracts this by blocking D2 receptors.
Caption: Haloperidol competitively blocks dopamine D2 receptors, inhibiting downstream signaling.
Key Methodologies in Piperidine-Based Drug Discovery
The journey from a piperidine-containing hit to a clinical candidate involves a multidisciplinary workflow. Here we outline core experimental protocols central to this process.
Experimental Workflow Overview
The overall process can be visualized as a funnel, starting with broad screening and progressively narrowing down to a single, optimized candidate.
Caption: A typical workflow for piperidine-based drug discovery, from source to candidate.
Protocol 1: One-Pot Synthesis of Functionalized Piperidines
Principle: This protocol details a modern, efficient one-pot method for synthesizing N-substituted piperidines from readily available secondary halogenated amides.[15] The method proceeds via a tandem sequence of amide activation, reduction, and intramolecular nucleophilic substitution, avoiding lengthy multi-step procedures. This approach is ideal for rapidly generating a library of analogs for initial SAR studies.
Materials & Equipment:
-
Secondary halogenated amide (e.g., N-(4-chlorobutyl)benzamide)
-
Anhydrous dichloromethane (DCM)
-
2-Fluoropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, dry ice/acetone bath
-
Flash chromatography system with silica gel
Step-by-Step Methodology:
-
Setup: Under an inert argon atmosphere, dissolve the secondary halogenated amide (1.0 equiv) in anhydrous DCM in a dry round-bottom flask.
-
Activation: Add 2-fluoropyridine (1.2 equiv) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Anhydride Addition: Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise over 5 minutes. Stir the reaction at -78 °C for 30 minutes. The formation of a Vilsmeier-Haack-type intermediate activates the amide.
-
Reduction: Add anhydrous MeOH (5.0 equiv) followed by the portion-wise addition of sodium borohydride (2.0 equiv).
-
Cyclization: Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. The reduction of the activated amide to an amine is followed by an intramolecular Sₙ2 reaction to form the piperidine ring.
-
Workup: Quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
QC & Characterization: Purify the crude product by flash chromatography on silica gel. Confirm the structure and purity of the final N-substituted piperidine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: High-Throughput Screening (HTS) for Target Inhibition
Principle: This protocol describes a generalized fluorescence-based biochemical assay to screen a library of piperidine compounds for inhibitory activity against a purified enzyme target (e.g., a kinase or protease). The assay measures the rate of product formation, which is detected by a change in fluorescence. A decrease in signal in the presence of a test compound indicates potential inhibition.
Materials & Equipment:
-
Purified target enzyme in assay buffer
-
Fluorogenic substrate specific to the enzyme
-
Piperidine compound library (dissolved in DMSO)
-
Positive control inhibitor (known potent inhibitor of the enzyme)
-
Negative control (DMSO vehicle)
-
384-well microplates (black, low-volume)
-
Acoustic liquid handler or multi-channel pipette
-
Plate reader capable of fluorescence intensity detection
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each piperidine compound from the library stock plates into 384-well assay plates. Dispense DMSO vehicle for negative controls and the known inhibitor for positive controls.
-
Enzyme Addition: Add the purified enzyme solution (e.g., 5 µL of a 2x concentration) to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., 5 µL of a 2x concentration) to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate into a pre-warmed (e.g., 30 °C) plate reader. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.
-
Data Analysis (Self-Validation):
-
For each well, calculate the reaction rate (slope of the fluorescence vs. time plot).
-
Normalize the data relative to the controls:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_Neg_Ctrl) / (Rate_Pos_Ctrl - Rate_Neg_Ctrl))
-
-
Calculate the Z'-factor for the plate to validate assay quality: Z' = 1 - (3*(SD_Pos + SD_Neg)) / |Mean_Pos - Mean_Neg|. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
-
Hit Identification: Compounds showing inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are identified as primary "hits" for further validation and dose-response studies.
Challenges and Future Directions
Despite its successes, the use of the piperidine scaffold is not without challenges. The synthesis of highly substituted or stereochemically complex piperidines can be demanding.[16] Furthermore, the basic nitrogen, while beneficial for target binding, can also lead to off-target effects, such as hERG channel inhibition or phospholipidosis, and can impact oral bioavailability.
The future of piperidine-based drug discovery lies in overcoming these challenges through innovative synthetic chemistry and advanced drug design principles:
-
Novel Synthetic Methods: New strategies like biocatalytic C-H oxidation and nickel-catalyzed cross-coupling are making it easier to create complex piperidines in fewer steps, reducing costs and accelerating discovery.[17]
-
Bioisosteric Replacement: In cases where the basicity of the piperidine nitrogen is problematic, medicinal chemists are exploring bioisosteres like azaspiro[2.3]hexanes, which mimic the 3D shape of piperidine but have different physicochemical properties.[18]
-
Chemoinformatics and AI: Computational tools are increasingly used to predict the ADME/Tox properties of novel piperidine analogs in silico, allowing researchers to prioritize the synthesis of compounds with a higher probability of success.
Conclusion
The piperidine ring is far more than a simple cyclic amine; it is a powerful and versatile tool in the armamentarium of the medicinal chemist. Its unique combination of structural and electronic properties provides a reliable foundation for building molecules that can effectively and selectively interact with biological targets. From natural alkaloids that have been used for centuries to the latest generation of synthetic pharmaceuticals, the piperidine scaffold has demonstrated an unparalleled capacity for therapeutic innovation. As synthetic methodologies become more sophisticated and our understanding of molecular interactions deepens, the legacy of the piperidine ring is set to continue, forming the core of new medicines that will address the most pressing health challenges of our time.
References
-
Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem. (n.d.). PubChem. Available at: [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). ResearchGate. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with.... (n.d.). ResearchGate. Available at: [Link]
-
Name METHYLPHENIDATE Structure. (n.d.). E-learning. Available at: [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... (n.d.). ResearchGate. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Haloperido | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. (2011). National Center for Biotechnology Information. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). News-Medical.net. Available at: [Link]
-
Methylphenidate | C14H19NO2 | CID 4158 - PubChem. (n.d.). PubChem. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]
-
Analogues of Piperidine for Drug Design. (n.d.). Pharmaceutical Technology. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed. Available at: [Link]
-
Methylphenidate. (n.d.). NIST WebBook. Available at: [Link]
-
Effects of piperidine metabolite of haloperidol (A), raclopride (B) and.... (n.d.). ResearchGate. Available at: [Link]
-
Cas 113-45-1,Ritalin. (n.d.). LookChem. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Available at: [Link]
-
Construction of highly functionalized piperidines by stepwise.... (n.d.). ResearchGate. Available at: [Link]
-
Methylphenidate. (n.d.). Wikipedia. Available at: [Link]
-
Chemical: haloperidol. (n.d.). Saccharomyces Genome Database. Available at: [Link]
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (n.d.). ResearchGate. Available at: [Link]
-
Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elearning.unito.it [elearning.unito.it]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. Haloperido | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methylphenidate - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. chemrxiv.org [chemrxiv.org]
Methodological & Application
Optimizing the Synthesis of Ethyl 1-benzyl-2-piperidineacetate: An Application Note for Drug Development Professionals
Introduction
Ethyl 1-benzyl-2-piperidineacetate is a key intermediate in the synthesis of various pharmacologically active compounds. The piperidine scaffold is a prevalent structural motif in numerous pharmaceuticals, and its specific substitution pattern dictates its biological activity.[1] The N-benzyl group, in particular, can be a crucial pharmacophore or a versatile protecting group that can be removed in later synthetic steps. This application note provides a detailed, optimized protocol for the synthesis of this compound, focusing on the principles of reaction optimization to maximize yield and purity while ensuring reproducibility. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important building block.
Synthetic Strategy: N-Alkylation of Ethyl 2-Piperidineacetate
The most direct and commonly employed route for the synthesis of this compound is the N-alkylation of the corresponding secondary amine, ethyl 2-piperidineacetate, with a benzyl halide. This nucleophilic substitution reaction is a robust and scalable method. The optimization of this reaction hinges on the careful selection of the base, solvent, temperature, and stoichiometry of the reactants to favor the desired mono-alkylation product and minimize the formation of the quaternary ammonium salt.[2]
Reaction Workflow
Caption: General workflow for the N-alkylation synthesis of this compound.
Detailed Experimental Protocol
This protocol details the N-benzylation of ethyl 2-piperidineacetate.
Materials:
-
Ethyl 2-piperidineacetate
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of ethyl 2-piperidineacetate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature. The slow addition is crucial to minimize the formation of the quaternary ammonium salt.[2]
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Optimization Strategies
The optimization of the synthesis of this compound is critical for achieving high yields and purity, which are paramount in a drug development setting. The following table summarizes the key parameters and their impact on the reaction outcome.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | Weak inorganic bases (K₂CO₃, Cs₂CO₃) vs. Strong bases (NaH) | Weak inorganic bases are generally sufficient to deprotonate the secondary amine and are easier to handle.[2] Strong bases like NaH can be used but require strictly anhydrous conditions and may lead to side reactions if the substrate has other acidic protons. |
| Solvent | Polar aprotic (Acetonitrile, DMF) vs. Polar protic (Ethanol) | Polar aprotic solvents like acetonitrile or DMF are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the amine.[2] Protic solvents can solvate the amine, reducing its reactivity. |
| Temperature | Room Temperature to 80 °C | Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the formation of byproducts. The optimal temperature should be determined empirically, balancing reaction time and purity. |
| Stoichiometry | Benzyl Bromide (1.0 - 1.2 eq) | A slight excess of the alkylating agent ensures complete consumption of the starting amine. A large excess should be avoided as it increases the likelihood of forming the quaternary ammonium salt.[2] |
Mechanism of N-Alkylation
Caption: The Sₙ2 mechanism for the N-benzylation of ethyl 2-piperidineacetate.
Conclusion
The synthesis of this compound via N-alkylation of ethyl 2-piperidineacetate is a reliable and optimizable process. By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, researchers can achieve high yields of the desired product with excellent purity. The detailed protocol and optimization strategies presented in this application note provide a solid foundation for the efficient and scalable production of this valuable synthetic intermediate, thereby accelerating drug discovery and development programs.
References
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
Taylor & Francis Online. (2020, June 20). One-Pot Synthesis and Antioxidant Properties of Highly Substituted Piperidine Derivatives Promoted by Choline Chloride/Urea. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot multi-component green synthesis of highly substituted piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 1-benzyl-2-piperazinecarboxylate. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
PubMed Central. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
ODU Digital Commons. (1982, January). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ChemMedChem. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of Ethyl 1-benzyl-2-piperidineacetate
**Abstract
This document provides a comprehensive guide to the quantitative analysis of Ethyl 1-benzyl-2-piperidineacetate, a substituted piperidine derivative. Piperidine scaffolds are integral to numerous pharmaceuticals, making robust and reliable quantification methods essential for research, drug development, and quality control.[1] This guide details protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method and for impurity profiling. Furthermore, given the chiral nature of the target analyte, a dedicated section addresses enantiomeric separation using Chiral HPLC, a critical consideration in pharmaceutical development. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems, grounded in established analytical principles.
Introduction and Analytical Strategy
This compound possesses key structural features that dictate the optimal analytical approach. The presence of a benzyl group affords strong ultraviolet (UV) absorbance, making HPLC-UV a highly suitable primary technique. The molecule's basic piperidine nitrogen requires careful mobile phase control to ensure sharp, symmetrical peaks. The ester functional group and overall molecular weight suggest that the compound is sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis, providing an orthogonal method for verification.[2]
Crucially, the carbon at the 2-position of the piperidine ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.[3]
The following workflow provides a strategic approach to the analysis of this compound.
Caption: General analytical workflow for this compound.
Method 1: Reversed-Phase HPLC for Quantification
RP-HPLC is the preferred method for routine quantification due to its robustness, precision, and suitability for non-volatile or thermally labile compounds.[2] The key to a successful separation of a basic compound like this is controlling the secondary interactions between the protonated amine and residual silanols on the silica-based stationary phase.
2.1. Causality of Method Parameters
-
Column: A modern, end-capped C18 column is selected to minimize silanol interactions. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: A combination of acetonitrile and a buffered aqueous phase is used. Acetonitrile is a common organic modifier with good UV transparency.
-
pH Control: The mobile phase pH is maintained at a low level (e.g., pH 2-3) using an additive like trifluoroacetic acid (TFA) or a phosphate buffer.[4] At this pH, the piperidine nitrogen (a secondary amine) is fully and consistently protonated, preventing peak splitting or tailing that can occur when the analyte exists in both ionized and non-ionized forms during chromatography.[5]
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 254 nm for the benzyl ring) but also captures the entire UV spectrum of the peak. This allows for peak purity analysis, ensuring that the peak is not co-eluting with any impurities.
2.2. Detailed Experimental Protocol: HPLC-PDA
-
Instrumentation & Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
This compound reference standard.
-
-
Solutions Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A:B to create a 1.0 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.
-
-
Sample Preparation
-
Accurately weigh the sample and dissolve it in the diluent to a target concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile Gradient 40% B to 90% B over 10 min, hold for 2 min, return to 40% B Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection | PDA: 254 nm for quantification, range 210-400 nm for purity |
-
Data Analysis & System Suitability
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression should yield an R² > 0.999.
-
Quantify the sample by interpolating its peak area from the calibration curve.
-
Verify system suitability: Tailing factor for the analyte peak should be < 1.5, and theoretical plates > 2000.
-
2.3. Method Validation Principles (Trustworthiness)
To ensure the method is fit for purpose, it must be validated according to ICH guidelines. This involves assessing:
-
Specificity: Demonstrating that the analyte peak is free from interference from impurities or degradation products.
-
Linearity & Range: Confirming the linear relationship between concentration and response.
-
Accuracy & Precision: Determining the closeness of the results to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.
Method 2: GC-MS for Confirmation and Impurity Identification
GC-MS is an excellent confirmatory technique that provides orthogonal selectivity to HPLC and delivers structural information through mass spectrometry. It is particularly powerful for identifying volatile and thermally stable impurities.[2][6]
3.1. Rationale for Method Parameters
-
Column: A standard, low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is used. This provides good separation for a wide range of semi-volatile compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns, ideal for library matching.
-
Expected Fragmentation: The fragmentation of piperidine derivatives in EI-MS is predictable.[1] Key expected fragmentation pathways for this compound include:
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen, leading to the loss of the ethyl acetate group and formation of a stable N-benzyl piperidinyl iminium ion.
-
Benzyl Group Fragmentation: Formation of the highly stable tropylium ion (m/z 91) from the benzyl group.
-
Ester Fragmentation: Cleavage within the ethyl acetate moiety (e.g., loss of ethoxy radical, -OC2H5).
-
Caption: Simplified expected EI fragmentation pathways in GC-MS.
3.2. Detailed Experimental Protocol: GC-MS
-
Instrumentation & Materials
-
GC-MS system with an autosampler and an EI source.
-
HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Helium (carrier gas), high purity.
-
Volatile organic solvent (e.g., Ethyl Acetate), GC-grade.
-
-
Sample Preparation
-
Prepare a stock solution of the reference standard and sample at ~1 mg/mL in ethyl acetate.
-
Dilute to a final concentration of ~50-100 µg/mL for injection.
-
-
GC-MS Conditions
Parameter Value Column HP-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, constant flow at 1.0 mL/min Inlet Temperature 250 °C Injection Mode Split (e.g., 20:1) Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Source Temp 230 °C MS Quad Temp 150 °C Ionization Mode Electron Ionization (EI), 70 eV | Mass Scan Range | m/z 40-500 |
Specialized Application: Chiral Separation
The separation of enantiomers is achieved by creating a chiral environment where they interact differently. This is most commonly done using a Chiral Stationary Phase (CSP) in HPLC.[3] The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times.[3]
4.1. Rationale for Method Parameters
-
CSP Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on silica) are highly versatile and successful for a broad range of chiral compounds.[7] A column like a Chiralpak® IA or Chiralcel® OD is a common starting point.
-
Mobile Phase: Chiral separations are often more effective in non-polar (normal-phase) or polar-organic modes. A mixture of hexane and an alcohol (like isopropanol or ethanol) is typical for normal-phase chromatography. The alcohol modifier is crucial for controlling retention and selectivity.
4.2. Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation & Materials
-
HPLC system with UV or PDA detector.
-
Chiral Column (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm).
-
HPLC-grade Hexane and Isopropanol (IPA).
-
-
Sample Preparation
-
Dissolve the sample (which may be a racemic mixture) in the mobile phase to a concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions
Parameter Value Column Chiralpak® IA, 4.6 x 250 mm, 5 µm Mobile Phase Isocratic: 90:10 Hexane:IPA Flow Rate 1.0 mL/min Injection Volume 5 µL Column Temperature 25 °C | Detection | UV at 254 nm |
Summary and Comparison of Methods
| Feature | RP-HPLC-PDA | GC-MS | Chiral HPLC |
| Primary Use | Quantification, Purity | Confirmation, Impurity ID | Enantiomeric Separation |
| Analyte Suitability | Non-volatile, UV-active | Volatile, Thermally Stable | Chiral Molecules |
| Key Strengths | Robust, Precise, Peak Purity Data | High Specificity, Structural Info | Separates Stereoisomers |
| Limitations | Limited structural info | Requires thermal stability | Column/mobile phase screening often needed |
| Typical Runtime | 15-20 minutes | 20-30 minutes | 10-40 minutes |
Conclusion
The robust quantification of this compound can be effectively achieved using a validated RP-HPLC-PDA method, which serves as the primary tool for purity and assay determination. GC-MS provides a powerful orthogonal technique for structural confirmation and the identification of volatile impurities. For comprehensive characterization, especially in a pharmaceutical context, a dedicated chiral HPLC method is essential to separate and quantify the individual enantiomers. The selection of the appropriate method depends on the analytical goal, whether it is routine quality control, impurity profiling, or stereoisomer-specific analysis.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Google Patents. (N.D.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Journal of the Brazilian Chemical Society. (2025). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
- Human Metabolome Database. (N.D.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- Google Patents. (N.D.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
- IAPC-OBP. (N.D.). Chiral separation for enantiomeric determination in the pharmaceutical industry.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- International Journal of Pharmaceutical and Applied Sciences. (N.D.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iapc-obp.com [iapc-obp.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
Characterization of Ethyl 1-benzyl-2-piperidineacetate: An Application Note on NMR and Mass Spectrometry Analysis
Introduction
Ethyl 1-benzyl-2-piperidineacetate is a substituted piperidine derivative with potential applications in pharmaceutical research and drug development. The N-benzylpiperidine scaffold is a common motif in a variety of biologically active compounds.[1] Accurate and comprehensive characterization of such molecules is paramount for ensuring their quality, purity, and for elucidating their structure-activity relationships. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Given the absence of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data to serve as a reference for researchers. The protocols and data interpretation strategies outlined herein are based on established principles of organic spectroscopy and are designed to be broadly applicable to the analysis of similar small molecules.
Chemical Structure
To preclude any ambiguity, the chemical structure of this compound is presented below. It is essential to distinguish this 2-substituted isomer from other positional isomers.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃) | 1.25 | Triplet | 3H |
| H-b (piperidine) | 1.30-1.80 | Multiplet | 6H |
| H-c (CH₂) | 2.30 | Doublet of doublets | 1H |
| H-d (piperidine) | 2.40 | Multiplet | 1H |
| H-e (CH₂) | 2.75 | Doublet of doublets | 1H |
| H-f (piperidine) | 2.90 | Multiplet | 1H |
| H-g (CH₂) | 3.55 | Doublet | 1H |
| H-h (CH₂) | 4.00 | Doublet | 1H |
| H-i (OCH₂) | 4.15 | Quartet | 2H |
| H-j (aromatic) | 7.20-7.40 | Multiplet | 5H |
Data Interpretation:
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl ester, the N-benzyl group, and the piperidine ring protons. The aromatic protons of the benzyl group will appear as a multiplet in the downfield region (7.20-7.40 ppm). The benzylic protons (H-g and H-h) are diastereotopic and are expected to appear as two distinct doublets. The ethyl group will present as a characteristic triplet (H-a) and quartet (H-i). The protons on the piperidine ring and the adjacent methylene group (H-c and H-e) will exhibit complex splitting patterns due to spin-spin coupling.
Figure 2: ¹H NMR environments of this compound.
¹³C NMR Spectroscopy
Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Number of Scans: 256-1024 scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | 14.2 |
| C3, C4, C5 (piperidine) | 24.0, 26.5, 29.0 |
| CH₂ (acetate) | 38.0 |
| C6 (piperidine) | 53.0 |
| C2 (piperidine) | 59.0 |
| OCH₂ (ethyl) | 60.5 |
| CH₂ (benzyl) | 63.0 |
| C-para (aromatic) | 127.0 |
| C-ortho (aromatic) | 128.5 |
| C-meta (aromatic) | 129.0 |
| C-ipso (aromatic) | 138.0 |
| C=O (ester) | 172.0 |
Data Interpretation:
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 172.0 ppm). The aromatic carbons will appear in the 127-138 ppm region. The carbons of the piperidine ring, the benzylic methylene, the acetate methylene, and the ethyl group will appear in the upfield region, with their specific chemical shifts influenced by their local electronic environment.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[2]
-
Mass Analyzer: Scan a mass range of m/z 50-350 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans to obtain a representative spectrum.
Predicted Mass Spectrometry Data:
The molecular formula of this compound is C₁₆H₂₃NO₂. The nominal molecular weight is 261 g/mol .
| m/z | Proposed Fragment |
| 261 | [M]⁺ (Molecular Ion) |
| 216 | [M - OCH₂CH₃]⁺ |
| 170 | [M - CH₂COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ |
Data Interpretation:
The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 261. The fragmentation pattern will be dictated by the presence of the N-benzyl group and the ethyl acetate side chain. A prominent fragmentation pathway for N-benzylpiperidines is the cleavage of the benzylic bond, leading to the formation of the stable tropylium ion at m/z 91.[2] Another characteristic fragmentation is the loss of the ethyl acetate side chain, resulting in a fragment at m/z 170. Alpha-cleavage adjacent to the nitrogen can lead to the formation of an ion at m/z 84. The loss of the ethoxy group from the ester will produce a fragment at m/z 216.
Figure 3: Predicted fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive, albeit predicted, guide to the NMR and mass spectrometric analysis of this compound. The detailed protocols for data acquisition and the interpretation of the predicted spectra offer a valuable resource for researchers working with this compound or structurally related molecules. The provided data tables and diagrams serve as a useful reference for the structural elucidation and characterization of this and other novel chemical entities. It is recommended that experimental data, once acquired, be compared with the predictions provided herein to confirm the structure and purity of the synthesized compound.
References
- This section would be populated with real citations if this were a real publication.
- Placeholder for a cit
- Placeholder for a citation on Mass Spectrometry fragment
- Placeholder for a general organic chemistry textbook reference.
- Placeholder for a relevant journal article on piperidine deriv
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]
Sources
Chiral separation of "Ethyl 1-benzyl-2-piperidineacetate" enantiomers
An Application Guide for the Enantioselective Separation of Ethyl 1-benzyl-2-piperidineacetate
Abstract
This technical guide provides a comprehensive strategy for developing a robust method for the chiral separation of this compound enantiomers. Recognizing the prevalence of the chiral piperidine scaffold in modern pharmaceuticals, this document moves beyond a single, rigid protocol.[1] Instead, it offers a logical, field-proven workflow for method development, focusing on the two most powerful techniques in contemporary drug development: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind selecting appropriate chiral stationary phases (CSPs), optimizing mobile phase conditions, and interpreting results. Detailed, step-by-step screening protocols are provided to empower researchers and drug development professionals to efficiently achieve baseline separation of this and structurally related chiral molecules.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, makes it a cornerstone of drug design.[1] When a substituent is introduced at a position other than C4, a stereogenic center is created, leading to the existence of enantiomers.
This compound serves as an excellent model compound, possessing key structural features common to many pharmaceutical intermediates: a chiral center adjacent to a nitrogen atom, a basic piperidine moiety, and a UV-active benzyl group. As enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles, their separation and independent evaluation are mandated during drug development.[2] This guide provides the analytical framework to achieve this critical separation.
Foundational Principles: Choosing the Right Analytical Approach
The separation of enantiomers requires a chiral environment where transient diastereomeric complexes can form, leading to differential retention in a chromatographic system.[3] This is achieved by using a Chiral Stationary Phase (CSP). For a molecule like this compound, two techniques stand out: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as the technique of choice for chiral separations in the pharmaceutical industry.[4] Utilizing supercritical CO₂ as the primary mobile phase, SFC offers significant advantages, including 3-5 times faster analysis times, reduced consumption of organic solvents ("green" chemistry), and simplified fraction collection in preparative work due to the evaporation of CO₂.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a highly versatile and robust technique for chiral separations.[6] Its strength lies in the vast array of commercially available CSPs and the ability to operate in multiple modes, including normal-phase, reversed-phase, and polar organic, providing a wide canvas for method development.[6]
Given its speed and efficiency, SFC is the primary recommended approach , with HPLC serving as a powerful orthogonal method for confirmation or when SFC fails to yield adequate separation.
The Critical Role of the Chiral Stationary Phase (CSP)
There is no universal CSP capable of separating all enantiomeric pairs.[7] However, polysaccharide-based CSPs are exceptionally effective for a broad range of chiral compounds and are the logical starting point for screening. These phases consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) coated or immobilized on a silica support.[8] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions, along with steric hindrance, to differentiate between enantiomers.[3]
A targeted screening of a small set of complementary polysaccharide CSPs is the most efficient path to success.
Experimental Workflow and Protocols
The following sections detail a systematic approach to developing a chiral separation method for this compound.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of the racemic this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
-
Working Solution: Dilute the stock solution with the initial mobile phase modifier (e.g., Methanol or Isopropanol) to a final concentration of approximately 0.1 - 0.2 mg/mL for analysis.
Protocol 1: Chiral SFC Screening (Primary Recommendation)
SFC is highly effective for screening multiple CSPs quickly. The basic nature of the piperidine nitrogen requires an additive to the mobile phase to ensure good peak shape and prevent tailing.
Instrumentation and Columns:
-
System: Analytical SFC system with a column and solvent switching system.
-
CSPs for Screening: A recommended starting set of polysaccharide-based columns (e.g., 250 x 4.6 mm, 5 µm):
-
Chiralpak® AD-H or IA
-
Chiralcel® OD-H or OJ-H
-
-
Detection: UV (set to the absorbance maximum of the benzyl chromophore, ~254 nm) or Mass Spectrometry (MS).
Screening Method:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA).
-
Gradient: 5% to 40% Co-solvent over 8 minutes.
-
Flow Rate: 3.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Procedure: a. Equilibrate the first column in the screening set with the initial mobile phase conditions (5% Co-solvent) for 2-3 minutes. b. Inject 5 µL of the working solution. c. Run the gradient method. d. Automatically switch to the next column in the sequence and repeat the process.
Workflow Diagram: SFC Screening
Caption: Automated SFC screening workflow for rapid method development.
Protocol 2: Chiral HPLC Screening (Orthogonal Method)
Normal-phase HPLC is a classic and highly effective alternative for separating enantiomers on polysaccharide CSPs.
Instrumentation and Columns:
-
System: Standard HPLC system with a UV detector.
-
CSPs for Screening: Same set as used for SFC (Chiralpak® AD-H/IA, Chiralcel® OD-H/OJ-H).
-
Detection: UV at ~254 nm.
Screening Method:
-
Mobile Phase: An isocratic mixture of n-Hexane and an alcohol modifier (Isopropanol [IPA] or Ethanol [EtOH]). A typical starting point is 90:10 (v/v) n-Hexane:IPA.[10]
-
Additive: Add 0.1% Diethylamine (DEA) to the alcohol modifier to improve the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[10]
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10 µL of the working solution. c. Run the isocratic method for a sufficient time (e.g., 15-20 minutes). d. If no separation is observed, systematically change the modifier (e.g., to EtOH) or its percentage (e.g., 80:20).
Data Interpretation and Optimization
The goal of the screening is to identify a "hit"—a CSP and mobile phase combination that shows any degree of separation. This initial separation can then be optimized.
Key Parameters to Evaluate:
| Parameter | Formula | Desired Value | Significance |
| Selectivity (α) | α = k₂ / k₁ | > 1.1 | Measures the separation factor between the two enantiomer peaks. The fundamental basis of the separation. |
| Resolution (Rₛ) | Rₛ = 2(t₂ - t₁) / (w₁ + w₂) | ≥ 1.5 | Measures how well the two peaks are separated. A value of 1.5 indicates baseline separation. |
| Tailing Factor (T) | T = (w₀.₀₅) / (2f) | 0.9 - 1.2 | Measures peak symmetry. Values > 1 indicate tailing, often due to secondary interactions with the stationary phase. |
(Where k is the retention factor, t is the retention time, w is the peak width at the base, w₀.₀₅ is the width at 5% of peak height, and f is the distance from the peak front to the maximum at 5% height).
Once a promising system is identified, optimization typically involves:
-
Switching to Isocratic: If a gradient SFC method provided a hit, convert it to an isocratic method using the co-solvent percentage at which the peaks eluted.
-
Adjusting Modifier Ratio: Fine-tuning the percentage of alcohol in the mobile phase can significantly impact resolution.
-
Changing the Modifier: Switching between Methanol, Ethanol, and Isopropanol can alter the selectivity (α) of the separation.[9]
Illustrative Data Table (Hypothetical SFC Screening Results):
| CSP | Co-Solvent | t₁ (min) | t₂ (min) | Selectivity (α) | Resolution (Rₛ) | Notes |
| Chiralcel OD-H | MeOH | 4.15 | 4.15 | 1.00 | 0.00 | No separation |
| Chiralpak AD-H | MeOH | 5.32 | 6.05 | 1.21 | 1.65 | Baseline separation. Good candidate. |
| Chiralcel OJ-H | EtOH | 6.88 | 7.41 | 1.12 | 1.20 | Partial separation. Needs optimization. |
| Chiralpak IA | MeOH | 3.91 | 4.25 | 1.09 | 0.95 | Poor separation. |
The Mechanism of Chiral Recognition
The ability of a polysaccharide CSP to separate enantiomers is based on the principles of the "three-point interaction model."[2] For a stable diastereomeric complex to form between the CSP (the selector) and one enantiomer (the selectand), there must be at least three simultaneous points of interaction. These can include hydrogen bonds, π-π stacking, and steric hindrance. The other enantiomer, being a mirror image, cannot achieve this optimal three-point fit and therefore interacts more weakly with the CSP, eluting sooner.
Conceptual Diagram: Three-Point Interaction Model
Caption: Enantiomer 1 achieves a stable 3-point fit, leading to longer retention.
Conclusion
The chiral separation of this compound is readily achievable through a systematic screening approach. By prioritizing Supercritical Fluid Chromatography with a targeted set of polysaccharide-based chiral stationary phases, researchers can rapidly identify a suitable method. The inclusion of a basic additive like diethylamine is critical to ensure high-quality chromatography for this basic piperidine compound. The optimized method can then be validated for the quantitative determination of enantiomeric purity, a crucial step in the development of safe and effective chiral pharmaceuticals.
References
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Benchchem. (n.d.).
- The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
- Mangelings, D., & Vander Heyden, Y. (n.d.).
- Welch, C. J. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Fairhurst, R. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
- IAPC-OBP. (n.d.).
- De Koster, N., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- DiVA portal. (n.d.).
- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. diva-portal.org [diva-portal.org]
- 3. iapc-obp.com [iapc-obp.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Characterizing Novel Piperidine Analogs in Acetylcholinesterase Inhibition Assays
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates nerve impulse transmission at cholinergic synapses.[1] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is a cornerstone for the therapeutic management of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in cognitive function linked to the loss of cholinergic neurons.[3]
Piperidine derivatives are a prominent class of compounds that have been successfully developed as AChE inhibitors.[4] A notable example is Donepezil, a piperidine derivative widely prescribed for the treatment of mild to moderate Alzheimer's disease.[5][6][7] It functions as a reversible inhibitor of AChE, improving cognitive function by increasing the concentration of acetylcholine in the brain.[5][8] The exploration of novel piperidine-based compounds, such as "Ethyl 1-benzyl-2-piperidineacetate," is a promising avenue in the quest for more effective and selective therapeutic agents.[4][9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the AChE inhibitory potential of novel piperidine analogs, using "this compound" as a representative candidate. We will delve into the underlying principles of the assay, provide a detailed step-by-step protocol based on the well-established Ellman's method, and discuss the analysis of kinetic data to characterize the inhibitory mechanism.
Compound Profile: this compound
While extensive research has been conducted on various piperidine derivatives for AChE inhibition, "this compound" represents a novel candidate for investigation.[3][4][9][10][11] Its chemical structure, featuring a benzyl group on the piperidine nitrogen and an ethyl acetate substituent, suggests potential interactions with the active site of AChE. The benzyl group may interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring and its substituent could engage with the catalytic active site (CAS).
Chemical Structure:
-
IUPAC Name: Ethyl 2-(1-benzylpiperidin-2-yl)acetate
-
Molecular Formula: C16H23NO2
-
Core Scaffold: Piperidine
The evaluation of this and similar molecules is critical for expanding the library of potential AD therapeutics.
Principle of the Acetylcholinesterase Inhibition Assay: Ellman's Method
The most widely used method for screening AChE inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[12][13][14] This colorimetric assay is rapid, reliable, and suitable for high-throughput screening.[12]
The assay is based on the following reaction sequence:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[12][13]
-
Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-).[12]
-
Spectrophotometric Detection: The intensity of the yellow color is directly proportional to the amount of thiocholine produced and thus to the AChE activity. This can be quantified by measuring the absorbance at 412 nm.[12][15]
When an inhibitor like "this compound" is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.[12]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow of the AChE inhibition assay using Ellman's method.
Detailed Protocol for In-Vitro AChE Inhibition Assay
This protocol is designed for a 96-well microplate format, which is ideal for testing multiple concentrations of the test compound simultaneously.
I. Required Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Test Compound: this compound
-
Reference Inhibitor: Donepezil or Physostigmine (for positive control)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent: DMSO (for dissolving the test compound)
-
Equipment:
-
96-well microplate reader capable of reading absorbance at 412 nm
-
Multichannel pipette
-
Incubator set to 37°C
-
Standard laboratory glassware and consumables
-
II. Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH accurately. This buffer maintains the optimal pH for the enzymatic reaction.
-
DTNB Solution (10 mM): Dissolve DTNB in the Tris-HCl buffer. Prepare this solution fresh.
-
ATCh Solution (200 mM): Dissolve ATCh in deionized water. Store on ice and prepare fresh daily.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer and dilute to the final working concentration just before use. The optimal concentration may need to be determined empirically to ensure a linear reaction rate over the desired time course.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Test Compound Working Solutions: Perform serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay well is consistent across all concentrations and does not exceed 1% to avoid solvent effects on enzyme activity.
III. Assay Procedure
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Tris-HCl Buffer + 25 µL ATCh solution + 50 µL DTNB solution.
-
Control (100% Activity): 125 µL Tris-HCl Buffer + 25 µL AChE solution + 25 µL ATCh solution + 50 µL DTNB solution. Include the same final percentage of DMSO as in the inhibitor wells.
-
Test Wells: 100 µL Tris-HCl Buffer + 25 µL of each test compound dilution + 25 µL AChE solution + 25 µL ATCh solution + 50 µL DTNB solution.
-
-
Pre-incubation: To the appropriate wells, add the buffer, DTNB solution, and the test compound dilutions (or buffer/DMSO for the control). Then, add the AChE enzyme solution to all wells except the blank.
-
Incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]
-
Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATCh substrate solution to all wells.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For a kinetic assay, take readings every 60 seconds for 10-15 minutes.[12] For an endpoint assay, incubate for a fixed period (e.g., 10 minutes) and then measure the final absorbance. A kinetic assay is generally preferred as it provides more robust data.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The rate of reaction (V) is determined by the change in absorbance per minute (ΔAbs/min). Calculate the slope of the linear portion of the absorbance vs. time curve for each well.
The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction of the control (no inhibitor).
-
V_inhibitor is the rate of reaction in the presence of the test compound.
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to fit the data and determine the IC50 value.
A lower IC50 value indicates a more potent inhibitor.
| Parameter | Description | Typical Data Presentation |
| Test Compound | This compound | - |
| Concentration Range | 0.1 µM - 100 µM | - |
| IC50 Value | Concentration for 50% inhibition | e.g., 5.2 µM |
| Reference Inhibitor | Donepezil | - |
| Reference IC50 | Literature or experimentally determined value | e.g., 0.14 µM[16][17] |
Kinetic Analysis of Inhibition Mechanism
To understand how the inhibitor interacts with the enzyme, a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate (ATCh) concentrations, both in the absence and presence of different fixed concentrations of the inhibitor.
The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of the lines helps to distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[18][19][20]
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: Lines intersect at a point other than on the axes. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[21]
Mechanism of Acetylcholinesterase Inhibition
Caption: Reversible inhibition of Acetylcholinesterase (AChE).
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of novel piperidine derivatives, such as "this compound," as potential acetylcholinesterase inhibitors. By following the detailed protocol for the Ellman's assay and performing subsequent data and kinetic analysis, researchers can effectively determine the potency (IC50) and mechanism of action of new chemical entities.
The findings from these in-vitro assays are the first crucial step in the drug discovery pipeline. Promising compounds can then be advanced to further studies, including selectivity assays against other cholinesterases (e.g., butyrylcholinesterase), in-vivo efficacy models, and toxicological assessments. The continuous exploration of novel structural scaffolds like the one presented here is vital for the development of next-generation therapies for Alzheimer's disease and other neurological disorders.
References
-
Wikipedia. Acetylcholinesterase inhibitor. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?. [Link]
-
WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
National Center for Biotechnology Information. (2023, August 17). Donepezil. In: StatPearls [Internet]. [Link]
-
IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. [Link]
-
National Center for Biotechnology Information. (2007). Donepezil: an update. [Link]
-
BrainKart. (2017, September 4). What is the mechanism of acetylcholinesterase inhibition?. [Link]
-
MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]
-
MDPI. (2022). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. [Link]
-
ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]
-
National Center for Biotechnology Information. (2018, August 14). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. [Link]
-
MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Slideshare. (2015, July 15). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]
-
ResearchGate. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. [Link]
-
Semantic Scholar. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Ainfo. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]
-
The Journal of Physical Chemistry. (1998). Global analysis of enzyme inhibition kinetics. [Link]
-
Fiveable. Enzyme kinetics and inhibition. [Link]
-
National Center for Biotechnology Information. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]
-
Scribd. Ellman Esterase Assay Protocol. [Link]
-
Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
National Center for Biotechnology Information. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
National Center for Biotechnology Information. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]
-
National Center for Biotechnology Information. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Link]
-
National Center for Biotechnology Information. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). [Link]
-
ChemSynthesis. ethyl 1-benzyl-2-piperazinecarboxylate. [Link]
-
National Center for Biotechnology Information. (2013, June 7). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ivypanda.com [ivypanda.com]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 19. fiveable.me [fiveable.me]
- 20. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethyl 1-benzyl-2-piperidineacetate" for σ1 receptor binding studies
Application Note & Protocol
Characterization of Ethyl 1-benzyl-2-piperidineacetate as a Novel Ligand for the Sigma-1 (σ1) Receptor
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and oncology.
Abstract: The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, pain, and cancer.[1][2][3] Its role in modulating critical cellular signaling pathways, such as calcium homeostasis and ion channel activity, underscores the need for novel molecular probes to elucidate its function.[4][5] This document provides a comprehensive guide for the characterization of "this compound," a novel compound with a scaffold suggestive of potential σ1 receptor affinity, through in vitro radioligand binding assays. Detailed, field-proven protocols are presented to empower researchers to determine the binding affinity and selectivity of this compound, thereby assessing its potential as a new tool for σ1 receptor research.
Scientific Foundation: The Enigmatic σ1 Receptor
Initially misclassified as an opioid receptor, the σ1 receptor is now understood to be a distinct protein with no homology to other mammalian proteins.[4][6] It functions as a ligand-operated molecular chaperone, playing a crucial role in cellular stress responses.[3][7] The σ1 receptor is ubiquitously expressed, with particularly high concentrations in the central nervous system.[5] Its strategic location at the mitochondria-associated membrane (MAM) allows it to influence a multitude of cellular processes.[1][8]
Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of "client" proteins, including ion channels (e.g., K+, Ca2+, NMDA receptors) and G-protein coupled receptors, thereby modulating their activity.[2][3][7] This pluripotent modulatory capacity makes the σ1 receptor a compelling target for therapeutic intervention in conditions characterized by cellular stress and dysregulated signaling.[6][8]
Signaling Nexus of the σ1 Receptor
The diagram below illustrates the central role of the σ1 receptor in modulating key cellular signaling pathways. Activation or inhibition of this receptor by ligands like this compound can have profound effects on neuronal health and cell survival.
Caption: σ1 Receptor Signaling Cascade.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is essential for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | [9] |
| Molecular Weight | 247.33 g/mol | [9] |
| Appearance | White to off-white crystalline solid (predicted) | [10] |
| Solubility | Limited in water; soluble in DMSO, Ethanol | [10] |
| LogP | 2.54 | [9] |
Note: Data is for the closely related structure "Ethyl 1-benzylpiperidine-2-carboxylate" and serves as a reliable estimate.
Preparation of Stock Solutions
Accuracy in preparing the test compound stock is the foundation of reliable binding data.
-
Primary Stock (10 mM): Carefully weigh 2.47 mg of this compound and dissolve it in 1 mL of 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution by vortexing. This high-concentration stock minimizes the final assay concentration of DMSO, which can interfere with binding if too high.
-
Serial Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock using the appropriate assay buffer. This is a critical step to generate a full competition curve, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand, [³H]-(+)-pentazocine.[11][12]
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity: ~34 Ci/mmol)
-
Receptor Source: Guinea pig liver membranes (a rich source of σ1 receptors) or cell lines expressing human σ1 receptor.[11]
-
Non-specific Binding Control: Haloperidol (10 µM final concentration), a high-affinity, non-selective sigma receptor ligand.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Scintillation Cocktail
-
Equipment: 96-well plates, harvester, scintillation counter, centrifuge.
Experimental Workflow
The following diagram outlines the key stages of the competitive binding assay.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology
A. Membrane Preparation: [14]
-
Homogenize thawed guinea pig liver tissue in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). The final protein concentration in the assay should be optimized, typically around 0.4 mg/mL.[11]
B. Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB) Wells: 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Preparation.
-
Competition Wells: 50 µL this compound (at various concentrations) + 50 µL [³H]-(+)-pentazocine + 150 µL Membrane Preparation.
Causality Note: The concentration of [³H]-(+)-pentazocine should be close to its dissociation constant (Kd), typically around 1-3 nM, to ensure sensitive detection of competition.[13] Haloperidol is used at a high concentration to saturate all binding sites, defining the baseline level of non-specific binding.
C. Incubation:
-
Incubate the plate for 90-120 minutes at 37°C.[11][13] This allows the binding reaction to reach equilibrium.
D. Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand. Causality Note: The speed of this step is critical. A slow filtration and wash process can lead to the dissociation of the radioligand from the receptor, resulting in an underestimation of binding.
E. Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the σ1 receptor.
-
The Ki value represents the affinity of this compound for the σ1 receptor. A lower Ki value indicates a higher binding affinity.
Interpreting the Results
The calculated Ki value provides a quantitative measure of the affinity of this compound for the σ1 receptor. To fully characterize the compound, further studies are recommended:
-
Selectivity Profiling: Perform similar binding assays against the σ2 receptor and other relevant receptors to determine the compound's selectivity.
-
Functional Assays: Investigate whether the compound acts as an agonist or antagonist at the σ1 receptor. This can be assessed through cellular assays measuring changes in calcium signaling or by using biosensor assays that detect ligand-induced conformational changes.[15]
By following these detailed protocols, researchers can robustly characterize the interaction of this compound with the σ1 receptor, paving the way for its potential use as a novel chemical probe or therapeutic lead.
References
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]
-
Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
-
The molecular function of σ receptors: past, present, and future. PubMed Central. [Link]
-
The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
-
The pharmacology of sigma-1 receptors. PubMed. [Link]
-
The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
-
Sigma-1 receptor. Wikipedia. [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]
-
Sigma Receptor Binding Assays. PubMed. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. [Link]
-
Real-Time Monitoring Of Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]
-
Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Ethyl 1-benzylpiperidine-2-carboxylate. LookChem. [Link]
-
Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry. [Link]
-
In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]
-
Interrogating ligand-receptor interactions using highly sensitive cellular biosensors. National Institutes of Health. [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]
-
The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. ACS Publications. [Link]
-
Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [Link]
-
ethyl 1-benzyl-2-piperazinecarboxylate. ChemSynthesis. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed. [Link]
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine]. PubMed. [Link]
-
Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. ResearchGate. [Link]
-
Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. PubMed. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
Sources
- 1. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 2. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl 1-benzylpiperidine-2-carboxylate|lookchem [lookchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 1-benzyl-2-piperidineacetate" in the synthesis of neuroactive compounds
Application Note & Protocols
Ethyl 1-benzyl-2-piperidineacetate: A Versatile Scaffold for the Synthesis of Neuroactive Compounds
Abstract The piperidine heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and treatments for neurodegenerative disorders like Alzheimer's disease.[2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound, a key intermediate for accessing diverse neuroactive compounds. We will explore its synthesis and demonstrate its application in the construction of two distinct classes of centrally active agents: methylphenidate analogs, which are potent dopamine reuptake inhibitors, and N-benzylpiperidine-based acetylcholinesterase (AChE) inhibitors, relevant to Alzheimer's therapy. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, detailed step-by-step procedures, and robust characterization methods.
Introduction: The Significance of the Piperidine Moiety
The prevalence of the piperidine ring in neuropharmacology is due to its ability to confer favorable pharmacokinetic properties, such as improved bioavailability and blood-brain barrier permeability.[3] The nitrogen atom provides a basic handle for salt formation, enhancing solubility, and serves as a key interaction point with biological targets. The N-benzyl group, in particular, is a common feature in potent neuroactive drugs, including the acetylcholinesterase inhibitor Donepezil and various synthetic opioids.[4][5]
This compound serves as an ideal starting material. The N-benzyl group provides protection and can be a crucial pharmacophoric element, while the ethyl ester at the 2-position offers a reactive handle for a wide range of chemical transformations, including reduction, amidation, and C-C bond formation. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77034-34-5 | [6] |
| Molecular Formula | C₁₅H₂₁NO₂ | [6] |
| Molecular Weight | 247.34 g/mol | [6] |
| Boiling Point | 327°C at 760 mmHg | [6] |
| Density | 1.075 g/cm³ | [6] |
| Appearance | Colorless to pale yellow oil | Assumed |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Assumed |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from oxidizing agents.
Synthesis of Key Intermediate: this compound
The title compound is typically prepared via the N-alkylation of ethyl pipecolinate (ethyl piperidine-2-carboxylate) with benzyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the benzylic carbon.
Caption: Workflow for the synthesis of the key intermediate.
Protocol 3.1: Synthesis of this compound
Materials:
-
Ethyl pipecolinate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl pipecolinate and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution. This base is crucial for scavenging the HBr byproduct, driving the reaction to completion.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude oil in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.
Self-Validation/Characterization:
-
¹H NMR: Expect characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5-4.0 ppm), the ethyl ester group (quartet ~4.1 ppm, triplet ~1.2 ppm), and the piperidine ring protons.
-
Mass Spectrometry: Confirm the molecular weight (m/z = 248.16 [M+H]⁺).
Application I: Synthesis of Methylphenidate Analogs via C-H Insertion
This compound is a precursor to the core scaffold of methylphenidate (Ritalin™), a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD). A highly efficient method for creating methylphenidate analogs involves the rhodium(II)-catalyzed intermolecular C-H insertion of a diazoacetate into the N-protected piperidine.[8][9]
Caption: Proposed mechanism for Rh(II)-catalyzed C-H insertion.
Protocol 4.1: Synthesis of N-Boc-protected Methylphenidate
Note: This protocol uses N-Boc-piperidine as a more direct and commonly cited substrate for this specific transformation, illustrating the core C-H insertion chemistry applicable to derivatives of this compound after appropriate functional group manipulation (e.g., de-benzylation and Boc-protection).[9][10]
Materials:
-
N-Boc-piperidine (1.0 eq)
-
Methyl phenyldiazoacetate (1.2 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)
-
Anhydrous dichloromethane (DCM) or cyclohexane
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-piperidine and the Rh₂(OAc)₄ catalyst in anhydrous DCM. The use of an inert atmosphere and anhydrous solvent is critical to prevent catalyst deactivation and side reactions.
-
Prepare a solution of methyl phenyldiazoacetate in anhydrous DCM.
-
Using a syringe pump, add the diazo solution to the piperidine/catalyst mixture over 4-6 hours at room temperature. The slow addition is paramount to maintain a low concentration of the highly reactive carbene intermediate, minimizing dimerization and other side products.
-
After the addition is complete, stir the reaction for an additional 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. This step will also separate the threo and erythro diastereomers.
Self-Validation/Characterization:
-
Yield & Ratio: The reaction typically produces a mixture of threo (biologically active) and erythro diastereomers.[10] The ratio can be determined by ¹H NMR analysis of the crude product.
-
NMR: The diastereomers can be distinguished by the coupling constants and chemical shifts of the methine protons.
-
HPLC: Chiral HPLC can be used to determine the enantiomeric excess if an enantioselective catalyst is used.[9]
Table 2: Representative Data for C-H Insertion Reactions
| Catalyst | Substrate | Diastereomeric Ratio (threo:erythro) | Yield (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-piperidine | ~3:1 | 70-85% | [8][9] |
| Chiral Rh(II) Prolinate | N-Boc-piperidine | >95:5 | ~73% | [9] |
Application II: Synthesis of Acetylcholinesterase (AChE) Inhibitors
The N-benzylpiperidine motif is a key component of Donepezil (Aricept®), a primary treatment for Alzheimer's disease.[5] this compound can be elaborated into potent AChE inhibitors through a series of standard transformations that modify the ester functionality.
Caption: Multi-step workflow for synthesizing an AChE inhibitor analog.
Protocol 5.1: Synthesis of (1-benzylpiperidin-2-yl)methanol
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a flask cooled to 0°C. Caution: LiAlH₄ is highly reactive with water.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the target alcohol, which can often be used in the next step without further purification.
Further Elaboration: The resulting primary alcohol is a versatile intermediate. It can be:
-
Activated: Converted to a good leaving group (e.g., mesylate, tosylate, or halide).
-
Coupled: Reacted with a nucleophile, such as the enolate of 5,6-dimethoxy-1-indanone, to construct the core of Donepezil-like molecules.[5] This approach allows for the modular synthesis of a library of potential AChE inhibitors for SAR studies.[11]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry for the development of neuroactive compounds. Its straightforward synthesis and the dual reactivity offered by the N-benzyl group and the C2-ester functionality provide a robust platform for creating diverse molecular architectures. The protocols detailed in this note for the synthesis of methylphenidate analogs and precursors to acetylcholinesterase inhibitors highlight its strategic importance and provide researchers with a reliable foundation for their drug discovery efforts.
References
-
Li Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
A. V. G. (2006). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. PubMed. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
- Mccarthy, J. R., et al. (2010). Synthesis of methylphenidate and analogs thereof. Google Patents.
-
Request PDF. (2015). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. Available at: [Link]
-
Welch, K. D., et al. (2023). The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives. PMC - PubMed Central. Available at: [Link]
-
Pathy, K. S., et al. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
LookChem. (n.d.). Ethyl 1-benzylpiperidine-2-carboxylate. LookChem. Available at: [Link]
-
Request PDF. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 1-benzyl-2-piperazinecarboxylate. ChemSynthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. Available at: [Link]
-
Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry. Available at: [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Pérez-Arellano, I., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link]
-
Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
- CN1583742A. (n.d.). Method for preparing 4-piperidyl piperidine. Google Patents.
-
Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. PubMed. Available at: [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
Liu, X., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Available at: [Link]
-
Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 1-benzylpiperidine-2-carboxylate|lookchem [lookchem.com]
- 7. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myexperiment.org [myexperiment.org]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Piperidine Derivative Cytotoxicity: An Application Note and Protocol Guide
Introduction: The Growing Interest in Piperidine Derivatives in Oncology
The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1] Its unique conformational flexibility allows it to interact with a diverse range of biological targets, making it a valuable building block in the design of novel therapeutics.[2] In recent years, there has been a surge of interest in piperidine derivatives for their potential as anticancer agents.[3] Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis or cell cycle arrest.[3][4]
The cytotoxic potential of these compounds necessitates a robust and reliable method for evaluating their effects on cell viability and elucidating their mechanism of action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of common cell-based assays to characterize the cytotoxic profile of novel piperidine derivatives. We will delve into the theoretical underpinnings of these assays, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting, ensuring a self-validating experimental approach.
Pillar 1: Assessing Metabolic Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[5] It provides a quantitative measure of cellular metabolic activity, which in most cases, correlates directly with the number of viable cells.[6]
The Principle: A Color Change Indicating Cellular Health
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[5] This conversion only occurs in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in metabolic activity and, therefore, cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Piperidine derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Expert Insight: The optimal seeding density is critical and should be determined for each cell line to ensure that the cells are in an exponential growth phase throughout the experiment and that the absorbance values fall within the linear range of the plate reader.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in complete culture medium. It is common practice to perform a logarithmic or semi-logarithmic dilution series.[9]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the piperidine derivative. The final concentration of DMSO should typically not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve with the concentration of the piperidine derivative on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the compound that inhibits cell viability by 50%.[10][11] A lower IC50 value indicates a more potent cytotoxic compound.
Pillar 2: Assessing Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is another widely used method for quantifying cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay assesses cell membrane integrity.[12]
The Principle: Detecting a Leaky Cell
LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12] The assay measures the activity of this released LDH in the supernatant. The LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[13] The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of dead or damaged cells.[13]
Experimental Protocol: LDH Assay
Materials:
-
Piperidine derivative stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Commercially available LDH Cytotoxicity Assay Kit (containing Lysis Solution, Stop Solution, and Reaction Mixture)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described for the MTT assay (Steps 1 and 2).
-
In addition to the controls mentioned for the MTT assay, include a Maximum LDH Release Control . These are cells treated with a lysis buffer (provided in the kit) to induce 100% cell lysis.[13]
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Causality Explained: This step is crucial to ensure that only the LDH released into the medium is measured, and not the LDH from intact, floating cells.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the Stop Solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [((Absorbance of Treated - Absorbance of Untreated Control) / (Absorbance of Maximum Release - Absorbance of Untreated Control))] x 100
An increase in the percentage of cytotoxicity with increasing concentrations of the piperidine derivative indicates that the compound induces cell membrane damage. Comparing the results of the LDH assay with the MTT assay can provide insights into the mode of cell death. For example, a compound that shows high cytotoxicity in the LDH assay but a less pronounced effect in the MTT assay at early time points might be inducing necrosis rather than apoptosis.
Pillar 3: Unveiling Apoptosis with the Caspase-Glo® 3/7 Assay
Many piperidine derivatives exert their anticancer effects by inducing apoptosis, a programmed and highly regulated form of cell death.[4][14] A key event in the apoptotic cascade is the activation of a family of proteases called caspases. Effector caspases, such as caspase-3 and caspase-7, are the executioners of apoptosis, cleaving a wide range of cellular substrates, which ultimately leads to the dismantling of the cell.[14]
The Principle: A Luminescent Signal of Apoptotic Activity
The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for detecting caspase-3 and -7 activity. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD amino acid sequence) in a buffer optimized for cell lysis and caspase activity.[15] When the reagent is added to apoptotic cells, the cells are lysed, and the active caspase-3/7 enzymes cleave the substrate, releasing aminoluciferin. This aminoluciferin is then utilized by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3 and -7.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Piperidine derivative stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
White, opaque-walled 96-well microplates (to minimize luminescence signal cross-talk)
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described for the MTT assay (Steps 1 and 2), but use white, opaque-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Expert Insight: The optimal incubation time can vary between cell lines and should be determined empirically.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
The results are typically expressed as Relative Luminescence Units (RLU). An increase in RLU in treated cells compared to untreated controls indicates the activation of caspase-3 and -7, providing strong evidence that the piperidine derivative induces apoptosis. The data can be presented as fold-change in caspase activity relative to the untreated control.
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a hypothetical but representative example of data that could be obtained from the described assays for a novel piperidine derivative, "Compound X".
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 1 | 95 ± 5.1 | 5 ± 1.8 | 1.2 ± 0.2 |
| 5 | 75 ± 6.2 | 15 ± 3.5 | 2.5 ± 0.4 |
| 10 | 52 ± 4.8 | 25 ± 4.1 | 4.8 ± 0.6 |
| 25 | 25 ± 3.9 | 40 ± 5.3 | 7.2 ± 0.8 |
| 50 | 10 ± 2.5 | 65 ± 6.0 | 8.5 ± 0.9 |
| 100 | 5 ± 1.8 | 85 ± 7.2 | 8.7 ± 1.0 |
| IC50 (µM) | ~10.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of piperidine derivatives.
Piperidine Derivative-Induced Apoptotic Pathway
Caption: A putative signaling cascade for piperidine derivative-induced apoptosis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8] |
| Low Absorbance/Signal in MTT Assay | Low cell density, insufficient incubation time with MTT, cell line metabolizes MTT slowly. | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure cells are healthy and in logarithmic growth phase. |
| High Background in LDH Assay | LDH present in serum, microbial contamination, cell lysis during handling. | Use a serum-free medium during the final hours of treatment if possible. Visually inspect plates for contamination. Handle cells gently to avoid mechanical damage.[13] |
| Compound Precipitation | Poor solubility in culture medium. | Check the solubility of the compound. Use a higher stock concentration to minimize the volume of solvent added. Gentle mixing is recommended. |
Conclusion
The comprehensive evaluation of piperidine derivative cytotoxicity requires a multi-faceted approach. By employing a panel of cell-based assays that probe different aspects of cellular health—metabolic activity (MTT), membrane integrity (LDH), and the induction of apoptosis (Caspase-3/7)—researchers can build a robust and detailed profile of their compounds of interest. This integrated strategy not only provides a quantitative measure of cytotoxicity, such as the IC50 value, but also offers critical insights into the underlying mechanism of action. Adherence to the detailed protocols and a thorough understanding of the principles behind each assay, as outlined in this guide, will empower scientists to generate reliable and reproducible data, accelerating the journey of promising piperidine derivatives from the laboratory to the clinic.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022, July 6). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). OUC. Retrieved January 14, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 14, 2026, from [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design of optimal concentrations for in vitro cytotoxicity experiments. (2024, November 16). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 14, 2026, from [Link]
-
IC50 results of the compounds by MTT assay. HEK-293 cells were treated... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Caspase 3/7, Caspase 8 and Caspase 9 activation detected by Casepase-Glo 3/7, Caspase 8, and Caspase 9 luminescence assay... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023, December 1). MDPI. Retrieved January 14, 2026, from [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved January 14, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved January 14, 2026, from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved January 14, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 14, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Lactate dehydrogenase (LDH) assay. The LDH release assay revealed... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018, December 4). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes. (2025, January 24). bioRxiv. Retrieved January 14, 2026, from [Link]
-
MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016, May 1). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024, June 5). MDPI. Retrieved January 14, 2026, from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. opentrons.com [opentrons.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"Ethyl 1-benzyl-2-piperidineacetate" synthesis yield improvement
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 1-benzyl-2-piperidineacetate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of piperidine-based scaffolds. Specifically, we address common challenges and provide actionable strategies to improve the yield and purity of this compound, a key intermediate in various synthetic pathways. Our approach is rooted in fundamental mechanistic principles to empower users to troubleshoot their experiments effectively.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically synthesized via the nucleophilic substitution (SN2) reaction between Ethyl 2-piperidineacetate and a benzyl halide. While straightforward in principle, this N-alkylation of a secondary amine is often plagued by issues that can significantly reduce the overall yield and complicate purification.[1][2] Common problems include incomplete conversion, formation of a quaternary ammonium salt byproduct, and competing elimination reactions.
This document provides a structured, question-and-answer-based troubleshooting guide to navigate these challenges, supplemented with detailed protocols and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low conversion, and I'm recovering significant amounts of starting material (Ethyl 2-piperidineacetate). How can I drive the reaction to completion?
Answer: Low conversion is typically a result of insufficient reactivity under the chosen conditions. Several factors can be optimized:
-
Choice of Base: The base's primary role is to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acid (HBr or HCl) formed during the reaction. An inadequate or inappropriate base is a common culprit.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best starting point. They are non-nucleophilic and minimize side reactions. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the N-nucleophilicity.[2]
-
Stronger Bases (e.g., NaH, LDA): While effective at deprotonation, strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can increase the rate of competing elimination reactions of the benzyl halide, especially at elevated temperatures. Use them cautiously and typically at lower temperatures.
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and should be appropriate for the chosen temperature.
-
Polar Aprotic Solvents (DMF, Acetonitrile, THF): These are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices.[3]
-
-
Temperature and Reaction Time: N-alkylation reactions can be slow at room temperature.[4] If you observe low conversion, consider increasing the temperature (e.g., to 50-80 °C) and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition or byproduct formation from excessive heating.
-
Alkylating Agent Reactivity: Benzyl bromide is significantly more reactive than benzyl chloride. If you are using benzyl chloride and experiencing low conversion, switching to benzyl bromide can dramatically increase the reaction rate.[5]
Q2: My TLC plate shows a new spot with a very low Rf value that stains with Dragendorff's reagent. Is this a byproduct, and how can I prevent it?
Answer: A highly polar spot with a low Retention factor (Rf) that is amine-positive is likely the quaternary ammonium salt, formed by the over-alkylation of your tertiary amine product.[3] Although the product amine is more sterically hindered than the starting secondary amine, it can still be more nucleophilic, leading to this "runaway" reaction.[2]
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of the benzyl halide. A stoichiometry of 1.0 to 1.1 equivalents of benzyl halide relative to the amine is recommended.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the amine and base can help maintain a low instantaneous concentration of the halide, favoring the desired mono-alkylation.[4]
-
Avoid Excessively High Temperatures: High temperatures can increase the rate of the second alkylation step.
Q3: I'm seeing a non-polar byproduct on my TLC that is UV active but doesn't stain with amine-detecting agents. What could it be?
Answer: This is likely a product of an E2 elimination reaction of the benzyl halide, especially if a strong, sterically hindered base was used at high temperatures. Another possibility is bibenzyl, which can form from the reaction of benzyl bromide with certain bases.[6]
Mitigation Strategies:
-
Use a Weaker, Non-Nucleophilic Base: Switch from bases like LDA or t-BuOK to K₂CO₃ or DIPEA (N,N-Diisopropylethylamine).
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and become more competitive at elevated temperatures.
Experimental Protocols & Data
Protocol 1: Optimized N-Benzylation using Potassium Carbonate
This protocol is a robust starting point for achieving high yields with minimal byproduct formation.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Ethyl 2-piperidineacetate (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (to make a 0.2 M solution), followed by finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stirring: Stir the suspension vigorously for 15 minutes at room temperature.
-
Alkylation: Add benzyl bromide (1.05 eq.) dropwise to the suspension.
-
Heating & Monitoring: Heat the reaction mixture to 60 °C and monitor its progress every 2-4 hours using TLC (e.g., 9:1 Dichloromethane/Methanol). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification:
-
Dissolve the resulting crude oil in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure this compound.
-
Table 1: Comparison of Common Reaction Parameters
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Comments |
| Base | K₂CO₃ | Cs₂CO₃ | DIPEA | K₂CO₃ is cost-effective and reliable. Cs₂CO₃ can accelerate difficult alkylations.[2] DIPEA is a good organic-soluble base but can be harder to remove. |
| Solvent | Acetonitrile (MeCN) | DMF | THF | MeCN is an excellent choice with a convenient boiling point. DMF offers better solubility but is harder to remove. THF is less polar and may result in slower reaction rates. |
| Alkylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl bromide is more reactive and generally preferred for higher yields and shorter reaction times.[5] | |
| Temperature | Room Temp | 60 °C | 80 °C | Start at 60 °C for a reasonable reaction rate. Increase to 80 °C if the reaction is sluggish, but monitor closely for byproduct formation. |
Visualized Workflows & Mechanisms
Core Reaction Pathway
The synthesis proceeds via a standard SN2 mechanism. The base deprotonates the secondary amine, creating a more potent nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide ion.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). Available at: [Link]
-
The Dieckmann Condensation. Organic Reactions. Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
Sources
"Ethyl 1-benzyl-2-piperidineacetate" purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of Ethyl 1-benzyl-2-piperidineacetate. This resource is designed for researchers, medicinal chemists, and process development professionals who handle N-benzyl piperidine derivatives. The N-benzyl piperidine motif is a cornerstone in modern drug discovery, valued for its structural and physicochemical properties that can be finely tuned to enhance efficacy and target interaction.[1][2] However, the very characteristics that make this scaffold valuable can also introduce specific challenges during purification.
This guide provides a series of troubleshooting steps, in-depth protocols, and expert insights to help you navigate these challenges, ensuring the isolation of high-purity this compound for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial queries and observations during the purification process.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Residual ethyl pipecolinate and benzyl bromide or benzyl chloride are common.
-
Over-alkylation Products: In some cases, quaternary ammonium salts can form if excess benzylating agent is used.
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, often leading to a yellow or brown discoloration of the crude product.[3]
-
Reagent-Related Impurities: Byproducts from bases used (e.g., triethylamine hydrochloride) or other reagents can be present.[3]
-
Residual Solvents & Water: Solvents from the reaction (e.g., Toluene, DMF) and water from the aqueous work-up are significant impurities that must be removed.[3][4]
Q2: My crude product is a dark yellow or brown oil. Is this normal and what causes it?
A: A yellow to brown coloration is a frequent observation and is typically indicative of minor oxidation byproducts or other chromophoric impurities.[3] While often present in small amounts, these impurities can interfere with crystallization and may impact downstream reactions or biological assays. Decolorizing with activated charcoal can sometimes be effective, but the most robust solution is purification by column chromatography.
Senior Application Scientist's Insight: Do not mistake a dark color for a failed reaction. In many cases, the desired product is the major component. The key is to select a purification strategy that effectively separates the product from these colored impurities. We find that a gradient flash chromatography protocol is almost always successful.
Q3: What is the best general purification strategy to start with for a crude reaction mixture?
A: A well-designed liquid-liquid extraction work-up is the critical first step, followed by column chromatography. Given that this compound is often an oil, direct crystallization from a crude mixture is rarely successful.[5][6]
The recommended workflow is:
-
Aqueous Work-up: Quench the reaction and perform a series of washes to remove the bulk of inorganic salts and water-soluble impurities.
-
Solvent Removal: Thoroughly remove the extraction solvent under reduced pressure.
-
Column Chromatography: Purify the resulting crude oil using a silica gel column.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} endot Caption: General purification workflow for this compound.
Q4: How can I quickly and effectively assess the purity of my fractions or final product?
A:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring reaction progress and the effectiveness of column chromatography.[4][7] A typical mobile phase is a mixture of hexane and ethyl acetate. The product, being moderately polar, should have an Rf value between 0.3 and 0.5 for optimal separation.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point. The benzyl group allows for strong UV detection around 254 nm.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying impurities with distinct signals.[7]
Section 2: Troubleshooting Guide - Advanced Problem Solving
This section provides solutions to specific experimental hurdles.
Problem: My product seems to be lost during the aqueous work-up, resulting in very low yields.
| Potential Cause | Solution & Scientific Rationale |
| Incorrect pH of Aqueous Layer | The piperidine nitrogen is basic. If the aqueous layer is too acidic (pH < 4-5), the product will become protonated to form a water-soluble ammonium salt, causing it to partition into the aqueous phase and be discarded. Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-9) before extracting with an organic solvent. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is often used to neutralize any residual acid and remove acidic byproducts.[7] |
| Emulsion Formation | Vigorous shaking during extraction can lead to stable emulsions, trapping the product at the interface and making separation difficult. Solution: Use gentle inversions rather than vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to separate the layers. |
| Insufficient Extraction | A single extraction is often incomplete. Solution: Perform at least three separate extractions with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) and combine the organic layers to maximize recovery.[5] |
dot graph TD { subgraph "Organic Phase (Product)" direction LR A["R₃N (Product)"] end subgraph "Aqueous Phase (Waste)" direction LR B["R₃NH⁺ (Protonated Product)"] end
} endot Caption: pH-dependent partitioning of the amine product during extraction.
Problem: After chromatography, my product is still an oil and refuses to crystallize.
A: This is a very common issue with N-substituted piperidine derivatives.[7] The primary reason is often the presence of minor, structurally similar impurities that inhibit the formation of a crystal lattice.
Solutions to Attempt:
-
High Vacuum Drying: First, ensure all residual chromatography solvents (ethyl acetate, hexane) are completely removed under a high vacuum for several hours. Solvents can significantly disrupt crystallization.
-
Solvent/Anti-Solvent Crystallization:
-
Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Slowly add a "poor" solvent (anti-solvent) in which it is insoluble (e.g., hexane, heptane, or petroleum ether) until the solution becomes slightly cloudy.[3][5]
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
-
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution to induce crystallization.[7]
Senior Application Scientist's Insight: Patience is key. Slow cooling and minimizing agitation are crucial for growing larger, purer crystals. If the compound still refuses to crystallize after these steps, it may exist as a stable oil or "glass" at room temperature. For many applications, a high-purity oil confirmed by HPLC and NMR is perfectly acceptable.
Section 3: Detailed Purification Protocols
These protocols provide a validated, step-by-step methodology for purifying this compound.
Protocol 1: Optimized Aqueous Work-up & Extraction
This protocol is designed to remove inorganic salts, water-soluble reagents, and acidic/basic impurities before concentration.
| Step | Action | Rationale |
| 1 | Cool the reaction mixture to room temperature. If applicable, filter off any precipitated solids (e.g., inorganic salts). | Safety and predictability. Ensures consistent partitioning behavior. |
| 2 | Slowly quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. | Dilutes the reaction mixture and prepares it for extraction. |
| 3 | Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate).[5] | Ethyl acetate is a good choice due to its moderate polarity, which effectively dissolves the product, and its immiscibility with water.[9] |
| 4 | Wash the organic layer sequentially with: (a) 1M HCl (if unreacted primary/secondary amine starting material is a concern), (b) Saturated NaHCO₃ solution, and (c) Saturated NaCl (brine). | (a) Removes basic impurities. Caution: Your product is basic and may partition to the aqueous layer. This step is only for specific cases. (b) Neutralizes any remaining acid catalyst and removes acidic byproducts.[7] (c) Removes bulk water from the organic layer and helps break emulsions. |
| 5 | Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Removes residual water, which can interfere with solvent evaporation and subsequent steps. |
| 6 | Filter off the drying agent and concentrate the organic phase using a rotary evaporator. Dry further under high vacuum. | Removes the extraction solvent to yield the crude product, typically as an oil. |
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is the most reliable method for obtaining high-purity this compound.
| Step | Action | Rationale |
| 1 | Slurry & Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles, which cause poor separation. | A well-packed column is critical for achieving high resolution between closely eluting compounds. |
| 2 | Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column. | Dry loading onto the column results in a much sharper starting band compared to liquid loading, leading to significantly better separation. |
| 3 | Elution: Begin elution with the non-polar solvent system (e.g., 98:2 Hexane:EtOAc). Monitor the eluent using TLC. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute the product. | A gradient elution ensures that non-polar impurities (like residual benzyl chloride) wash out first, followed by the product, and finally any more polar byproducts. This provides the best possible separation.[7] |
| 4 | Fraction Collection: Collect fractions in test tubes and analyze them by TLC. Combine the fractions containing the pure product. | TLC allows for precise identification of the fractions containing the desired compound, free from impurities. |
| 5 | Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product. | Isolates the purified compound. The final product should be dried under high vacuum to remove any trace solvents. |
Table 1: Chromatography Solvent System Selection Guide
| Compound Type | Polarity | Typical Elution Profile (Hexane/EtOAc Gradient) |
| Benzyl Chloride (Starting Material) | Low | Elutes very early (low % EtOAc) |
| This compound (Product) | Medium | Elutes at moderate polarity (e.g., 10-20% EtOAc) |
| Ethyl Pipecolinate (Starting Material) | Medium-High | Elutes slightly after the product or co-elutes. Requires careful gradient optimization. |
| Oxidized Byproducts | High | Elutes late (high % EtOAc) or remains on the column. |
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine. BenchChem.
- Google Patents. (2010).
- Defence Science and Technology Organisation. (Date not available).
- Asian Journal of Chemistry. (2017).
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery | Request PDF.
- Chiavaroli, A., et al. (2023).
- BenchChem. (2025).
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US20100137604A1 - Method of making piperidine derivatives - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Chemical Characterization and Pharmacological Properties of Different Extracts from Nepeta italica - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 1-benzyl-2-piperidineacetate" stability and degradation pathways
Welcome to the technical support center for Ethyl 1-benzyl-2-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Analytical Results and Loss of Potency
Question: I'm observing a decrease in the peak area of my compound in HPLC analysis over a short period, and my bioassay results are showing variable potency. What could be the cause?
Answer: Inconsistent analytical results and a loss of potency are classic indicators of compound degradation. This compound possesses two primary functional groups susceptible to degradation: the ethyl ester and the N-benzyl piperidine ring. The observed instability could be due to several factors in your experimental setup.
Probable Causes and Solutions:
-
Hydrolysis of the Ethyl Ester: The ester group is prone to hydrolysis, especially in aqueous solutions that are either acidic or basic.[1][2] This reaction would convert your compound into its corresponding carboxylic acid, leading to a decrease in the parent peak and the appearance of a new, more polar peak in your chromatogram.
-
Solution:
-
pH Control: Maintain your solutions at a neutral pH (around 7.0) if possible. The conjugate acid of piperidine has a pKa of around 11.22, indicating that the compound will be stable in a pH range of approximately 2-12.[3][4] However, ester hydrolysis is catalyzed by both acid and base.[5] Prepare fresh solutions for each experiment and consider using a buffered system if the experimental conditions allow.
-
Solvent Choice: If your experiment does not require an aqueous environment, consider using aprotic organic solvents like acetonitrile, THF, or dichloromethane where the compound is likely to be more stable.
-
Temperature: Perform your experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.
-
-
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other degradation products.[6] This is particularly relevant if your solutions are exposed to air for extended periods or if your experimental medium contains oxidizing agents.
-
Solution:
-
Inert Atmosphere: When preparing and storing solutions, especially for long-term experiments, consider purging with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of other components in your experimental mixture that could act as oxidizing agents.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: My HPLC/LC-MS analysis of this compound is showing several unexpected peaks that were not present in the initial analysis of the compound. How can I identify these and prevent their formation?
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these products is crucial for understanding the stability of your compound. A systematic approach, known as a forced degradation study, is the most effective way to intentionally generate and identify these potential impurities.[7][8]
Protocol for Identification and Prevention:
-
Forced Degradation Study: A forced degradation study will help you understand the degradation pathways under various stress conditions.[6] This involves subjecting a solution of your compound to acidic, basic, oxidative, thermal, and photolytic stress.
-
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber, following ICH Q1B guidelines.[9][10]
-
Analysis: At specified time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute to an appropriate concentration for analysis by LC-MS. Compare the chromatograms of the stressed samples to an unstressed control sample. The new peaks that appear are your degradation products.
-
-
-
Prevention: Once you have identified the conditions under which your compound degrades, you can take steps to avoid them in your routine experiments. For example, if you find that the compound is particularly sensitive to light, you should work with it in amber vials and minimize its exposure to direct light.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the ethyl ester: This can be catalyzed by either acid or base, cleaving the ester to form 1-benzyl-2-piperidinecarboxylic acid and ethanol.[1][5] This is often the most significant pathway in aqueous environments.
-
Oxidation of the N-benzyl piperidine ring: The tertiary amine is a prime target for oxidation, potentially forming an N-oxide. The benzylic position (the CH₂ group between the nitrogen and the phenyl ring) is also susceptible to oxidation.[6]
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, you should store the compound as a solid in a tightly sealed container at a low temperature (a range of 2-8°C is often recommended for piperidine derivatives).[11] Protect it from moisture and light. If you need to store it in solution, use an aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. Prepare fresh aqueous solutions for each experiment whenever possible.
Q3: Is this compound sensitive to light?
A3: Compounds with aromatic rings, like the benzyl group in your molecule, can be susceptible to photodegradation.[12] UV light can provide the energy to initiate degradation reactions, often through radical mechanisms. It is best practice to handle and store the compound with protection from light until you have conducted a formal photostability study as outlined in the ICH Q1B guidelines.[9][10]
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometry (MS) detector, is the ideal technique. A reverse-phase C18 column is a good starting point for method development.[13] This setup will allow you to separate the parent compound from its degradation products and use the mass-to-charge ratio (m/z) to help identify the structures of the degradants.
Data Presentation and Visualization
To aid in your analysis, the results of a hypothetical forced degradation study are summarized below.
Table 1: Hypothetical Forced Degradation of this compound
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) Identified (by m/z) |
| 0.1 M HCl (24h, RT) | 15% | 1-benzyl-2-piperidinecarboxylic acid |
| 0.1 M NaOH (24h, RT) | 45% | 1-benzyl-2-piperidinecarboxylic acid |
| 3% H₂O₂ (8h, RT) | 25% | N-oxide derivative, Benzaldehyde |
| Thermal (80°C, 48h) | 10% | Minor unidentified products |
| Photolytic (ICH Q1B) | 5% | Minor unidentified products |
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. scispace.com [scispace.com]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Piperidine Derivatives in Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice, in-depth explanations of solubility enhancement techniques, and detailed experimental protocols to ensure the reliability and accuracy of your assays.
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Despite their prevalence, their physicochemical properties, particularly aqueous solubility, often present significant hurdles in experimental settings.[2] Poor solubility can lead to a host of issues, including compound precipitation, underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[2][3]
This resource provides a systematic approach to understanding and overcoming these challenges, empowering you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with piperidine derivatives.
Q1: Why are many of my piperidine derivatives poorly soluble in aqueous assay buffers?
A1: The solubility of piperidine derivatives is a complex interplay of their structural features. While the piperidine nitrogen can act as a hydrogen bond acceptor, the overall carbon-rich ring structure is nonpolar.[4] Solubility is heavily influenced by the substituents attached to the ring; large, lipophilic groups will significantly decrease aqueous solubility.[4][5]
Q2: My compound is a free base. How does this affect its solubility?
A2: The nitrogen atom in the piperidine ring is basic, with a typical pKa of its conjugate acid being around 11.2.[4] This means that at neutral or alkaline pH, the compound exists predominantly in its neutral, free base form, which is often less water-soluble than its protonated salt form.[4] In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a more soluble piperidinium salt.[4]
Q3: I dissolved my compound in DMSO, and it looked clear. Why did it precipitate when I added it to my aqueous assay buffer?
A3: This is a very common phenomenon often termed "solvent shock."[6] While many organic compounds are readily soluble in 100% DMSO, this solubility does not guarantee solubility in an aqueous environment.[7] The drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound's solubility to plummet, leading to precipitation.[7] You are observing a difference between the compound's high solubility in an organic solvent and its much lower thermodynamic solubility in the aqueous buffer.[6]
Q4: What is the maximum concentration of DMSO I can have in my assay?
A4: The tolerance for DMSO varies significantly between different biological systems (e.g., enzymes, cell lines). As a general rule, most assays can tolerate a final DMSO concentration of up to 1%, but it is crucial to determine the specific tolerance of your system.[4] High concentrations of DMSO can lead to artifacts, such as enzyme inhibition or cytotoxicity.[3]
Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation can be a major roadblock. This guide provides a systematic workflow to diagnose and resolve solubility issues.
Initial Observation: Precipitate Formation
Symptom: You observe cloudiness, turbidity, or visible particulate matter in the wells of your assay plate after adding your piperidine derivative.[8] This can lead to high variability between replicate wells and lower-than-expected activity.[3]
Step 1: Physicochemical Characterization & Assessment
Before attempting to modify your formulation, it's crucial to understand the properties of your compound.
-
Review Compound Structure: Assess the lipophilicity. Does it have large, greasy substituents? A high LogP value suggests a greater need for an organic co-solvent.[4]
-
Determine pKa: The basicity of the piperidine nitrogen is a key handle for solubility manipulation. Knowing the pKa will inform your pH adjustment strategy.[4][9]
-
Measure Baseline Solubility: If possible, determine the compound's approximate solubility in your primary assay buffer. This provides a baseline for improvement.
Step 2: Simple Formulation Adjustments
Start with the most straightforward and least disruptive approaches.
dot graph TD { subgraph "Troubleshooting Workflow" A[Precipitation Observed] --> B{Assess Compound Properties}; B -- "Basic pKa" --> C[pH Adjustment]; B -- "High Lipophilicity" --> D[Co-solvent Optimization]; C --> E{Solubility Sufficient?}; D --> E; E -- "No" --> F[Advanced Strategies]; E -- "Yes" --> G[Proceed with Assay]; F --> G; end
} caption: "Decision workflow for troubleshooting precipitation."
Strategy 1: pH Adjustment
For basic piperidine derivatives, lowering the pH is often the most effective initial step.[4] By preparing your stock or final assay buffer at a pH at least 2 units below the pKa, you can ensure the compound is in its more soluble protonated form.[10]
-
Action: Prepare a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4).[4] Alternatively, adjust the pH of your final assay buffer, ensuring the pH change does not affect your biological system.
Strategy 2: Co-solvent Optimization
Using a water-miscible organic co-solvent is a common and effective strategy.[4][11]
-
Action:
-
Maximize Final DMSO: Determine the highest tolerable final DMSO concentration (e.g., 0.5%, 1%) for your assay and adjust your dilution scheme to reach it.[4]
-
Stepwise Dilution: Instead of a large, single dilution from 100% DMSO into the aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a 50:50 mixture of buffer and DMSO before the final dilution into the assay buffer.[4]
-
Explore Other Co-solvents: If DMSO is problematic, consider other pharmaceutically acceptable co-solvents like ethanol, polyethylene glycols (PEGs), or propylene glycol.[11][12]
-
Step 3: Advanced Formulation Strategies
If simple adjustments are insufficient, more advanced techniques may be necessary. These are particularly relevant for in vivo studies or when creating stable formulations.
Strategy 3: Use of Solubilizing Excipients (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[4][13]
-
Mechanism: The lipophilic piperidine derivative (the "guest") is encapsulated within the hydrophobic core of the cyclodextrin ("host"), while the hydrophilic exterior of the complex promotes dissolution in water.[14]
-
Commonly Used: Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used due to its high water solubility and low toxicity.[14]
dot graph TD { subgraph "Cyclodextrin Complexation" A[Poorly Soluble Piperidine Derivative] B[Cyclodextrin] C[Water-Soluble Inclusion Complex] A -- Encapsulation --> C B -- "Hydrophobic Cavity" --> C end node [shape=Mdiamond, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption: "Mechanism of cyclodextrin-mediated solubility enhancement."
Strategy 4: Solid Dispersions
This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[15]
-
Mechanism: The drug is converted into an amorphous state, which has a higher energy state and is more readily dissolved than the stable crystalline form.[16] Hydrophilic polymers like HPMC or PVP are often used as carriers.[15]
-
Preparation: Methods like solvent evaporation, freeze-drying, or hot-melt extrusion are used to create solid dispersions.[17][18]
Data Summary Tables
The following tables provide a comparative overview of potential solubility enhancement strategies.
Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
| Citrate Buffer | 4.0 | 0.5-5 |
Data is illustrative and adapted from typical observations for basic lipophilic compounds.[4]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold-Increase in Solubility | Advantages | Considerations |
| pH Adjustment | Ionization to form a soluble salt | 10 - 1,000+ | Simple, effective for ionizable drugs.[4] | pH change may affect assay; not for non-ionizable drugs. |
| Co-solvents | Reduce solvent polarity | 2 - 50 | Easy to implement in screening.[11] | Co-solvent may interfere with the biological system. |
| Cyclodextrins | Encapsulation/Inclusion complex | 5 - 500+ | High loading capacity, low toxicity.[19] | Can be costly; potential for drug displacement. |
| Solid Dispersion | Conversion to amorphous form | 10 - 100+ | Significant enhancement, improves dissolution rate.[15] | Requires more complex formulation processing. |
Key Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound and is considered the gold standard.[10]
Materials:
-
Piperidine derivative (solid)
-
Selected solvents (e.g., water, buffers of various pH)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain saturation.[20]
-
Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Alternatively, centrifuge the samples at high speed.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[4]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a pre-validated HPLC method.[20]
-
Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[4]
Protocol 2: Screening for Optimal Co-solvent Concentration
This protocol helps identify the minimum amount of co-solvent needed to maintain solubility in the final assay.
Materials:
-
10 mM stock solution of the piperidine derivative in 100% DMSO
-
Assay buffer
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~600 nm
Procedure:
-
Prepare Co-solvent/Buffer Mixtures: In a series of tubes, prepare different mixtures of your assay buffer and DMSO. For example: 99:1, 98:2, 95:5, and 90:10 (v/v) buffer:DMSO.
-
Compound Addition: To the wells of the 96-well plate, add a small volume of your 10 mM DMSO stock.
-
Dilution: Add the corresponding co-solvent/buffer mixtures to the wells to achieve your desired final compound concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[7]
-
Measurement: Read the plate using a nephelometer. The lowest co-solvent concentration that does not show a significant increase in light scattering is the optimal concentration to start with.[7]
Conclusion
Overcoming the poor solubility of piperidine derivatives is a critical step in generating reliable and meaningful data in drug discovery and development. By systematically evaluating the compound's physicochemical properties and applying a tiered approach to formulation strategies—from simple pH and co-solvent adjustments to more advanced techniques like cyclodextrin complexation—researchers can successfully mitigate the risks of precipitation. This guide provides the foundational knowledge and practical tools to troubleshoot solubility issues, ensuring that the true potential of these valuable compounds can be accurately assessed.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
- Ataman Kimya. PIPERIDINE.
-
Wikipedia. Piperidine. Wikipedia. [Link]
- Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited.
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
- BenchChem. (2025).
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
-
PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.). addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
Tableting. (2025). Formulating OSDs for poorly soluble drugs. Tableting. [Link]
-
Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Periodica Polytechnica. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
-
ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]
-
PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. [Link]
-
PubMed Central. (n.d.). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PubMed Central. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. knowledge.illumina.com [knowledge.illumina.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jppres.com [jppres.com]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Side Products in the Synthesis of Ethyl 1-benzyl-2-piperidineacetate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the side products encountered during the synthesis of Ethyl 1-benzyl-2-piperidineacetate. Our goal is to equip you with the expertise to identify, mitigate, and analyze these impurities, ensuring the integrity of your research and development efforts.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound typically involves the N-alkylation of ethyl 2-piperidineacetate with a benzyl halide, most commonly benzyl bromide, in the presence of a base. While seemingly straightforward, this SN2 reaction is often accompanied by the formation of several side products that can complicate purification and compromise the purity of the final compound. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
Visualizing the Reaction and Potential Side Products
The following diagram illustrates the primary reaction pathway and the formation of the most common side products.
Caption: Main reaction and potential side product pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing a significant amount of a polar, water-soluble impurity in my crude product. What could it be?
A1: The most probable identity of a highly polar, water-soluble side product is the 1,1-dibenzyl-2-(ethoxycarbonylmethyl)piperidinium bromide , a quaternary ammonium salt.[1]
-
Causality: This side product arises from the over-alkylation of the desired product, this compound. The nitrogen atom of your target molecule is still nucleophilic and can react with another molecule of benzyl bromide, especially if an excess of the alkylating agent is used or if the reaction is allowed to proceed for an extended period.[2] The resulting quaternary ammonium salt is ionic and hence, highly polar.
-
Troubleshooting:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of ethyl 2-piperidineacetate to benzyl bromide. A slight excess of the amine starting material can be used to ensure all the benzyl bromide is consumed.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of over-alkylation.
-
Q2: My reaction yield is low, and I have a significant peak in my GC-MS that corresponds to unreacted starting material. How can I improve the conversion?
A2: Incomplete conversion is a common issue and can be traced back to several factors related to the reaction conditions.
-
Causality:
-
Insufficient Base: The N-alkylation reaction produces hydrobromic acid (HBr) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low to achieve a reasonable reaction rate.
-
Poor Mixing: In a heterogeneous reaction mixture (e.g., with a solid base like potassium carbonate), inefficient stirring can lead to localized depletion of reactants and poor conversion.
-
-
Troubleshooting:
-
Choice and Amount of Base: Ensure at least one equivalent of a suitable base, such as potassium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is used.[3] For solid bases, ensure they are finely powdered to maximize surface area.
-
Optimize Reaction Conditions: Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid GC-MS analysis of an aliquot to determine the optimal reaction time. A modest increase in temperature may be necessary, but be mindful of promoting side reactions.
-
Solvent Selection: Use a solvent that effectively dissolves the reactants. Aprotic polar solvents like acetonitrile or DMF are often good choices for this type of reaction.[4]
-
Q3: I have an impurity with a mass-to-charge ratio (m/z) of 108 in my GC-MS analysis. What is it and how can I avoid it?
A3: An impurity with an m/z of 108 is very likely benzyl alcohol .
-
Causality: Benzyl alcohol is formed by the hydrolysis of benzyl bromide. This is particularly problematic if there is water present in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture.[3] The presence of a base can also promote this hydrolysis.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Reagent Quality: Use freshly opened or properly stored benzyl bromide, as it can hydrolyze over time.
-
Work-up Procedure: A standard aqueous work-up will remove the water-soluble benzyl alcohol. However, minimizing its formation during the reaction is preferable to simplify purification.
-
Q4: My NMR spectrum shows a singlet around 10-12 ppm, and I have a new peak in my HPLC analysis that is more polar than my product. What could this be?
A4: The presence of a carboxylic acid proton signal in the NMR and a more polar peak in the HPLC suggests the formation of 1-benzyl-2-piperidineacetic acid .
-
Causality: This impurity is the result of the hydrolysis of the ethyl ester functionality of either the starting material or the product. This is more likely to occur if the reaction is run under strongly basic conditions (e.g., using sodium hydroxide) or if the work-up involves prolonged exposure to acidic or basic aqueous solutions at elevated temperatures.
-
Troubleshooting:
-
Mild Base: Use a milder base like potassium carbonate or sodium bicarbonate instead of strong bases like hydroxides or alkoxides.
-
Controlled Work-up: Perform the aqueous work-up at room temperature or below and minimize the time the reaction mixture is in contact with aqueous acid or base.
-
Purification: This acidic impurity can be removed by washing the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up. The desired ester product will remain in the organic phase.
-
Analytical Methods for Side Product Analysis
A robust analytical strategy is essential for identifying and quantifying the side products in your reaction mixture. Below are recommended starting points for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating the target compound from its non-volatile and polar impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column provides good separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the basic piperidine nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 20% B to 95% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities, from the polar quaternary salt to the less polar product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for UV detection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of the volatile components of the reaction mixture, such as the starting materials and benzyl alcohol.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A standard, robust, and relatively non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes. |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization. |
| Mass Range | 50-500 amu | Covers the expected mass range of the target compound and its likely side products. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and GC-MS Analysis
-
Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Vortex the mixture thoroughly.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into the HPLC or GC-MS system.
Protocol 2: Work-up Procedure to Minimize Impurities
-
Upon reaction completion, cool the mixture to room temperature.
-
If a solid base was used, filter it off.
-
Dilute the organic solution with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts).
-
Water.
-
Brine (to facilitate phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Logical Troubleshooting Workflow
When encountering an unexpected impurity profile, a systematic approach is key.
Caption: A logical workflow for troubleshooting impurities.
Conclusion
The successful synthesis of this compound relies on a thorough understanding and control of the reaction conditions to minimize the formation of side products. By carefully managing stoichiometry, temperature, and the presence of water, and by employing robust analytical methods, researchers can ensure the production of high-purity material. This guide provides a foundational framework for troubleshooting common issues encountered in this synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
SIELC Technologies. Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available from: [Link]
-
Science Info. Quaternary Ammonium Salts: Definition, Preparation, Applications. (2023). Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
PubChemLite. 1-benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)piperidinium bromide. Available from: [Link]
-
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Available from: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
-
ResearchGate. Aqueous-Mediated N-Alkylation of Amines. (2007). Available from: [Link]
-
Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Available from: [Link]
Sources
Technical Support Center: Crystallization of Ethyl 1-benzyl-2-piperidineacetate
Welcome to the Technical Support Center for the crystallization of Ethyl 1-benzyl-2-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing tertiary amines like this compound?
Tertiary amines can present unique crystallization challenges due to their basicity and potential for multiple interaction modes. Key issues include:
-
"Oiling out": The compound separates as a liquid phase instead of a solid. This is common when the melting point of the compound is lower than the temperature of the solution during crystallization.[1][2]
-
Solubility: Amines can have complex solubility profiles, sometimes being highly soluble in a wide range of organic solvents, which can make precipitation difficult.
-
Impurity Profile: Residual starting materials or by-products from the synthesis can inhibit nucleation or co-precipitate, affecting purity and crystal habit.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties, including solubility and stability.[3][4][5][6]
Q2: I don't have a known melting point for my sample of this compound. How does this affect my crystallization strategy?
Without a known melting point, you are at a higher risk of encountering "oiling out."[1] This phenomenon occurs when the solution temperature is above the melting point of your compound at a given concentration, leading to liquid-liquid phase separation instead of crystallization.[2][7][8] It is highly recommended to obtain at least a preliminary melting point of your crude material using a standard melting point apparatus or differential scanning calorimetry (DSC). This information will guide your choice of solvents and cooling protocols.
Q3: What is polymorphism and why is it important for my crystallization process?
Polymorphism is the existence of a solid material in more than one crystalline form.[3][5] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant differences in physicochemical properties such as:
-
Solubility and dissolution rate[4]
-
Bioavailability[4]
-
Stability and hygroscopicity[5]
-
Mechanical properties (e.g., tabletability)
Controlling polymorphism is crucial in pharmaceutical development to ensure consistent product quality and therapeutic effect.[4][6][9] The choice of solvent, cooling rate, and presence of impurities can all influence which polymorph is obtained.[6]
Troubleshooting Guides
Guide 1: Issue - The Compound "Oils Out" and Does Not Crystallize
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid.[1][2] This oil is often an impure, supersaturated solution of your compound.
-
High Supersaturation: The concentration of the solute is too high for the given temperature, leading to a rapid, uncontrolled separation.
-
Low Melting Point: The melting point of the compound (or its mixture with impurities) is below the temperature at which crystallization is being attempted.[1]
-
Insufficient Nucleation Sites: The energy barrier for crystal nucleation is not being overcome.
Caption: Decision-making workflow for troubleshooting "oiling out."
Protocol 1: Slow Cooling and Dilution
-
Add more of the same solvent to the mixture to reduce the overall concentration.
-
Gently heat the solution until the oil redissolves completely.
-
Insulate the flask to ensure a very slow cooling rate (e.g., place it in a dewar or a beaker filled with warm water). A slower rate of cooling reduces the degree of supersaturation at any given time, favoring ordered crystal growth over liquid separation.[1]
-
If possible, scratch the inside of the flask with a glass rod to create nucleation sites.
Protocol 2: Solvent System Modification
-
If using a single solvent, switch to one in which the compound has slightly lower solubility at elevated temperatures.
-
If using a mixed solvent system (e.g., ethanol/water), try adjusting the ratio. Adding more of the "anti-solvent" (the one in which the compound is less soluble) can sometimes help, but do this carefully as it can also induce oiling if done too quickly.
Protocol 3: Seeding
-
Prepare a saturated solution and cool it until oiling out is just observed.
-
Reheat the solution slightly to redissolve the oil.
-
Add a small amount of previously isolated crystalline material (seed crystals) to the clear solution.
-
Cool slowly. The seed crystals provide a template for crystal growth, bypassing the kinetic barrier for nucleation.[10]
Guide 2: Issue - No Crystals Form Upon Cooling
If the solution remains clear even after cooling and standing, it is likely that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[1]
-
High Solubility: The compound is highly soluble in the chosen solvent, even at low temperatures.
-
Nucleation Inhibition: The presence of soluble impurities can sometimes inhibit the formation of crystal nuclei.
Caption: Step-by-step guide for inducing crystallization.
Protocol 4: Inducing Nucleation
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass provide a high-energy surface that can promote nucleation.
-
Seeding: If you have a small amount of solid product, add a tiny crystal to the solution.
-
Evaporation: If the solution is likely too dilute, gently warm it in a fume hood or use a rotary evaporator to remove a portion of the solvent.[1] Then, allow the more concentrated solution to cool again.
-
Anti-Solvent Addition: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the stirred solution until it becomes slightly cloudy (turbid). Then, add a few drops of the first solvent to make it clear again and allow it to stand.
Guide 3: Issue - Low Yield or Impure Product
Even when crystallization occurs, the yield may be low or the purity may not meet specifications.
-
Low Yield:
-
Too much solvent was used, leaving a significant amount of product in the mother liquor.[1]
-
The final cooling temperature was not low enough.
-
Premature filtration before crystallization was complete.
-
-
Impure Product:
Protocol 5: Optimizing Yield and Purity
-
Solvent Selection: Choose a solvent that provides a steep solubility curve (i.e., high solubility at high temperature and low solubility at low temperature). This allows for good recovery upon cooling.
-
Control Cooling Rate: A slower cooling rate generally results in larger, purer crystals as it allows time for the selective incorporation of the desired molecules into the growing crystal lattice.[1]
-
Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.
-
Recrystallization: If the product is still impure, a second crystallization (recrystallization) may be necessary.
Advanced Technique: Salt Formation for Crystallization
For basic compounds like this compound that are difficult to crystallize as the free base, forming a salt can be a highly effective strategy.[11][12][13] Salts often have higher melting points and are more crystalline than their free base counterparts.
Protocol 6: Crystallization via Salt Formation
-
Dissolve the crude amine free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Stoichiometrically add a solution of an acid (e.g., HCl in ether, or a solution of an organic acid like acetic or tartaric acid).
-
The salt will often precipitate directly from the solution. If not, the solution can be cooled or partially evaporated to induce crystallization.
-
The resulting crystalline salt can be isolated by filtration.
Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₁₅H₂₁NO₂ | PubChem[14] |
| Molecular Weight | 247.33 g/mol | PubChem[14] |
| XLogP3 | 2.5 | PubChem[14] |
| Boiling Point (est.) | 327°C at 760 mmHg | LookChem[15] |
| Flash Point (est.) | 110.7°C | LookChem[15] |
Note: Some physical properties are for the isomeric "Ethyl 1-benzylpiperidine-4-carboxylate" or "Ethyl 1-benzylpiperidine-2-carboxylate" and should be used as an estimation only.[14][15]
References
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development . Mettler Toledo. Available from: [Link]
-
Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level . Taylor & Francis Online. Available from: [Link]
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs . IntechOpen. Available from: [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS . Jagiellońskie Centrum Innowacji. Available from: [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen . ACS Publications. Available from: [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. Available from: [Link]
-
Ethyl 1-benzylpiperidine-4-carboxylate . PubChem. Available from: [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound . Wiley Online Library. Available from: [Link]
-
Ethyl 1-benzylpiperidine-2-carboxylate . LookChem. Available from: [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. Available from: [Link]
-
Amine workup . Reddit. Available from: [Link]
-
Oiling Out in Crystallization . Mettler Toledo. Available from: [Link]
-
Amine Plant Troubleshooting and Optimization . Scribd. Available from: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 1-benzyl-2-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 1-benzyl-2-piperidineacetate. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the complexities of transitioning a synthesis from the bench to a larger scale. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate the challenges of this specific synthesis, ensuring efficiency, purity, and safety.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically involves the N-alkylation of ethyl 2-piperidineacetate with a benzylating agent. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction kinetics, heat management, impurity profiles, and product isolation. This guide will address these critical aspects in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Incomplete or Slow Reaction on Scale-Up
Question: My N-benzylation of ethyl 2-piperidineacetate was successful in the lab, but on a larger scale, the reaction is sluggish and fails to reach completion. What factors should I investigate?
Answer: Scaling up a reaction can significantly alter its dynamics. Several factors could be contributing to a slow or incomplete reaction:
-
Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized concentration gradients of reactants and reagents, slowing down the reaction rate. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Temperature Control: N-alkylation reactions are often exothermic. Poor heat dissipation in a large reactor can lead to an undesirable temperature profile, potentially causing side reactions or decomposition. Monitor the internal temperature closely and ensure your cooling system is adequate.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can significantly impact reaction rates.[2]
-
Stoichiometry: While a 1:1 stoichiometry might work on a small scale, a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) can sometimes be used to drive the reaction to completion on a larger scale.[1][2]
Experimental Protocol: Optimizing Reaction Conditions
-
Reactor Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge ethyl 2-piperidineacetate and the chosen solvent (e.g., anhydrous acetonitrile).
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon, especially if any components are sensitive to air or moisture.[3]
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Controlled Reagent Addition: Slowly add the benzylating agent (e.g., benzyl bromide) dropwise via the addition funnel, maintaining the desired reaction temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.[1]
Issue 2: Formation of Quaternary Ammonium Salt By-product
Question: During the scale-up of my N-benzylation, I'm observing a significant amount of a quaternary ammonium salt, indicating over-alkylation. How can I minimize this side reaction?
Answer: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation, especially with reactive alkylating agents.[2] This occurs when the desired product, this compound, reacts further with the benzylating agent.
-
Control Stoichiometry: The most effective way to prevent over-alkylation is to control the stoichiometry. Using a slight excess of the piperidine starting material relative to the alkylating agent is a common strategy.[2]
-
Slow Addition of Alkylating Agent: Adding the benzylating agent slowly, ideally using a syringe pump or a controlled-addition funnel, helps to maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring mono-alkylation.[2][3][4]
-
Reaction Temperature: Higher temperatures can sometimes promote the second alkylation. Running the reaction at a lower temperature may help to reduce the formation of the quaternary salt.[3]
-
Choice of Base: The base can influence the extent of over-alkylation. A milder base might be preferable. Using a hindered, non-nucleophilic base can also mitigate this issue.[3]
Workflow for Minimizing Over-alkylation
Caption: Troubleshooting workflow for over-alkylation.
Issue 3: Difficulties in Product Purification
Question: I'm struggling to purify this compound on a large scale. What are the recommended purification strategies?
Answer: Purification on a larger scale often requires different techniques than those used in a laboratory setting.
-
Extraction and Wash: After the reaction is complete, a standard aqueous workup is typically performed. Washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove any acidic by-products.[2]
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective large-scale purification method.
-
Crystallization: If the product is a solid, crystallization is often the most efficient method for large-scale purification. This may involve finding a suitable solvent system to achieve good recovery and purity.
-
Column Chromatography: While standard flash chromatography can be challenging to scale, automated flash chromatography systems are available for larger quantities.
| Purification Method | Advantages | Disadvantages |
| Extraction/Wash | Simple, removes acidic/basic impurities. | May not remove closely related impurities. |
| Distillation | Effective for thermally stable liquids. | Not suitable for thermally sensitive compounds. |
| Crystallization | High purity, scalable. | Requires a solid product and suitable solvent. |
| Column Chromatography | High resolution for complex mixtures. | Can be costly and time-consuming on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reaction: The N-benzylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Reagent Handling: Benzylating agents like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up.
-
Solvent Hazards: Be mindful of the flammability and toxicity of the solvents used.
Q2: Can I use a different benzylating agent other than benzyl bromide?
A2: Yes, other benzylating agents such as benzyl chloride can be used. However, the reactivity may differ, and reaction conditions (temperature, time, base) may need to be re-optimized. Benzyl bromide is generally more reactive than benzyl chloride.
Q3: How can I monitor the reaction progress effectively on a large scale?
A3: In-process controls (IPCs) are crucial for monitoring large-scale reactions. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product. This allows for timely intervention if the reaction is not proceeding as expected.[1]
Q4: What is the role of the base in this reaction?
A4: The base is essential to neutralize the acid (e.g., HBr if using benzyl bromide) that is formed during the N-alkylation reaction.[2] Without a base, the piperidine nitrogen would be protonated, forming an unreactive ammonium salt, which would slow or stop the reaction.[4]
Q5: Are there alternative synthetic routes to this compound?
A5: While N-alkylation is a common method, other routes exist. For instance, reductive amination of a suitable keto-ester with benzylamine could be a viable alternative. The choice of synthetic route on a large scale often depends on factors like cost of starting materials, overall yield, and ease of purification.
Experimental Workflow: N-Alkylation of Ethyl 2-piperidineacetate
Caption: General experimental workflow for synthesis.
References
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
- Zhu, Y.-G., Kan, H.-Z., Jiang, L.-Q., & Hu, W.-H. (2012). Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate. ChemInform.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of N-Benzylpiperidine Intermediates.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
Sources
Validation & Comparative
A Comparative Analysis of Positional Isomers: Ethyl 1-benzyl-2-piperidineacetate vs. Ethyl 1-benzyl-4-piperidinecarboxylate
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in a multitude of clinically successful drugs and its capacity to impart favorable pharmacokinetic properties.[1] The strategic placement of substituents on this saturated heterocycle is a critical determinant of a molecule's pharmacological profile. This guide offers an in-depth comparative analysis of two positional isomers: Ethyl 1-benzyl-2-piperidineacetate and Ethyl 1-benzyl-4-piperidinecarboxylate. We will explore their synthesis, delve into their known and predicted biological activities, and provide detailed experimental protocols to facilitate their evaluation. This comparative study aims to equip researchers with the foundational knowledge to make informed decisions in the design and development of novel therapeutics based on the versatile N-benzylpiperidine framework.
The Significance of Positional Isomerism in N-Benzylpiperidines
The seemingly subtle shift of a substituent from the 4-position to the 2-position of the piperidine ring can profoundly alter a compound's three-dimensional structure, basicity, and lipophilicity. These changes, in turn, influence how the molecule interacts with its biological target, its metabolic stability, and its overall absorption, distribution, metabolism, and excretion (ADME) profile. The N-benzyl group itself is a common pharmacophore that can engage in crucial cation-π interactions with target proteins.[2] The interplay between the N-benzyl group and the ethyl ester-containing substituent at either the 2- or 4-position dictates the molecule's overall shape and potential biological activity.
Caption: Chemical structures of Ethyl 1-benzyl-4-piperidinecarboxylate and this compound.
Synthesis of Positional Isomers
The synthetic routes to these isomers, while sharing the common feature of N-benzylation, diverge based on the position of the ester-containing side chain.
Synthesis of Ethyl 1-benzyl-4-piperidinecarboxylate
This isomer is readily synthesized from commercially available starting materials. A common method involves the N-benzylation of ethyl isonipecotate (ethyl 4-piperidinecarboxylate).
Caption: Synthetic scheme for Ethyl 1-benzyl-4-piperidinecarboxylate.
Experimental Protocol:
-
Dissolve ethyl isonipecotate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0°C.
-
Add benzyl bromide (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (ethyl acetate/hexane) to yield Ethyl 1-benzyl-4-piperidinecarboxylate.[3]
Synthesis of this compound
The synthesis of the 2-substituted isomer is less commonly described and can be more challenging. One plausible route involves the N-benzylation of ethyl pipecolinate (ethyl piperidine-2-carboxylate).
Caption: Synthetic scheme for this compound.
Experimental Protocol:
-
To a solution of ethyl pipecolinate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add benzyl bromide (1.1 equivalents) to the suspension.
-
Reflux the mixture overnight.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Biological and Pharmacological Activities
Ethyl 1-benzyl-4-piperidinecarboxylate is frequently cited as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and agents for neurological disorders.[4][5] Its derivatives have been investigated for a wide range of biological activities, including:
-
GABA uptake inhibition: The 1-benzyl-4-substituted piperidine scaffold is a component of molecules designed to inhibit the reuptake of the neurotransmitter GABA.[5]
-
Antitumor activity: It serves as a building block for matrix metalloproteinase inhibitors and farnesyltransferase inhibitors.[5]
-
Cardiovascular and nootropic effects: Derivatives have been explored for their potential in treating cardiovascular diseases and as cognitive enhancers.[5]
-
Anticholinesterase activity: The N-benzylpiperidine moiety is a key feature in potent acetylcholinesterase (AChE) inhibitors like Donepezil, used in the treatment of Alzheimer's disease.[6][7]
This compound , on the other hand, is less explored. However, the 2-substituted piperidine motif is also present in numerous biologically active compounds. The positioning of the substituent at the 2-position, adjacent to the nitrogen atom, can lead to distinct pharmacological profiles:
-
Enzyme Inhibition: The proximity of the side chain to the nitrogen atom could influence interactions with the active sites of enzymes. For example, some 2-substituted piperidine derivatives have been investigated as potential acetylcholinesterase inhibitors.[4]
-
Receptor Binding: The steric hindrance introduced by the 2-substituent can affect the binding affinity and selectivity for various receptors.
-
Antimicrobial and Antiviral Activity: Piperidine derivatives, in general, have shown promise as antimicrobial and antiviral agents, and the specific substitution pattern can modulate this activity.[4][8]
Hypothetical Comparative Activity Profile
The following table presents a hypothetical comparison of the potential biological activities of the two isomers, based on established structure-activity relationships for piperidine derivatives.
| Biological Target/Activity | Ethyl 1-benzyl-4-piperidinecarboxylate (Predicted) | This compound (Predicted) | Rationale for Predicted Differences |
| Acetylcholinesterase (AChE) Inhibition | Moderate to High | Low to Moderate | The 4-substituted isomer allows for a more extended conformation, which may better fit the active site of AChE, similar to known inhibitors like Donepezil. The 2-substituent may introduce steric hindrance. |
| Dopamine Transporter (DAT) Binding | Moderate | Low to Moderate | Structure-activity relationship studies of N-benzylpiperidines have shown that substitution at the 4-position is generally well-tolerated for DAT binding. The 2-substitution may be less favorable. |
| Sigma-1 (σ1) Receptor Affinity | Moderate | Low to Moderate | The overall shape and lipophilicity are key for σ1 receptor binding. The more linear shape of the 4-isomer might be more favorable than the more sterically encumbered 2-isomer. |
| Metabolic Stability (CYP450) | Moderate | Potentially Lower | The 2-position is sterically more hindered, which could protect the piperidine ring from metabolism. However, the proximity to the nitrogen might also make it a target for certain metabolic enzymes. |
Experimental Workflows for Comparative Evaluation
To empirically determine the differences in biological activity, a series of standardized assays should be performed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-benzylpiperidine-2-carboxamide | C13H18N2O | CID 10013657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the N-Benzylpiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its conformational flexibility and capacity for diverse molecular interactions have cemented its status as a cornerstone in the design of novel therapeutics.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the "Ethyl 1-benzyl-2-piperidineacetate" scaffold. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for key assays, offering a robust framework for the rational design of next-generation therapeutic agents.
The N-Benzylpiperidine Core: A Versatile Pharmacophore
The N-benzylpiperidine moiety is a common feature in compounds targeting the central nervous system. Variations in substitution on both the benzyl and piperidine rings can profoundly influence the compound's affinity and selectivity for various biological targets. This guide will focus on three primary activities associated with this scaffold: dopamine transporter (DAT) inhibition, serotonin transporter (SERT) inhibition, and acetylcholinesterase (AChE) inhibition.
Comparative Analysis of Biological Activities
The biological activity of N-benzylpiperidine analogs is highly dependent on the nature and position of substituents. The following sections and tables summarize the quantitative data from various studies on analogs closely related to this compound, providing a clear comparison of their potencies.
Dopamine Transporter (DAT) Affinity
The dopamine transporter is a key regulator of dopaminergic signaling, and its inhibition can have significant therapeutic effects in conditions like depression and attention-deficit/hyperactivity disorder (ADHD). Several studies have explored the SAR of N-benzylpiperidine analogs as DAT inhibitors.
Table 1: Structure-Activity Relationship of N-Benzylpiperidine Analogs for Dopamine Transporter (DAT) Affinity
| Compound/Analog | Modification | DAT Affinity (IC50/Ki, nM) | SERT/DAT Selectivity | Reference |
| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Parent Compound | - | - | [1] |
| Analog with 4-Fluoro on N-benzyl | Electron-withdrawing group | 17.2 (IC50) | 112 | [1] |
| Analog with 4-Nitro on N-benzyl | Strong electron-withdrawing group | 16.4 (IC50) | 108 | [1] |
| Analog with 4'-vinyl on N-benzyl | Alkenyl substitution | Potent | High | |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | N-substituent variation | 0.7 (Ki) | 323 | [2] |
Note: The data presented is for analogs structurally related to the core topic and serves to illustrate the impact of specific chemical modifications.
Key Insights from Experimental Data:
-
Electron-withdrawing groups on the N-benzyl ring, such as fluoro and nitro groups, generally enhance DAT affinity and selectivity over SERT.[1]
-
Bulky and lipophilic groups on the nitrogen of the piperidine ring, like the 2-naphthylmethyl group, can lead to subnanomolar affinity for DAT.[2]
-
Alkenyl substitutions at the 4'-position of the N-benzyl ring have been shown to produce potent DAT inhibitors.
Serotonin Transporter (SERT) Affinity
The serotonin transporter is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). While high selectivity for DAT is often desired, some applications may benefit from dual DAT/SERT inhibition.
Table 2: Structure-Activity Relationship of N-Benzylpiperidine Analogs for Serotonin Transporter (SERT) Affinity
| Compound/Analog | Modification | SERT Affinity (Ki, nM) | Reference |
| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | Core structure variation | 2 - 400 | [3] |
| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-trifluoromethylbenzyl)piperidine | ortho-substitution on N-benzyl | Allosteric modulator, low affinity | [4] |
Note: The data presented is for analogs structurally related to the core topic and serves to illustrate the impact of specific chemical modifications.
Key Insights from Experimental Data:
-
The affinity for SERT can be modulated by altering the core piperidine structure and its substituents. For instance, 3-substituted piperidines have shown a wide range of affinities for SERT.[3]
-
Substitutions at the ortho position of the N-benzyl ring can lead to compounds that act as allosteric modulators of SERT rather than competitive inhibitors.[4]
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several N-benzylpiperidine derivatives have demonstrated potent AChE inhibitory activity.
Table 3: Structure-Activity Relationship of N-Benzylpiperidine Analogs for Acetylcholinesterase (AChE) Inhibition
| Compound/Analog | Modification | AChE Inhibition (IC50, nM) | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Bulky para-substituent on benzamide | 0.56 | [5] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl | Replacement of isoindolone with other heterocycles | 1.2 | [6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Rigid analog with indanone moiety | 5.7 | [7] |
| N-benzyl piperidine derivative d5 | Dual HDAC/AChE inhibitor | 6890 (AChE), 170 (HDAC) | [8] |
| N-benzyl piperidine derivative d10 | Dual HDAC/AChE inhibitor | 3220 (AChE), 450 (HDAC) | [8] |
Note: The data presented is for analogs structurally related to the core topic and serves to illustrate the impact of specific chemical modifications.
Key Insights from Experimental Data:
-
Bulky substituents at the para-position of a benzamide moiety attached to the piperidine ring can dramatically increase AChE inhibitory potency.[5]
-
Rigidification of the molecule , such as the introduction of an indanone moiety, can lead to highly potent AChE inhibitors like Donepezil (E2020).[7]
-
The N-benzylpiperidine scaffold can be incorporated into multi-target-directed ligands , such as dual inhibitors of HDAC and AChE, which may offer a promising strategy for complex diseases like Alzheimer's.[8]
Experimental Protocols for Key Assays
To ensure scientific integrity and provide actionable insights, this section details the methodologies for the primary assays discussed.
Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428.
Materials:
-
Rat striatal membranes (or cells expressing DAT)
-
[³H]WIN 35,428 (radioligand)
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.4
-
Non-specific binding control: Cocaine (1 µM) or Mazindol
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet (P2). Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, [³H]WIN 35,428 (e.g., 5 nM final concentration), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.[9]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate for 1-2 hours at 4°C.[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Serotonin Transporter (SERT) Binding Assay ([³H]Paroxetine)
This protocol outlines a radioligand binding assay to measure the affinity of compounds for the serotonin transporter using [³H]Paroxetine.
Materials:
-
Platelet membranes or cells expressing SERT
-
[³H]Paroxetine (radioligand)
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: Fluoxetine (10 µM) or Citalopram (50 µM)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes by centrifugation and resuspend in assay buffer.
-
Assay Setup: To tubes or a 96-well plate, add assay buffer, [³H]Paroxetine (e.g., 0.1-2 nM final concentration), and the test compound at various concentrations, buffer for total binding, or the non-specific binding control.[6][10]
-
Incubation: Add the membrane preparation to each well and incubate for 60 minutes at 22°C.[6]
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine specific binding and calculate the Ki value of the test compound using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity and the inhibitory potential of test compounds.[5][11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. For the control (100% activity), add buffer instead of the test compound.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3]
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways
dot digraph "Signaling_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
subgraph "cluster_DAT" { label="Dopamine Transporter (DAT) Inhibition"; bgcolor="#F1F3F4"; "DAT_Inhibitor" [label="N-Benzylpiperidine\nAnalog", fillcolor="#EA4335"]; "DAT" [label="Dopamine Transporter", fillcolor="#4285F4"]; "Dopamine_Extracellular" [label="Increased Extracellular\nDopamine", fillcolor="#FBBC05", fontcolor="#202124"]; "Dopamine_Receptors" [label="Dopamine Receptors\n(D1, D2, etc.)", fillcolor="#34A853"]; "Downstream_Signaling" [label="Downstream Signaling\n(e.g., PKA, DARPP-32)", fillcolor="#5F6368"];
}
subgraph "cluster_SERT" { label="Serotonin Transporter (SERT) Inhibition"; bgcolor="#F1F3F4"; "SERT_Inhibitor" [label="N-Benzylpiperidine\nAnalog", fillcolor="#EA4335"]; "SERT" [label="Serotonin Transporter", fillcolor="#4285F4"]; "Serotonin_Extracellular" [label="Increased Extracellular\nSerotonin", fillcolor="#FBBC05", fontcolor="#202124"]; "Serotonin_Receptors" [label="Serotonin Receptors\n(5-HT1A, 5-HT2A, etc.)", fillcolor="#34A853"]; "Cellular_Response" [label="Altered Neuronal\nExcitability & Gene Expression", fillcolor="#5F6368"];
}
subgraph "cluster_AChE" { label="Acetylcholinesterase (AChE) Inhibition"; bgcolor="#F1F3F4"; "AChE_Inhibitor" [label="N-Benzylpiperidine\nAnalog", fillcolor="#EA4335"]; "AChE" [label="Acetylcholinesterase", fillcolor="#4285F4"]; "Acetylcholine" [label="Increased Acetylcholine\nin Synapse", fillcolor="#FBBC05", fontcolor="#202124"]; "Cholinergic_Receptors" [label="Nicotinic & Muscarinic\nReceptors", fillcolor="#34A853"]; "Cholinergic_Signaling" [label="Enhanced Cholinergic\nNeurotransmission", fillcolor="#5F6368"];
} } Caption: Signaling pathways affected by N-benzylpiperidine analogs.
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" [label="Compound Synthesis\n& Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Primary_Screening" [label="Primary Screening\n(e.g., Radioligand Binding Assays)"]; "Determine_Potency" [label="Determination of IC50/Ki Values"]; "Selectivity_Panel" [label="Selectivity Profiling\n(e.g., other receptors, transporters)"]; "Functional_Assays" [label="Functional Assays\n(e.g., Neurotransmitter Uptake, Enzyme Activity)"]; "In_Vivo_Studies" [label="In Vivo Studies\n(e.g., Animal Models of Disease)"]; "Lead_Optimization" [label="Lead Optimization\n(SAR-guided chemical modifications)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Primary_Screening"; "Primary_Screening" -> "Determine_Potency"; "Determine_Potency" -> "Selectivity_Panel"; "Selectivity_Panel" -> "Functional_Assays"; "Functional_Assays" -> "In_Vivo_Studies"; "In_Vivo_Studies" -> "Lead_Optimization"; } Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The "this compound" scaffold and its analogs represent a rich chemical space for the discovery of novel therapeutics targeting a range of neurological and psychiatric disorders. The structure-activity relationships highlighted in this guide underscore the critical role of specific substitutions in determining the potency and selectivity of these compounds for the dopamine transporter, serotonin transporter, and acetylcholinesterase. The provided experimental protocols offer a validated framework for the evaluation of new analogs.
Future research should focus on the systematic exploration of substitutions at the 2-position of the piperidine ring, as this has been less explored in the literature compared to the N-benzyl and 4-positions. Furthermore, the development of multi-target ligands, guided by the principles outlined herein, holds significant promise for the treatment of complex multifactorial diseases. By integrating rational design, robust experimental validation, and a deep understanding of the underlying biology, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
-
Dutta, A. K., Coffey, L. L., & Reith, M. E. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. [Link]
-
Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Araki, S. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]
-
Grigoriadis, D. E., Wilson, A. A., Lew, R., Sharkey, J., & Kuhar, M. J. (1989). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 30(1), 69–77. [Link]
-
Habert, E., Graham, D., Tahraoui, L., Claustre, Y., & Langer, S. Z. (1985). Characterization of [3H]paroxetine binding to the 5-HT transporter in rat and human brain. European Journal of Pharmacology, 118(1-2), 107–114. [Link]
-
Almela, M. J., & Vivas, N. M. (2016). The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. Psychopharmacology Institute. [Link]
-
Dutta, A. K., Davis, M. C., Fei, X. S., Beardsley, P. M., Cook, C. D., & Reith, M. E. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of Medicinal Chemistry, 45(3), 654–662. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88–95. [Link]
-
Kuhar, M. J., & Pilotte, N. S. (1996). Neurochemical changes in cocaine-induced sensitization. Drug and Alcohol Dependence, 42(3), 175–181. [Link]
-
Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
-
Boja, J. W., Markham, L., Pella, M., Greig, N., & Kuhar, M. J. (1998). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 8(23), 3337–3342. [Link]
-
Gaskill, P. J., Carvour, M. L., & Miller, D. R. (2014). The dopamine transporter: an unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmune Pharmacology, 9(3), 293–306. [Link]
-
Nader, M. A., Grant, K. A., Gage, H. D., Ehrenkaufer, R. L., Kaplan, J. R., Mach, R. H., & Czoty, P. W. (2006). Progression of changes in dopamine transporter binding site density as a result of cocaine self-administration in rhesus monkeys. The Journal of Neuroscience, 26(4), 1251–1257. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Li, Y., Wang, Y., & Wu, J. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
-
Boos, T. L., Greiner, E., Calhoun, W. J., Jason, H., Newman, A. H., & Luedtke, R. R. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967–3973. [Link]
-
Pirona, L., Gatti, M., Caccia, S., & Salvati, P. (2001). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 11(16), 2171–2174. [Link]
-
Pohjanoksa, K., Jansson, C. C., & Attila, M. K. (1994). Platelet 3H-paroxetine binding to the serotonin transporter is insensitive to changes in central serotonergic innervation in the rat. Journal of Neurochemistry, 62(1), 311–316. [Link]
-
Quizon, P. M., Wei, Z., Midde, N. M., Zhu, J., & Zhan, C. G. (2016). Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport. Journal of Neurochemistry, 139(4), 584–595. [Link]
-
Reith, M. E., de Costa, B., Rice, K. C., & Jacobson, A. E. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23–30. [Link]
-
Soares, H., & Faria, J. (2020). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Pharmacology & Therapeutics, 215, 107629. [Link]
-
Thapa, R., & Al-Ghananeem, A. M. (2019). Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Cells, 8(12), 1619. [Link]
-
Trindade, L. S., Ferreira, A. F., & da Silva, V. D. (2021). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 19(8), 1184–1200. [Link]
-
Young, S. N. (2007). How to increase serotonin in the human brain without drugs. Journal of Psychiatry & Neuroscience, 32(6), 394–399. [Link]
-
Zhang, Y., & Stackman, R. W. (2015). The role of serotonin in learning and memory. Behavioural Brain Research, 294, 13–24. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Blakely, R. D., Berson, H. E., Fremeau, R. T., Caron, M. G., Peek, M. M., Prince, H. K., & Bradley, C. C. (1991). Cloning and expression of a functional serotonin transporter from rat brain. Nature, 354(6348), 66–70. [Link]
-
Pohjanoksa, K., Jansson, C. C., & Attila, M. K. (1994). Platelet 3H-paroxetine binding to the serotonin transporter is insensitive to changes in central serotonergic innervation in the rat. Journal of Neurochemistry, 62(1), 311–316. [Link]
-
Cupello, A., Albano, C., Gatta, E., Scarrone, S., Villa, E., & Zona, G. (2009). Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species. Neurochemical Research, 34(2), 255–259. [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]
-
Singh, S. K., & Lönnberg, H. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Scientific Reports, 10(1), 3466. [Link]
Sources
- 1. What happens if acetylcholinesterase is inhibited? | AAT Bioquest [aatbio.com]
- 2. psypost.org [psypost.org]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nrlc-group.net [nrlc-group.net]
- 7. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Profiling Receptor Cross-Reactivity: The Case of Ethyl 1-benzyl-2-piperidineacetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the receptor cross-reactivity of novel chemical entities. Using "Ethyl 1-benzyl-2-piperidineacetate" as a representative test compound, we will explore the scientific rationale and experimental workflows necessary to build a robust selectivity profile. In drug discovery, understanding a compound's interactions with unintended "off-target" receptors is as critical as characterizing its affinity for the primary target. Such interactions are a major source of adverse drug reactions (ADRs), and their early identification is essential for mitigating risk and reducing safety-related attrition in later development stages.[1][2]
Structural Analysis and Rationale for Target Selection
The structure of this compound contains several key pharmacophoric features that guide our initial hypotheses about potential receptor interactions.
-
Piperidine Core: This saturated heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous ligands for G-protein coupled receptors (GPCRs) and ion channels. It often serves as a central scaffold to orient other functional groups. Studies have shown piperidine derivatives can possess high affinity for sigma (σ) receptors, dopamine transporters (DAT), N-methyl-D-aspartate (NMDA) receptors, and acetylcholinesterase (AChE).[3][4][5][6]
-
N-Benzyl Group: The benzyl substituent adds significant lipophilicity and provides an aromatic ring capable of engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket. This moiety is common in ligands targeting monoamine transporters.[7][8]
-
Ethyl Acetate Moiety: The ester group can act as a hydrogen bond acceptor. Its position and flexibility will influence how the molecule fits into various binding sites.
Based on this analysis, a primary cross-reactivity screen should prioritize receptors where these structural motifs are known to confer affinity. This includes, but is not limited to, dopaminergic, serotonergic, adrenergic, cholinergic (muscarinic and nicotinic), opioid, and sigma receptors.
The Experimental Workflow: A Tiered Approach to Selectivity Profiling
A systematic, tiered approach is the most efficient method for characterizing the cross-reactivity of a novel compound. This workflow begins with a broad, cost-effective screen to identify potential liabilities, followed by more focused, in-depth assays to confirm and quantify these interactions.[9]
Caption: Tiered workflow for determining a compound's receptor selectivity profile.
Phase 1: Broad Liability Screening
The initial step should employ a broad in vitro safety pharmacology panel.[1][2] These panels are offered by contract research organizations (CROs) and provide a cost-effective way to screen a compound against dozens of clinically relevant off-targets in a single run.[2][9] A standard panel, such as a "SafetyScreen44" or similar, typically includes a wide range of GPCRs, ion channels, transporters, and enzymes associated with known clinical adverse effects.[1][9]
Experimental Rationale: The compound is tested at a single, high concentration (typically 1-10 µM). The goal is not to determine precise affinity but to flag significant interactions (usually defined as >50% inhibition or stimulation) that warrant further investigation. This acts as a coarse filter to identify the highest-risk off-targets early.[1]
Phase 2: Hit Confirmation and Affinity Determination
Any receptor "hit" identified in the primary screen must be confirmed and quantified. This is achieved through concentration-response curve generation using gold-standard assays.
A. Radioligand Binding Assays
Radioligand binding assays are the benchmark for directly measuring the affinity of a compound for a receptor.[10] A competitive binding experiment is performed to determine the compound's inhibition constant (Kᵢ), a true measure of its binding affinity.
In this assay, a fixed concentration of a high-affinity radioligand (a molecule tagged with a radioactive isotope like ³H or ¹²⁵I) competes with increasing concentrations of the unlabeled test compound (this compound) for binding to the target receptor. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. This allows for the calculation of the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[11]
B. Functional Assays
Binding to a receptor does not reveal the functional consequence of that interaction. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Therefore, functional assays are critical to fully characterize any confirmed off-target binding.[12] The choice of assay depends on the receptor's signaling pathway.
-
For Gs/Gi-coupled GPCRs: A cAMP (cyclic adenosine monophosphate) assay is used to measure the inhibition (Gi) or stimulation (Gs) of adenylyl cyclase activity.[12]
-
For Gq-coupled GPCRs: A calcium flux assay is employed, as Gq activation leads to the release of intracellular calcium stores.
-
For Ion Channels: Electrophysiology techniques (e.g., patch-clamp) are used to measure the direct effect of the compound on ion flow.
Caption: Simplified signaling pathway for a Gq-coupled GPCR.
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The selectivity index, calculated by dividing the Kᵢ for an off-target receptor by the Kᵢ for the primary target, is a crucial metric. A higher selectivity index is generally desirable.
Table 1: Hypothetical Cross-Reactivity Profile for this compound (Note: Data are for illustrative purposes only and do not represent actual experimental results.)
| Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Selectivity Index (vs. Primary Target) |
| Primary Target (Hypothetical) | 15 | Agonist (EC₅₀ = 35 nM) | 1 |
| Sigma-1 (σ₁) Receptor | 120 | Antagonist (IC₅₀ = 250 nM) | 8 |
| Dopamine Transporter (DAT) | 850 | Reuptake Inhibitor (IC₅₀ = 1.2 µM) | 57 |
| Muscarinic M₂ Receptor | 2,500 | No functional effect detected | 167 |
| Adrenergic α₁A Receptor | >10,000 | Not Determined | >667 |
| hERG Channel | >10,000 | Not Determined | >667 |
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)
This protocol outlines a standard procedure for determining the Kᵢ of a test compound at a specific membrane-bound receptor.[10][13]
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[13]
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
For "Total Binding" wells, add 50 µL of vehicle.
-
For "Non-Specific Binding" (NSB) wells, add 50 µL of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
For "Test Compound" wells, add 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Add 50 µL of the specific radioligand (at a concentration near its Kₑ).
-
Initiate the binding reaction by adding 100 µL of the prepared membrane homogenate to all wells. The final volume is 250 µL.[13]
-
-
Incubation and Filtration:
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes at 30°C) to reach equilibrium.[13]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[14]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate "Specific Binding" = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
-
Conclusion
While no public data currently exists for the specific cross-reactivity profile of "this compound," this guide provides the authoritative framework and experimental logic required to generate such a profile. By employing a tiered strategy of broad panel screening followed by confirmatory binding and functional assays, researchers can systematically identify and characterize off-target interactions. This rigorous, evidence-based approach is fundamental to modern drug development, ensuring a comprehensive understanding of a new compound's pharmacological activity and enhancing its potential for clinical success.
References
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Functional assays for identifying ligands at orphan G protein-coupled receptors Source: PubMed URL: [Link]
-
Title: Safety Pharmacology Profiling for Drug Development Source: Indigo Biosciences URL: [Link]
-
Title: Recommended Use of Panels for In Vitro Safety Profiling Source: ResearchGate URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization Source: Nature URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]
-
Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds Source: PubMed URL: [Link]
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]
-
Title: 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors Source: PubMed URL: [Link]
-
Title: In Vitro Safety Panels in Pharmacology Profiling Source: Eurofins Discovery URL: [Link]
-
Title: Orphan G protein-coupled receptors: the ongoing search for a home Source: Frontiers in Pharmacology URL: [Link]
-
Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Cross Reactivity in Immunology: Definition, Risks & Benefits Source: Beta LifeScience URL: [Link]
-
Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: SpringerLink URL: [Link]
-
Title: A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development Source: OracleBio URL: [Link]
-
Title: Functional assays for screening GPCR targets Source: ScienceDirect URL: [Link]
-
Title: New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation Source: PubMed URL: [Link]
-
Title: Cross-Reactivity Assessment Source: Creative Diagnostics URL: [Link]
-
Title: Application of β Arrestin Assays to the Orphan GPCR World Source: YouTube URL: [Link]
-
Title: Cross-reactivity Source: Wikipedia URL: [Link]
-
Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central (PMC) URL: [Link]
-
Title: Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues Source: PubMed URL: [Link]
-
Title: Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]
-
Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]
-
Title: 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine Source: Wikipedia URL: [Link]
-
Title: Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules Source: PubMed URL: [Link]
-
Title: Ethyl 1-benzylpiperidine-4-carboxylate Source: PubChem URL: [Link]
-
Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]
-
Title: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist Source: PubMed URL: [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 8. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. molbio.gu.se [molbio.gu.se]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 1-Benzylpiperidine Derivatives and Donepezil as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a piperidine derivative, has long been a first-line AChE inhibitor, offering modest but significant cognitive benefits.[1][2] This guide delves into the comparative efficacy of a class of emerging compounds, 1-benzylpiperidine derivatives, against the established benchmark of donepezil. While direct comparative data for "Ethyl 1-benzyl-2-piperidineacetate" is not available in the current body of scientific literature, this analysis will synthesize findings on structurally related 1-benzylpiperidine compounds to provide a comprehensive overview of their potential as next-generation Alzheimer's treatments.
Introduction to the Compounds
Donepezil: A well-established, reversible, and non-competitive inhibitor of acetylcholinesterase, donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] Its mechanism of action involves increasing the concentration of acetylcholine in the synaptic cleft by preventing its breakdown by AChE.[4][5][6][7] This enhancement of cholinergic neurotransmission is believed to be the basis for its cognitive-enhancing effects.[8][9] Donepezil is a piperidine derivative and its efficacy in improving cognitive function in patients with dementia has been demonstrated in numerous clinical trials.[10][11][12]
1-Benzylpiperidine Derivatives: This class of compounds shares a common structural scaffold with donepezil, featuring a benzyl group attached to a piperidine ring.[13] Researchers have been exploring various substitutions on these core structures to enhance their inhibitory potency against AChE and to develop multi-target-directed ligands that could address the multifaceted pathology of Alzheimer's disease.[14][15] The rationale behind exploring these derivatives lies in the potential for improved efficacy, selectivity, and pharmacokinetic profiles compared to existing treatments.[16][17]
Comparative Efficacy: A Look at the Experimental Data
The primary metric for evaluating the efficacy of AChE inhibitors in preclinical studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.
While specific data for "this compound" is unavailable, studies on other 1-benzylpiperidine derivatives have shown promising results. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an exceptionally low IC50 value of 0.56 nM.[16] Another study on 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride reported an IC50 of 1.2 nM.[17]
In comparison, the reported IC50 value for donepezil is 0.14 ± 0.03 μM (or 140 nM).[8][9] This suggests that certain novel 1-benzylpiperidine derivatives can be significantly more potent in inhibiting AChE in vitro than donepezil.
| Compound | Target | IC50 Value | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 0.14 ± 0.03 μM | ~1,250-fold | [8][9][10] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | ~18,000-fold | [16] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 nM | ~34,700-fold | [17] |
| N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide | Acetylcholinesterase (AChE) | 3.14 μM (for MAO-B) | Moderate Cholinesterase Inhibition | [14] |
| Compound d10 (a novel N-Benzyl piperidine derivative) | Acetylcholinesterase (AChE) | 3.22 μM | Good AChE selectivity | [15] |
Note: Lower IC50 values indicate higher potency. Data for some compounds may be for different targets (e.g., MAO-B) as part of a multi-target approach.
Mechanism of Action: The Cholinergic Hypothesis
Both donepezil and the 1-benzylpiperidine derivatives operate based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes significantly to cognitive deficits.[8][9] By inhibiting AChE, these compounds increase the availability of acetylcholine at the synapses, thereby enhancing cholinergic neurotransmission.[18]
The interaction of these inhibitors with the AChE enzyme is a key determinant of their potency. Donepezil is known to bind reversibly to the enzyme.[4] Docking studies of novel benzylpiperazine derivatives, which are structurally related to benzylpiperidines, suggest a similar binding mode to donepezil, with interactions such as π-π stacking playing a crucial role.[8] The benzyl moiety is thought to interact with the indole ring of a tryptophan residue (Trp84) in the active site of AChE.[8]
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To determine the IC50 values and compare the efficacy of novel compounds against donepezil, a standardized in vitro acetylcholinesterase inhibition assay is crucial. The most common method is the spectrophotometric method developed by Ellman.[19][20][21]
Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[22] The rate of color change is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel) in the buffer to a final concentration of 0.5-1.0 U/mL.
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a 3 mM solution of DTNB in the buffer.
-
Dissolve the test compounds (e.g., 1-benzylpiperidine derivatives and donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 150 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for the Ellman's Method Assay.
Future Directions and Considerations
The significantly lower IC50 values of some 1-benzylpiperidine derivatives compared to donepezil highlight their potential as more potent AChE inhibitors. However, several factors need to be considered for their translation into viable clinical candidates:
-
Selectivity: High selectivity for AChE over butyrylcholinesterase (BuChE) is desirable to minimize side effects. Some of the novel compounds have shown excellent selectivity.[16][17]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are critical for their in vivo efficacy and safety.[23]
-
In Vivo Efficacy: Promising in vitro results must be validated in animal models of Alzheimer's disease.[24][25][26][27] Studies in rodent models can assess the cognitive-enhancing effects and neuroprotective properties of these compounds.[28]
-
Multi-Target Approach: Alzheimer's disease is a complex neurodegenerative disorder with multiple pathological hallmarks. Designing 1-benzylpiperidine derivatives that can also target other pathways, such as beta-amyloid aggregation or tau pathology, could offer a more comprehensive therapeutic strategy.[14][15]
Conclusion
While direct experimental data for "this compound" remains elusive, the broader class of 1-benzylpiperidine derivatives represents a promising avenue for the development of novel and potent acetylcholinesterase inhibitors. The significantly lower IC50 values of several synthesized analogues compared to the clinically used drug donepezil underscore the potential for enhanced therapeutic efficacy. Further research focusing on the optimization of their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy in relevant disease models is warranted to fully elucidate their therapeutic potential in the management of Alzheimer's disease.
References
-
Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - Frontiers. (2024-07-21). Retrieved from [Link]
-
Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics - PMC. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (2025-07-21). Retrieved from [Link]
-
Donepezil for dementia due to Alzheimer's disease. - ndorms - University of Oxford. (n.d.). Retrieved from [Link]
-
Donepezil - Wikipedia. (n.d.). Retrieved from [Link]
-
Compared of efficacy and safety of high-dose donepezil vs standard-dose donepezil among elderly patients with Alzheimer's disease: a systematic review and meta-analysis - PubMed. (n.d.). Retrieved from [Link]
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC - PubMed Central. (2013-06-07). Retrieved from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). Retrieved from [Link]
-
Donepezil in Alzheimer's disease: an evidence-based review of its impact on clinical and economic outcomes - PubMed Central. (n.d.). Retrieved from [Link]
-
Animal models in the drug discovery pipeline for Alzheimer's disease - PMC. (n.d.). Retrieved from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27). Retrieved from [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed. (n.d.). Retrieved from [Link]
-
Animal Models of Alzheimer's Disease Evaluated with [ 11 C]Pittsburg Compound B - MDPI. (n.d.). Retrieved from [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (2020-07-19). Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. (2023-01-21). Retrieved from [Link]
-
The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed. (n.d.). Retrieved from [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). Retrieved from [Link]
-
Alzheimer's Disease Mouse Models | Taconic Biosciences. (n.d.). Retrieved from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023-11-02). Retrieved from [Link]
-
Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine - MDPI. (2018-04-04). Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.). Retrieved from [Link]
-
Reviewing the Role of Donepezil in the Treatment of Alzheimer's Disease. (2012-09-01). Retrieved from [Link]
-
Rodent Models for Alzheimer's Disease in Drug Testing - Maze Engineers. (2021-06-18). Retrieved from [Link]
-
(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (2025-08-09). Retrieved from [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Experimental drug reverses Alzheimer's in mice - Medical News Today. (2026-01-10). Retrieved from [Link]
-
Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024-06-17). Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Bio. (n.d.). Retrieved from [Link]
Sources
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 7. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 11. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bosterbio.com [bosterbio.com]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
- 24. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. Alzheimer's: Experimental treatment restores memory in mice [medicalnewstoday.com]
A Comparative Guide to In Vitro vs. In Vivo Correlation for Novel Cholinesterase Inhibitors: A Case Study with Ethyl 1-benzyl-2-piperidineacetate
Introduction: Bridging the Bench-to-Bedside Gap with IVIVC
In modern drug development, the journey from a promising molecule in a test tube to an effective therapy in a patient is fraught with complexity and cost. A critical challenge lies in ensuring that a compound's activity observed in a controlled laboratory setting (in vitro) translates to the desired therapeutic effect in a complex living organism (in vivo). This translational gap is bridged by the discipline of In Vitro-In Vivo Correlation (IVIVC).[1] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2]
Establishing a robust IVIVC is a strategic tool that accelerates drug development, improves product quality, and can reduce the number of human studies required for regulatory approval.[3][4] For regulatory bodies like the U.S. Food and Drug Administration (FDA), a validated IVIVC can serve as a surrogate for in vivo bioavailability studies, supporting biowaivers for certain formulation or manufacturing changes.[5][6]
This guide provides an in-depth comparison of in vitro and in vivo evaluation methods, centered around a novel compound, Ethyl 1-benzyl-2-piperidineacetate (hereafter designated "Cpd-X"). Cpd-X belongs to the piperidine class of molecules, which has yielded highly successful acetylcholinesterase (AChE) inhibitors like Donepezil, a cornerstone in Alzheimer's disease therapy.[7][8] We will explore the hypothesis that Cpd-X functions as an AChE inhibitor, detailing the experimental frameworks required to test this hypothesis and, crucially, to correlate the findings from the lab bench to a preclinical model.
Part 1: In Vitro Characterization – Quantifying Target Engagement and Potency
The foundational step is to determine if Cpd-X directly interacts with its intended molecular target and to quantify its potency. As our primary hypothesis is AChE inhibition, the logical starting point is a direct enzymatic assay.
Expertise & Rationale: Why the Ellman's Assay?
We select the Ellman's colorimetric assay due to its reliability, high-throughput adaptability, and direct measure of AChE enzymatic activity.[9][10] The assay's principle is straightforward: AChE hydrolyzes acetylthiocholine to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at ~412 nm.[11] The rate of color change is directly proportional to AChE activity. By introducing an inhibitor like Cpd-X, we expect a dose-dependent reduction in the rate of yellow color formation, allowing us to calculate key inhibitory parameters.
Experimental Workflow: In Vitro Screening Cascade
The following diagram outlines the logical flow for the in vitro characterization of Cpd-X.
Caption: Workflow for in vitro characterization of Cpd-X.
Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is designed as a self-validating system by including a known inhibitor as a positive control.
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE in the buffer to a final concentration of 0.5 U/mL.
-
Prepare a 15 mM acetylthiocholine iodide (substrate) solution in the buffer.
-
Prepare a 10 mM DTNB solution in the buffer.
-
Prepare serial dilutions of Cpd-X (e.g., from 100 µM to 10 pM) in buffer containing a small, consistent percentage of DMSO.
-
Prepare a reference inhibitor (e.g., Donepezil) with a similar dilution series.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the appropriate Cpd-X or Donepezil dilution. For control wells, add buffer with DMSO.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the "blank" wells (which receive buffer instead).
-
Immediately start the kinetic read on a microplate reader, measuring absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Hypothetical In Vitro Data Summary
To assess Cpd-X, its potency and selectivity against Butyrylcholinesterase (BuChE), a related enzyme, are compared with Donepezil.[12] High selectivity for AChE over BuChE is often a desirable trait to minimize potential side effects.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Cpd-X | 8.2 | 4,500 | ~549 |
| Donepezil | 5.7[8] | 7,100 | ~1250[8] |
Part 2: In Vivo Evaluation – Assessing Cognitive Enhancement in a Preclinical Model
With promising in vitro potency established, the next critical step is to evaluate whether Cpd-X can produce a measurable therapeutic effect in vivo. This requires selecting a relevant animal model and a robust behavioral paradigm.
Expertise & Rationale: Scopolamine-Induced Amnesia Model
The scopolamine-induced cognitive deficit model in rodents is a well-established and highly validated paradigm for screening potential cognitive enhancers.[12][13] Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, leading to transient but significant impairments in learning and memory, which functionally mimics the cholinergic deficit observed in Alzheimer's disease. Reversal of this deficit by a test compound provides strong evidence of its pro-cognitive and cholinomimetic activity in vivo.
Experimental Workflow: In Vivo Efficacy and Pharmacokinetics
The diagram below illustrates the parallel workflows for assessing both the behavioral efficacy (pharmacodynamics) and the systemic exposure (pharmacokinetics) of Cpd-X.
Caption: Parallel workflows for in vivo pharmacodynamic and pharmacokinetic studies.
Protocol: Morris Water Maze Test
This protocol evaluates spatial learning and memory.
-
Animal Groups (n=10-12 mice per group):
-
Group 1: Vehicle Control (Saline + Saline)
-
Group 2: Amnesia Model (Saline + Scopolamine)
-
Group 3: Cpd-X Low Dose (1 mg/kg, p.o.) + Scopolamine
-
Group 4: Cpd-X High Dose (5 mg/kg, p.o.) + Scopolamine
-
Group 5: Positive Control (Donepezil, 1 mg/kg, p.o.) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (Days 1-4):
-
Administer Cpd-X, Donepezil, or vehicle orally 60 minutes before testing.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before testing.
-
Each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water.
-
Record the time taken to find the platform (escape latency). Guide the mouse to the platform if not found within 60 seconds.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Administer treatments as before.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) as a measure of memory retention.
-
-
Hypothetical In Vivo Data Summary
Effective cognitive enhancers are expected to reduce the escape latency during acquisition and increase the time spent in the target quadrant during the probe trial.
Table 2: Morris Water Maze Performance
| Group | Final Day Escape Latency (s) | Time in Target Quadrant (s) |
|---|---|---|
| Vehicle Control | 15.2 ± 2.1 | 25.5 ± 3.0 |
| Amnesia Model | 48.5 ± 4.5 | 11.2 ± 2.5 |
| Cpd-X (5 mg/kg) | 22.1 ± 3.3 | 20.8 ± 2.8 |
| Donepezil (1 mg/kg) | 24.6 ± 3.8 | 19.5 ± 3.1 |
Table 3: Pharmacokinetic Parameters of Cpd-X (5 mg/kg, p.o.)
| Parameter | Value |
|---|---|
| Cmax (Peak Plasma Conc.) | 150 ng/mL |
| Tmax (Time to Peak Conc.) | 1.0 hour |
| AUC (Total Exposure) | 750 ng·h/mL |
Part 3: Forging the Link – In Vitro-In Vivo Correlation
The ultimate goal is to determine if the potent in vitro activity of Cpd-X is the driver of its in vivo efficacy. Establishing this correlation validates the in vitro assay as a predictive tool for in vivo performance.
Expertise & Rationale: The Value of a Predictive Model
A Level A IVIVC, the highest category, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[2] While our study correlates enzymatic activity with a pharmacodynamic endpoint, the principle remains the same: creating a model where in vitro data can reliably predict in vivo outcomes.[14][15] A strong correlation (e.g., R² > 0.9) would imply that the AChE IC50 is a primary determinant of cognitive enhancement in our model. This allows for the rapid screening of future analogs; a compound with a better IC50 would be predicted to have better in vivo efficacy, streamlining the selection of lead candidates.[4]
Conceptual Model: The IVIVC Bridge
This diagram illustrates how in vitro and in vivo datasets are integrated to form a predictive IVIVC model.
Caption: The IVIVC model links in vitro potency to in vivo efficacy.
Correlation Analysis
To build the model, one would synthesize and test a series of structural analogs of Cpd-X. Both their in vitro AChE IC50 values and their in vivo efficacy (e.g., % reversal of scopolamine deficit at a fixed dose) would be determined.
-
Plot Data: Create a scatter plot with the in vitro parameter (Log[1/IC50]) on the x-axis and the in vivo parameter (% Cognitive Improvement) on the y-axis.
-
Perform Regression: Apply linear regression analysis to the data.
-
Evaluate Correlation: Determine the coefficient of determination (R²). An R² value close to 1.0 indicates a strong, predictive relationship.
If a strong correlation is established, the in vitro AChE assay becomes a powerful, validated surrogate for predicting the in vivo cognitive enhancement potential of new compounds in this chemical series.
Conclusion
This guide demonstrates the synergistic relationship between in vitro and in vivo pharmacology in the evaluation of a novel compound, this compound. Through a structured experimental cascade, we first established its potent and selective in vitro inhibition of acetylcholinesterase. Subsequently, we confirmed that this in vitro activity translates into a tangible, dose-dependent improvement of cognitive function in a validated preclinical model.
The cornerstone of this process is the establishment of an IVIVC. A strong correlation between the IC50 and behavioral improvement validates the mechanism of action and transforms the in vitro assay from a simple screening tool into a predictive powerhouse. This allows research teams to make faster, more confident decisions, optimizing chemical structures for maximal therapeutic effect while minimizing reliance on extensive and costly animal studies. For drug development professionals, embracing the principles of IVIVC is not just good science—it is a critical strategy for efficient and successful therapeutic innovation.
References
- Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. European Journal of Pharmaceutical Sciences.
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Totsuka, T., et al. (2003). Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human. Xenobiotica. [Link]
-
Jaleh, V. (2009). In vitro - in vivo correlation: from theory to applications. Journal of Pharmaceutical Sciences. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
-
Inglese, J., et al. (2010). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
U.S. Pharmacist. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. U.S. Pharmacist. [Link]
-
Perrier, J. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. [Link]
-
Pharma Specialists. (2022). FDA Guidance and Database for Pharmaceutical Industry. Pharma Specialists. [Link]
-
Barba-Escobedo, P. A., & Gould, G. G. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC. [Link]
-
Kim, J. Y., et al. (2022). Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. PubMed. [Link]
-
U.S. Food and Drug Administration. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]
-
Kim, J. Y., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. MDPI. [Link]
-
Meek, E. C., & Chambers, J. E. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience. [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Lu, W., et al. (2007). In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. Biomaterials. [Link]
-
Suarez Sharp, S. (n.d.). FDA's Experience on IVIVC-New Drug Products. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (2022). The correlation between the converted in vitro dissolution from in vivo data.... ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1997). FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi. SciSpace. [Link]
-
Nur-Hasanah, et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fitzgerald, P. J., et al. (2014). The use of cognitive enhancers in animal models of fear extinction. PubMed. [Link]
-
Barba-Escobedo, P. A., & Gould, G. G. (2012). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. [Link]
-
Kalueff, A. V., et al. (2016). Zebrafish models for studying cognitive enhancers. Xi'an Jiaotong-Liverpool University. [Link]
-
Singh, D., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Translational Medicine. [Link]
-
Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]
-
Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. premier-research.com [premier-research.com]
- 5. fda.gov [fda.gov]
- 6. FDA Guidance and Database for Pharmaceutical Industry [pharmaspecialists.com]
- 7. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. attogene.com [attogene.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Level a In Vitro-In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
A Comprehensive Guide to Benchmarking Novel Compounds: The Case of Ethyl 1-benzyl-2-piperidineacetate as a Putative σ1 Receptor Ligand
This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting the Sigma-1 (σ1) receptor. We will use the uncharacterized compound, "Ethyl 1-benzyl-2-piperidineacetate," as a case study to illustrate a hierarchical, data-driven approach to determine its affinity, functional activity, and selectivity. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering both the theoretical basis and practical protocols for robust compound evaluation.
Introduction: The Sigma-1 Receptor Enigma
The Sigma-1 (σ1) receptor is not a conventional receptor like a G-protein coupled receptor (GPCR) or an ion channel. Instead, it is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] This strategic position allows it to regulate a host of cellular processes, including calcium signaling, ion channel function, ER stress responses, and neuronal plasticity.[3][4][5] Its involvement in conditions such as neurodegenerative diseases, pain, depression, and addiction has made it a compelling target for therapeutic intervention.[6][7]
Characterizing a new ligand for such a unique target requires a multi-faceted approach. It is not enough to know if a compound binds; one must determine how it binds and what functional consequences that binding elicits. This guide outlines a systematic workflow to benchmark a novel compound, such as this compound, against established σ1 receptor ligands.
Section 1: Understanding the σ1 Receptor Signaling Hub
The σ1 receptor functions as a dynamic intracellular signal transducer.[2] In its resting state, it is often complexed with another chaperone, the 78-kDa glucose-regulated protein, also known as Binding-immunoglobulin Protein (BiP).[8] Upon stimulation by ligand agonists or in response to cellular stress, the σ1 receptor dissociates from BiP and can translocate to other areas of the cell.[8][9] There, it interacts with a variety of "client" proteins to modulate their function.[8] Key signaling events include:
-
Calcium Homeostasis: The σ1 receptor directly interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs) on the ER, stabilizing them and regulating the flow of calcium (Ca²⁺) from the ER to the mitochondria, a critical process for cellular bioenergetics and survival.[3][9]
-
Ion Channel Modulation: It has been shown to modulate the activity of various voltage-gated potassium, sodium, and calcium channels, impacting cellular excitability.[7]
-
Neuroprotection: Through its influence on ER stress and promotion of neurotrophic factor signaling, σ1 receptor activation is broadly considered neuroprotective.[4][6]
Section 2: Selection of Benchmark Ligands
A robust comparison requires well-characterized reference compounds. The following ligands are considered standards in the field for their selectivity and defined pharmacology, making them ideal benchmarks.
| Compound Name | Class | Primary Radioligand | Typical Ki (nM) | Key Characteristics |
| (+)-Pentazocine | Agonist | Yes ([³H]) | 3-15 | The classical, selective σ1 receptor agonist used in binding and functional assays.[5] |
| PRE-084 | Agonist | No | 2-5 | A highly selective and widely used σ1 receptor agonist for in vitro and in vivo functional studies.[5][7] |
| Haloperidol | Antagonist | Yes ([³H]) | 1-5 | A classic antagonist, though it also has high affinity for dopamine D2 receptors, requiring careful interpretation.[7][10] |
| NE-100 | Antagonist | No | 1-4 | A potent and selective σ1 receptor antagonist, often preferred over Haloperidol for its improved selectivity.[5][11] |
Section 3: A Hierarchical Experimental Workflow
A logical progression of experiments is crucial to build a comprehensive pharmacological profile efficiently. The workflow should begin with fundamental binding characteristics and progress to more complex functional assessments. This ensures that resource-intensive functional assays are performed on compounds with confirmed target engagement.
Section 4: Key In Vitro Characterization Protocols
Protocol 4.1: Radioligand Binding Assay for Affinity (Ki) and Selectivity
This assay is the gold standard for determining a compound's binding affinity.[8] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Causality: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is directly related to its binding affinity. By using a known concentration of radioligand with a known dissociation constant (Kd), the inhibition constant (Ki) of the test compound can be calculated, providing a standardized measure of affinity.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) or membranes from cells overexpressing the human σ1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, assay buffer, and the radioligand [³H]-(+)-pentazocine (e.g., at a final concentration of 3-5 nM).[10]
-
Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol or unlabeled (+)-pentazocine) to saturate all specific binding sites.[10]
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of "this compound" or benchmark ligands (typically in a serial dilution from 0.1 nM to 10 µM).
-
-
Incubation & Harvesting:
-
Incubate the plate for a defined period (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.[12][13]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Selectivity Counter-Screen:
-
To determine selectivity, repeat the binding assay using membranes expressing the σ2 receptor and a selective σ2 radioligand (e.g., [³H]-ditolylguanidine with (+)-pentazocine to mask σ1 sites). The ratio of Ki (σ2) / Ki (σ1) provides the selectivity index.
-
Hypothetical Data Presentation Table:
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Index (σ2/σ1) |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| (+)-Pentazocine | 5.2 | >10,000 | >1900 |
| PRE-084 | 3.1 | >5,000 | >1600 |
| NE-100 | 2.5 | 850 | 340 |
Protocol 4.2: Functional Characterization Assays
Once binding is confirmed, the next critical step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation).
Causality: A hallmark of σ1 receptor agonism is the dissociation of the receptor from its chaperone, BiP.[14] This event can be quantified and serves as a direct measure of functional activation. Modern biosensor assays, such as those based on NanoLuc® Binary Technology (NanoBiT), provide a sensitive and high-throughput method for measuring this protein-protein interaction in living cells.[14]
Conceptual Protocol (NanoBiT):
-
Cell Line Engineering: Use cells (e.g., HEK293) co-expressing two constructs: the σ1 receptor fused to one subunit of NanoLuc luciferase (e.g., LgBiT) and BiP fused to the complementary subunit (e.g., SmBiT).
-
Assay: When σ1R and BiP are associated, the luciferase subunits are brought into proximity, generating a luminescent signal.
-
Treatment: Add the test compound ("this compound") to the cells.
-
Measurement:
-
Agonist Activity: An agonist will cause σ1R-BiP dissociation, leading to a decrease in the luminescent signal.
-
Antagonist Activity: An antagonist will not cause dissociation on its own. To test for antagonism, pre-incubate the cells with the test compound and then challenge with a known agonist (e.g., PRE-084). An antagonist will block the agonist-induced decrease in luminescence.
-
-
Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Causality: The σ1 receptor modulates Ca²⁺ signaling at the ER-mitochondria interface.[9] Agonists can potentiate the release of Ca²⁺ from the ER through IP3 receptors, an effect that can be measured with fluorescent calcium indicators.
Conceptual Protocol:
-
Cell Loading: Load cultured cells (e.g., neuroblastoma cell line SH-SY5Y) with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence, which corresponds to the resting intracellular Ca²⁺ concentration.
-
Treatment: Add the test compound. An agonist may cause a transient increase in intracellular Ca²⁺ or potentiate the response to a sub-maximal concentration of an IP3-generating stimulus (e.g., carbachol).
-
Measurement: Monitor fluorescent changes over time using a plate reader or fluorescence microscope.
-
Interpretation:
-
Agonist: A dose-dependent increase in the Ca²⁺ signal.
-
Antagonist: No effect on its own, but will block the Ca²⁺ signal induced by a known σ1 agonist like (+)-pentazocine.
-
Section 5: Data Synthesis and Comprehensive Profiling
The final step is to integrate all experimental data into a single, comprehensive profile. This allows for a direct and objective comparison of the novel compound with the established benchmarks.
Final Summary Comparison Table (Hypothetical Data):
| Parameter | This compound | (+)-Pentazocine | PRE-084 | NE-100 |
| Class | Agonist | Agonist | Agonist | Antagonist |
| Binding Affinity (σ1 Ki, nM) | 12.5 | 5.2 | 3.1 | 2.5 |
| Selectivity (σ2/σ1) | >800 | >1900 | >1600 | 340 |
| BiP Dissociation (EC50, nM) | 45.0 | 30.1 | 22.5 | N/A |
| Ca²⁺ Mobilization | Potentiates | Potentiates | Potentiates | Blocks Agonist Effect |
Interpretation: In this hypothetical scenario, this compound would be classified as a selective σ1 receptor agonist with moderate potency. Its binding affinity is slightly lower than the benchmark agonists, and its functional potency (EC50) reflects this. Its high selectivity index is a favorable characteristic.
Conclusion
The systematic benchmarking of novel compounds is fundamental to modern drug discovery. By employing a hierarchical workflow that encompasses high-fidelity binding assays and functionally relevant cellular assays, researchers can build a comprehensive and reliable pharmacological profile. This guide, using this compound as a template, provides a robust and scientifically rigorous pathway for characterizing new chemical entities targeting the enigmatic σ1 receptor, thereby accelerating the development of next-generation therapeutics.
References
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. [Link]
-
Sigma-1 Receptor (Pathway). (n.d.). Penchant Research Library. [Link]
-
Sigma receptor. (n.d.). Wikipedia. [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. [Link]
-
Al-Ghadban, S., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Cellular and Molecular Neurobiology. [Link]
-
Prasad, S., et al. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
-
Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design. [Link]
-
Obradovic, D., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]
-
Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2025). SIGMA-1 EUROPE COST Action. [Link]
-
Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & therapeutics. [Link]
-
The list of Sigma-1 receptor agonists and antagonists. (n.d.). ResearchGate. [Link]
-
Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]
-
Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]
-
Dal Bello, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]
-
Sahn, J. J., et al. (2017). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports. [Link]
-
Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). ResearchGate. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Griesel, M., et al. (2021). Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems. Frontiers in Neuroscience. [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry. [Link]
-
Gómez-Soler, M., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Reproducible Piperidine Derivative Synthesis and Biological Testing
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its versatile pharmacophoric properties. However, the journey from a promising chemical structure on paper to a reproducible biological effect in the lab is fraught with challenges. The synthesis of piperidine derivatives can be complex, and the subsequent biological testing is susceptible to a myriad of variables that can undermine the reliability of your data.
This guide provides an in-depth, technically-focused comparison of common synthetic routes and biological assays for piperidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only replicate findings but also to troubleshoot and optimize your own workflows. Every protocol and recommendation herein is designed to be a self-validating system, grounded in scientific integrity and supported by authoritative sources.
Part 1: The Synthesis of Piperidine Derivatives - A Comparative Analysis
The efficient and reproducible synthesis of piperidine derivatives is a critical first step in their evaluation as potential therapeutic agents. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessible chemical space for structure-activity relationship (SAR) studies. Here, we compare three prominent strategies for the synthesis of the piperidine core.
Catalytic Hydrogenation of Pyridines
This is one of the most direct and atom-economical methods for the synthesis of the piperidine scaffold.[1] The reduction of the aromatic pyridine ring to its saturated piperidine counterpart is typically achieved using hydrogen gas in the presence of a metal catalyst.
Causality Behind Experimental Choices:
The choice of catalyst is paramount in this transformation. Precious metal catalysts, such as platinum group metals, are highly effective.[1] Palladium on carbon (Pd/C) is widely used due to its efficiency, often in the presence of an acidic additive to protonate the pyridine ring, which facilitates reduction.[1] However, the aromaticity of the pyridine ring and the potential for the nitrogen atom in both the starting material and product to act as a catalyst poison can present challenges.[1][2] For substituted pyridines, achieving chemoselectivity—reducing the pyridine ring without affecting other functional groups—is a key consideration.[1]
Comparative Data for Catalytic Hydrogenation of Pyridines:
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| PtO₂ (Adams' catalyst) | 50-70 | Room Temperature | Glacial Acetic Acid | 82-96 | [3] |
| Rh₂O₃ | 5 | 40 | TFE | >95 | [4] |
| Pd/C | 5 | 40 | Methanol | Variable | [1] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]
-
Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar. Stir the reaction mixture at room temperature for 4-24 hours.[2][3] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Dilute the reaction mixture with an appropriate solvent and filter through a pad of Celite® to remove the catalyst. The crude product can then be isolated by extraction and purified by distillation or column chromatography.[1][2]
Workflow for Catalytic Hydrogenation of Pyridine:
Caption: Workflow for Catalytic Hydrogenation of Pyridine.
Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of N-substituted piperidines. This reaction involves the formation of an iminium ion intermediate from a dicarbonyl compound and a primary amine, which is then reduced in situ to the corresponding piperidine.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough to not reduce the starting aldehyde or ketone but is reactive enough to reduce the iminium ion intermediate. The pH of the reaction is also a crucial parameter, with a mildly acidic pH (4-6) generally being optimal for iminium ion formation.[5]
Comparative Data for Reductive Amination:
| Carbonyl Source | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 | [5] |
| 1,5-Diketone | Ammonia | H₂, Pd/C | Ethanol | 70-80 | [6] |
| N-Boc-4-piperidone | Morpholine | H₂, Pd/C | Methanol | - | [7] |
Experimental Protocol: Reductive Amination to form an N-Substituted Piperidine
-
Reaction Setup: To a solution of the dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add acetic acid to achieve a pH of 4-6.[5]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Execution: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Part 2: Biological Testing of Piperidine Derivatives - Ensuring Reproducibility
The biological evaluation of piperidine derivatives is where the rubber meets the road. The data generated from these assays will ultimately determine the fate of a compound in the drug discovery pipeline. Therefore, ensuring the reproducibility of these assays is of paramount importance.[8]
Cell Viability and Cytotoxicity Assays
A fundamental first step in the biological characterization of any new compound is to assess its effect on cell viability and to determine its cytotoxic potential. The MTT assay is a widely used colorimetric assay for this purpose.[9]
Causality Behind Experimental Choices:
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The intensity of the purple color is directly proportional to the number of viable cells. It is crucial to select an appropriate cell line that is relevant to the intended therapeutic area and to optimize cell seeding density to ensure a measurable signal without overcrowding.[10]
Comparative Data for Cytotoxicity of Piperidine Derivatives (IC50/GI50 in µM):
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Piperidine Derivative 1 | PC-3 (Prostate) | 6.3 | [11] |
| Piperidine Derivative 25 | PC-3 (Prostate) | 6.4 | [11] |
| Piperidine Derivative 16 | HT29 (Colon) | 4.1 | [11] |
| Doxorubicin (Reference) | PC-3 (Prostate) | 0.45 | [11] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Workflow for MTT Assay:
Caption: Workflow for the MTT Assay.
Receptor Binding Assays
For piperidine derivatives designed to interact with a specific molecular target, such as a receptor, radioligand binding assays are a fundamental tool to quantify this interaction.[12]
Causality Behind Experimental Choices:
These assays utilize a radioactively labeled ligand that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled test compound (the piperidine derivative), the binding affinity of the test compound can be determined.[12] The key parameters derived are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The choice of radioligand and the source of the receptor (e.g., cell membranes from transfected cell lines or tissue homogenates) are critical for the success and relevance of the assay.[13]
Comparative Data for Sigma-1 Receptor Binding of Piperidine Derivatives:
| Compound | Ki (σ1) (nM) | σ1/σ2 Selectivity | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 96 | [14] |
| Lead Compound 3 | 0.61 | - | [15] |
| Secondary Amine 4a | 165 | - | [15] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membranes containing the target receptor from a suitable source (e.g., transfected cells or animal tissue).
-
Binding Assay: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the piperidine derivative. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of the piperidine derivative to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a Radioligand Binding Assay.
Part 3: Overcoming Reproducibility Challenges - A Field-Proven Perspective
Inconsistent results are the bane of every researcher's existence. In the context of piperidine derivative synthesis and testing, poor reproducibility can arise from a multitude of factors.
In Synthesis:
-
Purity of Starting Materials: Impurities in starting materials can lead to side reactions and inconsistent yields. Always use high-purity reagents or purify them before use.
-
Reaction Conditions: Seemingly minor variations in temperature, pressure, reaction time, and solvent purity can have a significant impact on the outcome of a reaction. Meticulous control and documentation of these parameters are essential.
-
Catalyst Activity: The activity of catalysts can vary between batches. It is good practice to test a new batch of catalyst on a small scale before committing to a large-scale reaction.[16]
-
Workup and Purification: Incomplete extraction, inefficient drying of organic layers, and inconsistent purification methods can all contribute to variability in the final product's purity and yield. Standardize these procedures as much as possible.
In Biological Testing:
-
Cell Culture Practices: Consistent cell culture techniques are the foundation of reproducible cell-based assays. This includes using a consistent source of cells and media, avoiding over-passaging, and regularly testing for mycoplasma contamination.[10]
-
Assay Conditions: Factors such as cell seeding density, incubation times, and reagent concentrations must be carefully optimized and standardized.[10]
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant errors, especially in high-throughput screening formats. Ensure that all pipettes are properly calibrated and that good pipetting technique is used.
-
Data Analysis: The methods used to analyze and interpret data should be standardized and applied consistently. This includes the use of appropriate statistical methods and the clear definition of criteria for what constitutes a "hit" or a significant effect.
By understanding the underlying principles of the synthetic and biological methods used to evaluate piperidine derivatives, and by implementing robust and well-controlled experimental protocols, researchers can significantly enhance the reproducibility of their findings. This, in turn, will accelerate the drug discovery process and increase the likelihood of developing safe and effective new medicines.
References
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. Available at: [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. Available at: [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. Available at: [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition - PMC - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC - NIH. Available at: [Link]
-
A guide for potency assay development of cell-based product candidates. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. Available at: [Link]
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Available at: [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. Available at: [Link]
-
Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. Available at: [Link]
-
CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition - ResearchGate. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available at: [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. Available at: [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. Available at: [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. Available at: [Link]
-
Synthesis of piperdine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-benzyl-2-piperidineacetate
This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Ethyl 1-benzyl-2-piperidineacetate. As a piperidine derivative, this compound is part of a class of heterocyclic amines widely used as building blocks in pharmaceutical synthesis.[1] Proper handling and disposal are not merely procedural requirements but are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a direct, step-by-step operational plan grounded in established safety protocols and regulatory standards.
Hazard Characterization and Profile
A complete understanding of a chemical's hazard profile is the cornerstone of its safe management. While specific toxicological data for this compound is limited, a robust safety profile can be constructed by examining its Safety Data Sheet (SDS) and data from structurally analogous piperidine compounds. Piperidine and its derivatives are recognized for their biological activity and potential for irritation and toxicity.[1][2]
It is prudent to handle this compound as a substance that is a skin and eye irritant and potentially toxic. The primary hazards associated with this and similar compounds are summarized below.
| Hazard Category | Description | Rationale and Key Precautions | Supporting Sources |
| Skin & Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). | The basic nature of the piperidine nitrogen can cause irritation upon contact with skin and mucous membranes. Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] | [3][4] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. | Piperidine derivatives can exhibit moderate acute oral toxicity.[2][5] Ingestion must be avoided by prohibiting eating, drinking, or smoking in laboratory areas and by washing hands thoroughly after handling.[6] | [2][5] |
| Respiratory Irritation | May cause respiratory irritation (H335). | While the vapor pressure is low, aerosols or dusts can be irritating.[4][7] Handle in a well-ventilated area or within a chemical fume hood.[4][8] | [4][8] |
| Chemical Reactivity | Stable under normal conditions but incompatible with strong oxidizing agents and acids. | As a secondary amine derivative, it can react exothermically with acids.[6][] It may also be sensitive to air.[6] Segregate from incompatible materials during storage and disposal. | [6][] |
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This legislation establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from creation to final, environmentally sound disposal.[10]
Key principles dictated by RCRA include:
-
No Sink or Trash Disposal: Hazardous chemical waste must not be disposed of via the sanitary sewer or in regular solid waste trash.[10][11]
-
Professional Handling: Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12][13]
-
Proper Identification: All waste must be accurately characterized and labeled to ensure safe handling and disposal.[11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Compatible chemical-resistant gloves (nitrile is generally appropriate for incidental contact).
-
Body Protection: A flame-resistant lab coat.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions within a waste container.[14]
-
Identify the Waste Stream: Waste this compound, whether in pure form or dissolved in a solvent, should be classified as non-halogenated organic waste .
-
Segregate Incompatibles: Ensure this waste stream is kept separate from acidic waste, oxidizing agents, and any other incompatible chemical classes.[14]
Step 3: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. Borosilicate glass or polyethylene containers are typically suitable.[14] The container must have a secure, screw-top cap.[14]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with an official hazardous waste tag provided by your institution's EHS department.[11]
-
Complete the Tag: Fill out the tag completely and accurately. Information required typically includes:
-
The words "Hazardous Waste".[11]
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[11]
-
The estimated percentages of each constituent.
-
The date of waste generation (the date the first waste was added).[11]
-
The Principal Investigator's name and lab location.[11]
-
The relevant hazard pictograms (e.g., irritant, health hazard).[11]
-
Step 4: Waste Accumulation and Storage
-
Designated Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[14][15]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[14]
-
Request Pickup: Once the container is full or you are finished with the process that generates the waste, submit a request for pickup to your institution's EHS department.
-
Maintain Records: Keep a copy of all waste disposal records as required by your institution and regulatory agencies.[13]
Spill and Decontamination Procedures
Accidental spills should be handled promptly and safely.
For Minor Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4]
-
Collect Absorbent: Carefully sweep or scoop the saturated absorbent material into a designated container for solid hazardous waste.[4][8]
-
Decontaminate: Clean the spill area with soap and water, then wipe down with a suitable solvent (e.g., 70% ethanol). Collect all cleaning materials as hazardous waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Contaminated Clothing and PPE:
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
-
Dispose of contaminated gloves and other disposable materials as solid hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for proper disposal.
Caption: Decision workflow for waste characterization.
Caption: Procedural flow for compliant chemical disposal.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that upholds the highest standards of safety, environmental stewardship, and scientific integrity.
References
-
This compound SDS, 122059-35-2 Safety Data Sheets. ECHEMI. 15
-
SAFETY DATA SHEET - Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride. TCI Chemicals. 3
-
Safety Data Sheet - Ethyl 2-(1-benzyl-2-oxo-4-piperidyl)acetate. AA Blocks. 8
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. (2024). 10
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 14
-
Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem. 12
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Iowa. 11
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). 13
-
Safety Data Sheet - Ethyl 1-benzylpiperidine-4-carboxylate. Apollo Scientific. 4
-
SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde. Fisher Scientific. (2025). 6
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. 1
-
SAFETY DATA SHEET - 1-Ethyl piperdine. Fisher Scientific. (2025). 16
-
PIPERIDINE. Ataman Kimya.
-
Piperidines - Building Block. BOC Sciences.
-
SAFETY DATA SHEET - Ethyl isonipecotate. Fisher Scientific. (2025). 17
-
Ethyl 1-benzylpiperidine-4-carboxylate. PubChem, National Center for Biotechnology Information. 5
-
Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem. 18
-
PIPERIDINE HYDROCHLORIDE. Sdfine.
-
Piperidine. Solubility of Things. 19
-
SAFETY DATA SHEET - 1-Ethylpiperazine-2,3-dione. Fisher Scientific. (2025). 20
-
Piperidine. Wikipedia.
-
Piperidine: Human health tier II assessment. Australian Government, Department of Health. (2016). 2
-
Process for the purification of piperidine. Google Patents (US2363158A).
-
How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? ResearchGate. (2018). 21
-
Ethyl 1-benzylpiperidine-2-carboxylate. LookChem. 7
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 1-benzylpiperidine-2-carboxylate|lookchem [lookchem.com]
- 8. aablocks.com [aablocks.com]
- 10. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. fishersci.com [fishersci.com]
- 21. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
